Phenoxyacetyl-CoA
Descripción
Propiedades
Fórmula molecular |
C29H42N7O18P3S |
|---|---|
Peso molecular |
901.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenoxyethanethioate |
InChI |
InChI=1S/C29H42N7O18P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-58-20(38)13-49-17-6-4-3-5-7-17)14-51-57(47,48)54-56(45,46)50-12-18-23(53-55(42,43)44)22(39)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1 |
Clave InChI |
SBPBPUFWNOBPMN-CECATXLMSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)COC4=CC=CC=C4)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)COC4=CC=CC=C4)O |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Phenoxyacetyl-CoA in Penicillin V Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical role of phenoxyacetyl-CoA in the biosynthesis of penicillin V, a vital semi-synthetic β-lactam antibiotic. We will delve into the core enzymatic reactions, the genetic regulation of the key enzymes, and the subcellular compartmentalization of this intricate pathway in the filamentous fungus Penicillium chrysogenum.
The Core Biosynthetic Pathway of Penicillin V
The biosynthesis of penicillin V is a three-step enzymatic process, the final step of which is contingent on the availability of this compound. The genes encoding the three core enzymes, pcbAB, pcbC, and penDE, are organized in a conserved gene cluster, which is often amplified in high-yielding industrial strains.[1]
The pathway initiates in the cytosol with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—into the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large, multi-domain enzyme ACV synthetase (ACVS) , encoded by the pcbAB gene.[1]
The second step involves the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of isopenicillin N (IPN), which possesses the characteristic β-lactam ring. This crucial step is catalyzed by isopenicillin N synthase (IPNS) , an enzyme encoded by the pcbC gene.[1] IPN itself exhibits only weak antibiotic activity.[1]
The final and defining step in penicillin V biosynthesis is the exchange of the L-α-aminoadipyl side chain of IPN for a phenoxyacetyl group. This transacylation reaction is catalyzed by isopenicillin N acyltransferase (IAT) , also known as acyl-CoA:isopenicillin N acyltransferase, which is encoded by the penDE gene.[1] This reaction is dependent on the precursor molecule phenoxyacetic acid, which must first be activated to its coenzyme A thioester, This compound .
Figure 1: Core biosynthetic pathway of Penicillin V.
The Crucial Role of this compound
This compound serves as the activated acyl donor for the final step of penicillin V biosynthesis. The enzyme responsible for this activation is phenylacetyl-CoA ligase (PCL) . While its primary substrate in the context of penicillin G biosynthesis is phenylacetic acid, PCL can also activate phenoxyacetic acid to form this compound. This activation is an ATP-dependent process.
The activated phenoxyacetyl group is then transferred to the 6-aminopenicillanic acid (6-APA) nucleus of isopenicillin N by the enzyme isopenicillin N acyltransferase (IAT), releasing the L-α-aminoadipyl side chain and forming penicillin V. This final step, along with the preceding activation of phenoxyacetic acid, occurs within a specialized subcellular compartment, the peroxisome .
Quantitative Data
The efficiency of the enzymatic reactions involved in the biosynthesis of penicillin V is a critical factor in the overall yield of the antibiotic. Below is a summary of the available quantitative data for the key enzymes.
| Enzyme | Substrate | Parameter | Value | Organism/Conditions | Reference |
| Phenylacetyl-CoA Ligase (PCL) | Phenoxyacetic acid (POA) | kcat/Km | 7.8 ± 1.2 mM⁻¹·s⁻¹ | P. chrysogenum | |
| Phenylacetyl-CoA Ligase (PCL) | Phenylacetic acid (PAA) | kcat/Km | 0.23 ± 0.06 mM⁻¹·s⁻¹ | P. chrysogenum | |
| Isopenicillin N Acyltransferase (IAT) | Phenylacetyl-CoA | Km | 0.55 mM | P. chrysogenum |
Transcriptional Regulation of the penDE Gene
The expression of the penDE gene, encoding the final enzyme in the penicillin V biosynthetic pathway, is tightly co-regulated with the other genes in the penicillin biosynthesis cluster (pcbAB and pcbC). This coordinated expression is influenced by a complex network of regulatory factors.
Key Regulatory Mechanisms:
-
Glucose Repression: The transcription of all three penicillin biosynthesis genes, including penDE, is repressed by high concentrations of glucose, particularly when added at the beginning of the fermentation process. This repression appears to be independent of pH regulation.
-
Growth Phase Dependence: The highest levels of penDE gene expression are observed during the exponential growth phase of P. chrysogenum.
-
CCAAT-containing DNA Element: A CCAAT-containing DNA element in the promoter region of the penDE gene (and the other penicillin biosynthesis genes) acts as a major cis-acting site, positively influencing gene expression.
-
Regulatory Proteins:
-
PENR1: This putative penicillin-regulatory protein binds to the CCAAT element and is involved in the regulation of all three penicillin biosynthesis genes.
-
AnCF: The CCAAT-binding complex AnCF is another positively acting regulator.
-
PACC: This pH-dependent transcriptional regulator also plays a role in controlling the expression of penicillin biosynthesis genes.
-
AnBH1 and VeA: These proteins act as repressors of penicillin biosynthesis.
-
Figure 2: Regulatory network of the penDE gene.
Experimental Protocols
Phenylacetyl-CoA Ligase (PCL) Activity Assay
This protocol is adapted from methods used to characterize PCL from P. chrysogenum.
Principle: The activity of PCL is determined by measuring the formation of this compound from phenoxyacetic acid and Coenzyme A in an ATP-dependent reaction. The product can be quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Purified recombinant PCL enzyme
-
Phenoxyacetic acid (POA)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Acetonitrile
-
Potassium phosphate buffer
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, CoA, and POA.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified PCL enzyme.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by RP-HPLC using a C18 column.
-
Elute the compounds using a gradient of acetonitrile in potassium phosphate buffer.
-
Monitor the absorbance at a suitable wavelength (e.g., 254 nm) to detect and quantify the this compound peak.
-
Calculate the enzyme activity based on the rate of product formation.
Figure 3: Experimental workflow for PCL activity assay.
Isopenicillin N Acyltransferase (IAT) Activity Assay
This protocol is a generalized procedure based on HPLC methods for analyzing acyltransferase activity.
Principle: The activity of IAT is determined by measuring the formation of penicillin V from isopenicillin N and this compound. The product is quantified by RP-HPLC.
Materials:
-
Cell-free extract or purified IAT enzyme
-
Isopenicillin N (IPN)
-
This compound
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 8.0)
-
Acetonitrile
-
Potassium phosphate buffer
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, IPN, and this compound.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C).
-
Initiate the reaction by adding the cell-free extract or purified IAT enzyme.
-
At specific time intervals, withdraw aliquots and stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to remove any precipitate.
-
Analyze the supernatant by RP-HPLC on a C18 column.
-
Use a suitable gradient of acetonitrile in potassium phosphate buffer for elution.
-
Monitor the absorbance at a characteristic wavelength for penicillin V (e.g., 220 nm) to quantify the product.
-
Calculate the enzyme activity based on the rate of penicillin V formation.
Conclusion
This compound is an indispensable substrate for the final, determinative step in the biosynthesis of penicillin V. Its formation from the precursor phenoxyacetic acid, catalyzed by phenylacetyl-CoA ligase, and its subsequent utilization by isopenicillin N acyltransferase are tightly regulated processes that are compartmentalized within the peroxisome. A thorough understanding of the kinetics and regulation of these enzymatic steps is paramount for the rational design of strain improvement strategies aimed at enhancing the industrial production of this crucial antibiotic. Further research to elucidate the specific kinetic parameters of IAT with this compound will provide a more complete picture of the biosynthetic pathway and facilitate more targeted approaches to metabolic engineering.
References
An In-depth Technical Guide to Phenoxyacetyl-CoA: Discovery, Characterization, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetyl-Coenzyme A (Phenoxyacetyl-CoA) is a pivotal intermediate in the biosynthesis of penicillin V, an orally administered antibiotic. This technical guide provides a comprehensive overview of the discovery, characterization, and metabolic role of this compound. It details its physicochemical properties, provides methodologies for its synthesis and analysis, and explores its enzymatic conversion in the context of antibiotic production. This document is intended to be a core resource for researchers in microbiology, biochemistry, and pharmaceutical sciences.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the development of penicillin V (phenoxymethylpenicillin). Following the groundbreaking discovery of penicillin G by Alexander Fleming in 1928 and its subsequent therapeutic application, a major limitation was its instability in stomach acid, necessitating administration by injection[1][2]. The quest for an orally active penicillin led to the serendipitous discovery of penicillin V in the early 1950s at the Austrian pharmaceutical company Biochemie GmbH (now part of Sandoz)[1].
Scientists at Biochemie GmbH were experimenting with different precursors in the Penicillium chrysogenum fermentation broth to produce various types of penicillin. The introduction of phenoxyacetic acid as a precursor led to the formation of a new, acid-stable penicillin, which was named Penicillin V[1]. This discovery implied the existence of an activated form of phenoxyacetic acid within the fungal cells, which was later identified as this compound. It serves as the direct substrate for the enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase (AT), which catalyzes the final step in the biosynthesis of penicillin V[3].
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C29H42N7O18P3S | PubChem |
| Molecular Weight | 901.7 g/mol | PubChem |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenoxyethanethioate | PubChem |
| Appearance | White to off-white solid (presumed) | Inferred |
| Solubility | Soluble in water and aqueous buffers (presumed) | Inferred |
Note: Some properties are presumed based on the general characteristics of other acyl-CoA compounds.
Experimental Protocols
Chemical Synthesis of this compound
A specific, detailed protocol for the chemical synthesis of this compound is not widely published. However, a general method for the synthesis of acyl-CoA thioesters from the corresponding acid chloride can be adapted. This involves the reaction of phenoxyacetyl chloride with Coenzyme A (CoA) in an appropriate buffer.
Materials:
-
Phenoxyacetyl chloride
-
Coenzyme A, free acid or lithium salt
-
Sodium bicarbonate buffer (e.g., 0.5 M, pH 8.0)
-
Organic solvent (e.g., acetone or tetrahydrofuran)
-
Hydrochloric acid (for pH adjustment)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve Coenzyme A in ice-cold sodium bicarbonate buffer under an inert atmosphere.
-
Dissolve phenoxyacetyl chloride in a minimal amount of a dry, water-miscible organic solvent.
-
Slowly add the phenoxyacetyl chloride solution to the stirring Coenzyme A solution on ice, maintaining the pH between 7.5 and 8.0 by the dropwise addition of a base if necessary.
-
Allow the reaction to proceed on ice for 1-2 hours.
-
Monitor the reaction progress by a suitable method, such as the disappearance of free thiol groups using Ellman's reagent (DTNB).
-
Once the reaction is complete, acidify the solution to pH 3-4 with cold, dilute hydrochloric acid to precipitate any unreacted phenoxyacetic acid and stabilize the product.
-
Centrifuge to remove any precipitate and immediately proceed to purification.
Purification of this compound
High-performance liquid chromatography (HPLC) is the method of choice for the purification of this compound from the synthesis reaction mixture.
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: An aqueous buffer such as ammonium acetate or phosphate buffer (e.g., 50 mM, pH 5.0).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage to elute the this compound. The exact gradient will need to be optimized.
-
Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Post-Purification: The collected fractions can be pooled, lyophilized, and stored at -80°C for long-term stability.
Analytical Characterization
3.3.1. High-Performance Liquid Chromatography (HPLC)
Analytical HPLC can be used to assess the purity of this compound. The conditions would be similar to the preparative method but on an analytical scale.
3.3.2. Mass Spectrometry (MS)
Mass spectrometry can confirm the identity of the synthesized product by determining its molecular weight.
-
Expected [M+H]+: m/z 902.1593
3.3.3. UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to show a strong absorbance maximum at approximately 260 nm, which is characteristic of the adenine ring in the Coenzyme A molecule.
3.3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.3.5. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the thioester carbonyl group (around 1650-1700 cm⁻¹), the aromatic ring of the phenoxy group, and the various amide and phosphate groups of the Coenzyme A moiety.
Metabolic Significance and Signaling Pathways
The primary and well-established metabolic role of this compound is its function as the immediate precursor in the biosynthesis of penicillin V in Penicillium chrysogenum and other penicillin-producing fungi.
Penicillin V Biosynthesis
The final step in the biosynthesis of penicillin V involves the transfer of the phenoxyacetyl group from this compound to 6-aminopenicillanic acid (6-APA). This reaction is catalyzed by the enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase (AT).
Caption: Biosynthetic pathway of Penicillin V from Phenoxyacetic Acid.
Experimental Workflow for Enzymatic Synthesis of Penicillin V
The enzymatic activity of acyl-CoA:6-APA acyltransferase can be assayed by monitoring the formation of penicillin V from this compound and 6-APA.
Caption: Workflow for the enzymatic assay of Penicillin V synthesis.
Other Potential Metabolic Roles
Currently, there is a lack of substantial evidence for the involvement of this compound in other metabolic or signaling pathways in organisms outside of the context of penicillin biosynthesis. In mammals and other organisms that do not produce penicillin, phenoxyacetic acid is generally considered a xenobiotic. It can be activated to this compound by acyl-CoA synthetases, and its subsequent metabolic fate would likely involve pathways for xenobiotic detoxification, such as conjugation with amino acids (e.g., glycine or glutamine) prior to excretion. However, specific pathways and the enzymes involved in these processes for this compound are not well-characterized.
Conclusion
This compound holds a significant place in the history of antibiotic development as the key precursor to the first orally available penicillin. While its primary role is well-defined within the metabolic context of penicillin-producing fungi, a comprehensive understanding of its physicochemical properties and its metabolic fate in other organisms remains an area for further investigation. The experimental protocols and data presented in this guide provide a foundational resource for researchers working on antibiotic biosynthesis, enzyme mechanisms, and the metabolism of xenobiotics. Further research into the detailed characterization and broader metabolic roles of this compound could unveil new insights into cellular metabolism and enzymology.
References
An In-depth Technical Guide to Phenoxyacetyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetyl-Coenzyme A (Phenoxyacetyl-CoA) is a critical intermediate in the biosynthesis of penicillin V, a widely used antibiotic. This acyl-CoA derivative serves as the donor of the phenoxyacetyl side chain, which is incorporated into the penicillin structure by the enzyme isopenicillin N acyltransferase. Understanding the chemical properties, structure, and synthesis of this compound is paramount for researchers in microbiology, enzymology, and pharmaceutical development who are focused on antibiotic production and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of this compound, including its structure, chemical properties, biological role, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Properties
This compound is an acyl-coenzyme A molecule in which the phenoxyacetyl group is linked to the thiol group of coenzyme A via a high-energy thioester bond.
Structure:
The chemical structure of this compound is complex, consisting of an adenosine 3'-phosphate 5'-diphosphate moiety, a pantothenic acid unit, a β-mercaptoethylamine group, and the phenoxyacetyl side chain.
Chemical Formula: C29H42N7O18P3S[1]
Molecular Weight: 901.7 g/mol [1]
Physicochemical Properties
| Property | Value (this compound) | Value (Phenoxyacetic Acid) | Source |
| Melting Point | Data not available | 98-101 °C | [2][3][4] |
| Boiling Point | Data not available | 285 °C (decomposes) | |
| Water Solubility | Expected to be highly soluble | 12 g/L | |
| pKa | Data not available | 3.7 |
Biological Role: Penicillin V Biosynthesis
This compound is a key substrate in the final step of penicillin V biosynthesis in filamentous fungi such as Penicillium chrysogenum. The enzyme isopenicillin N acyltransferase (IAT) catalyzes the transfer of the phenoxyacetyl group from this compound to the 6-aminopenicillanic acid (6-APA) nucleus of isopenicillin N. This reaction displaces the L-α-aminoadipyl side chain of isopenicillin N, resulting in the formation of penicillin V and coenzyme A.
Penicillin V Biosynthesis Pathway
Caption: Biosynthetic pathway of Penicillin V.
Experimental Protocols
Chemical Synthesis of this compound
This protocol describes a two-step chemical synthesis of this compound from phenoxyacetic acid. The first step involves the conversion of phenoxyacetic acid to its more reactive acid chloride derivative, followed by the reaction with coenzyme A.
Step 1: Synthesis of Phenoxyacetyl Chloride
Materials:
-
Phenoxyacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenoxyacetic acid in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (e.g., 1.2 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 1-2 hours, or until the evolution of gas (SO₂ or CO and CO₂) ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting phenoxyacetyl chloride is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Phenoxyacetyl chloride (from Step 1)
-
Coenzyme A (free acid or lithium salt)
-
Anhydrous tetrahydrofuran (THF) or a similar aprotic solvent
-
Aqueous sodium bicarbonate (NaHCO₃) solution (e.g., 5%)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
pH meter or pH paper
Procedure:
-
Dissolve Coenzyme A in a cold (0-4 °C) aqueous sodium bicarbonate solution in a round-bottom flask. The bicarbonate solution acts as a buffer to neutralize the HCl generated during the reaction.
-
In a separate flask, dissolve the crude phenoxyacetyl chloride in a minimal amount of anhydrous THF.
-
Slowly add the phenoxyacetyl chloride solution to the stirred Coenzyme A solution, maintaining the temperature at 0-4 °C.
-
Monitor the pH of the reaction mixture and add more sodium bicarbonate solution as needed to maintain a slightly alkaline pH (around 7.5-8.0).
-
Continue stirring the reaction mixture at 0-4 °C for 1-2 hours.
-
The resulting solution contains this compound, which can be purified by methods such as solid-phase extraction or preparative HPLC.
HPLC Analysis of this compound
High-performance liquid chromatography (HPLC) is a standard method for the analysis and purification of acyl-CoA compounds.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 30% B over 20 minutes is a good starting point. The gradient can be optimized to achieve better separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 260 nm (for the adenine moiety of CoA)
Sample Preparation:
-
Dilute the reaction mixture or sample in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Expected Results: this compound is expected to have a longer retention time than Coenzyme A due to the increased hydrophobicity from the phenoxyacetyl group. The exact retention time will depend on the specific column and gradient conditions used.
NMR Spectroscopic Characterization of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of this compound.
Instrumentation and Solvents:
-
NMR spectrometer (300 MHz or higher)
-
Deuterated water (D₂O) as the solvent
Procedure:
-
Dissolve the purified this compound in D₂O.
-
Acquire a ¹H NMR spectrum.
Expected ¹H NMR Chemical Shifts (in D₂O, approximate):
-
Adenine H-8 and H-2: ~8.0-8.5 ppm
-
Ribose H-1': ~6.0 ppm
-
Phenoxy group aromatic protons: ~6.9-7.4 ppm
-
Phenoxyacetyl methylene protons (-O-CH₂-CO-): ~4.7 ppm
-
Pantothenate and cysteamine protons: A complex series of multiplets between ~2.3-4.2 ppm
-
Pantothenate methyl groups: ~0.7-0.9 ppm
The specific chemical shifts can vary depending on the pH and concentration of the sample. Comparison with the spectra of Coenzyme A and phenoxyacetic acid will aid in the assignment of the signals.
Isopenicillin N Acyltransferase (IAT) Assay
This assay measures the activity of IAT by monitoring the formation of penicillin V from isopenicillin N and this compound.
Materials:
-
Purified isopenicillin N acyltransferase (IAT)
-
Isopenicillin N
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
HPLC system as described above
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, isopenicillin N (e.g., 1 mM), and this compound (e.g., 1 mM).
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C).
-
Initiate the reaction by adding a known amount of purified IAT.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or methanol).
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of penicillin V produced.
Data Analysis: The rate of penicillin V formation can be determined by plotting the concentration of penicillin V against time. The initial velocity of the reaction can be used to calculate the specific activity of the enzyme.
Conclusion
This compound is a molecule of significant interest due to its indispensable role in the industrial production of penicillin V. A thorough understanding of its chemical structure, properties, and the enzymatic reactions it participates in is crucial for optimizing antibiotic production and for the rational design of novel antimicrobial agents. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, analyze, and utilize this compound in their studies. Further research into the physicochemical properties and reaction kinetics of this important molecule will undoubtedly contribute to advancements in both fundamental and applied biosciences.
References
The Genesis of Penicillin's Precursor: A Technical Guide to Phenoxyacetyl-CoA Biosynthesis in Penicillium chrysogenum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of penicillin, a cornerstone of modern medicine, by the filamentous fungus Penicillium chrysogenum is a complex metabolic process. Central to the synthesis of penicillin V is the formation of its side-chain precursor, phenoxyacetyl-CoA. This technical guide provides an in-depth exploration of the biosynthesis of this compound, detailing the enzymatic activation of phenoxyacetic acid (POA), its transport into the peroxisome, and the key enzyme involved, Phenylacetyl-CoA ligase (PCL). This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes the intricate pathways and workflows involved in this critical step of penicillin V biosynthesis.
The Core Pathway: Activation of Phenoxyacetic Acid
The biosynthesis of this compound is a crucial step that commits the phenoxyacetate side chain to the penicillin biosynthetic machinery. This process occurs within the peroxisome and is catalyzed by the enzyme Phenylacetyl-CoA ligase (PCL), encoded by the phl gene.[1][2] The overall reaction involves the ATP-dependent activation of phenoxyacetic acid to its coenzyme A thioester.
Transport of Phenoxyacetic Acid
The journey of phenoxyacetic acid begins with its uptake from the culture medium into the fungal cell. Studies have shown that POA is transported across the plasma membrane of P. chrysogenum via passive diffusion.[1] The uptake rate is dependent on the pH of the medium, with a higher influx observed at lower pH values, which is consistent with the diffusion of the protonated form of the acid.
Once inside the cytoplasm, phenoxyacetic acid must be transported into the peroxisome, where the final steps of penicillin biosynthesis occur. This translocation across the peroxisomal membrane is a mediated process. A membrane protein, PaaT, has been identified as a key transporter involved in the import of both phenylacetic acid and phenoxyacetic acid from the cytosol into the peroxisomal lumen.[3][4] Overexpression of the paaT gene has been shown to increase resistance to high concentrations of these precursors and enhance penicillin production, highlighting its importance in the pathway.
Enzymatic Activation by Phenylacetyl-CoA Ligase (PCL)
The central enzymatic step is the activation of phenoxyacetic acid to this compound. This reaction is catalyzed by Phenylacetyl-CoA ligase (PCL), an enzyme belonging to the family of adenylate-forming enzymes. The reaction proceeds in an ATP- and magnesium-dependent manner. Although PCL can activate both phenylacetic acid (the precursor for penicillin G) and phenoxyacetic acid, its catalytic efficiency is significantly higher for phenylacetic acid.
Quantitative Data
The kinetic parameters of Phenylacetyl-CoA ligase (PCL) from P. chrysogenum have been characterized, providing valuable insights into its substrate preference and catalytic efficiency.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |
| Phenylacetic Acid (PAA) | 6.1 ± 0.3 | - | 0.23 ± 0.06 | |
| Phenoxyacetic Acid (POA) | - | - | 7.8 ± 1.2 | |
| trans-Cinnamic Acid | - | - | (3.1 ± 0.4) x 102 |
Note: Specific kcat and Km values for POA were not explicitly provided in the cited literature, only the catalytic efficiency (kcat/Km).
Experimental Protocols
Phenylacetyl-CoA Ligase (PCL) Activity Assay (Hydroxamate Method)
This colorimetric assay is based on the reaction of the activated acyl-CoA intermediate with hydroxylamine to form a hydroxamate, which then forms a colored complex with ferric ions.
Materials:
-
Cell-free extract of P. chrysogenum
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate solution: 100 mM Phenoxyacetic acid (POA) in Assay Buffer
-
ATP solution: 100 mM ATP in Assay Buffer
-
Coenzyme A (CoA) solution: 10 mM CoA in Assay Buffer
-
Hydroxylamine solution (freshly prepared): 2 M hydroxylamine hydrochloride, neutralized to pH 7.5 with NaOH.
-
Ferric Chloride reagent: 10% (w/v) FeCl3 in 0.1 M HCl
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
50 µL Assay Buffer
-
10 µL Cell-free extract
-
10 µL 100 mM ATP
-
10 µL 10 mM CoA
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 100 mM POA solution.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the neutralized 2 M hydroxylamine solution.
-
Incubate for a further 10 minutes at room temperature to allow for the formation of the hydroxamate.
-
Add 100 µL of the Ferric Chloride reagent to develop the color.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 540 nm.
-
A standard curve can be generated using known concentrations of a hydroxamate, such as benzohydroxamic acid, to quantify the amount of this compound formed.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method allows for the direct quantification of this compound.
Materials:
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 100 mM sodium phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
This compound standard
Procedure:
-
Sample Preparation (Cell Extraction):
-
Harvest P. chrysogenum mycelium by filtration.
-
Immediately freeze the mycelium in liquid nitrogen and grind to a fine powder.
-
Extract the powdered mycelium with cold 0.6 M perchloric acid.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 3 M K2CO3.
-
Centrifuge to remove the potassium perchlorate precipitate. The supernatant contains the acyl-CoA esters.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a C18 column.
-
Use a gradient elution program, for example:
-
0-5 min: 5% B
-
5-20 min: 5-50% B
-
20-25 min: 50% B
-
25-30 min: 5% B
-
-
Set the flow rate to 1 mL/min.
-
Detect this compound by its UV absorbance at 260 nm.
-
Quantify the peak by comparing its area to a standard curve prepared with a pure this compound standard.
-
Visualization of Pathways and Workflows
Biosynthesis Pathway of this compound
Caption: Overview of the this compound biosynthesis pathway.
Experimental Workflow for PCL Activity Measurement
Caption: Workflow for the PCL hydroxamate activity assay.
Regulatory Network Influencing phl Gene Expression
References
- 1. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
The Function of Phenoxyacetyl-CoA in Fungal Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetyl-CoA is a critical activated intermediate in the biosynthesis of specific fungal secondary metabolites, most notably the β-lactam antibiotic Penicillin V. Its formation and subsequent utilization by acyltransferases represent a key enzymatic step that dictates the final structure and bioactivity of the resulting natural product. This guide provides a detailed examination of the role of this compound, focusing on its biosynthesis, its integration into the penicillin pathway, the enzymes involved, and the regulatory mechanisms that govern its flux. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in mycology, natural product chemistry, and pharmaceutical development.
Introduction to Fungal Secondary Metabolism
Fungi produce a vast arsenal of low-molecular-weight compounds known as secondary metabolites.[1] Unlike primary metabolites, these molecules are not essential for normal growth but confer ecological advantages, including defense and communication.[2] Many fungal secondary metabolites have potent bioactive properties and have been developed into critical pharmaceuticals, such as antibiotics, immunosuppressants, and statins.[1]
The genetic blueprints for these compounds are typically organized in biosynthetic gene clusters (BGCs), which encode the core enzymes, tailoring enzymes, and regulatory factors required for their production.[1][3] A central theme in secondary metabolism is the use of activated building blocks, often in the form of coenzyme A (CoA) thioesters, to drive energetically unfavorable reactions. Acetyl-CoA is a primary precursor for a multitude of pathways, including those for polyketides and terpenes. This compound serves as a specialized acyl-CoA, derived from an exogenous precursor, which allows fungi like Penicillium chrysogenum to synthesize specific, high-value secondary metabolites.
The Core Biosynthetic Pathway of Penicillin V
The biosynthesis of Penicillin V (phenoxymethylpenicillin) is a well-characterized pathway that serves as a model for understanding the function of this compound. The process occurs in three main enzymatic steps, with the final two steps compartmentalized within peroxisomes.
-
ACV Synthesis: The pathway begins in the cytosol with the condensation of three amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—by the non-ribosomal peptide synthetase (NRPS) called ACV synthetase (ACVS). This produces the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).
-
Isopenicillin N Formation: The ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS) to form the bicyclic intermediate, isopenicillin N (IPN). This molecule contains the core β-lactam ring structure but possesses only weak antibiotic activity.
-
Side Chain Exchange: This is the crucial step involving this compound. The enzyme isopenicillin N acyltransferase (IAT) catalyzes the exchange of the L-α-aminoadipyl side chain of IPN for a phenoxyacetyl group, yielding the final product, Penicillin V.
For this final step to occur, the side-chain precursor, phenoxyacetic acid (POA), must be supplied to the fungal culture and then activated to its CoA thioester form.
Activation of Phenoxyacetic Acid
The activation of the exogenous precursor phenoxyacetic acid to this compound is a prerequisite for its incorporation into the penicillin backbone. This reaction is catalyzed by a phenylacetyl-CoA ligase (PCL), an enzyme located in the peroxisome. The presence of this activation step within the peroxisome, alongside the final IAT enzyme, highlights the importance of subcellular compartmentalization in optimizing the biosynthetic pathway.
Caption: Core biosynthetic pathway of Penicillin V.
Quantitative Data
The efficiency of Penicillin V production is dependent on precursor availability, gene copy number, and enzyme expression levels. High-yielding industrial strains of P. chrysogenum often contain multiple copies of the penicillin biosynthetic gene cluster. However, the final enzymatic step catalyzed by IAT can become a rate-limiting bottleneck.
| Parameter | Value/Observation | Organism/Condition | Reference |
| Precursor Uptake Rate | 1.8 mg phenylacetic acid / g cell / hr | P. chrysogenum (Fed-batch) | |
| Penicillin V Production | 10 to 120 mg/L | Screened indigenous P. chrysogenum/rubens strains | |
| IAT Limitation | IAT protein levels do not correlate with penDE transcript levels at high gene copy numbers, suggesting a bottleneck. | High-yielding P. chrysogenum | |
| IAT Overexpression | Balanced overexpression of IAT (penDE gene) can increase Penicillin V production in high-yielding strains. | P. chrysogenum | |
| Precursor Competition | When both phenoxyacetic acid (POA) and phenylacetic acid (PA) are present, the formation of Penicillin V is blocked in favor of Penicillin G production. | P. chrysogenum |
Experimental Protocols
Protocol: In Vitro Acyl-CoA Synthetase Activity Assay
This protocol is adapted from commercially available kits and principles of fatty acid activation assays. It provides a method to measure the activity of the enzyme responsible for activating phenoxyacetic acid (or other fatty acids) to its CoA ester.
Objective: To quantify the activity of Acyl-CoA Synthetase (e.g., Phenylacetyl-CoA Ligase) in a fungal cell lysate by monitoring the production of Acyl-CoA.
Materials:
-
Fungal cell lysate (prepared by homogenization in ice-cold assay buffer)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Phenoxyacetic acid (Substrate)
-
Coenzyme A (CoA)
-
ATP
-
Enzyme Mix for detection (containing Acyl-CoA Oxidase)
-
Fluorometric Probe (e.g., OxiRed™ or similar H₂O₂-sensitive probe)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation: Homogenize fungal mycelia (e.g., 10 mg) or cultured cells (1 x 10⁶) in 100 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate) for the assay.
-
Reaction Mix Preparation: For each well, prepare a Reaction Mix containing Assay Buffer, Enzyme Mix, and the fluorometric probe.
-
Background Control: Prepare a Background Control mix that omits the Acyl-CoA substrate (phenoxyacetic acid) to measure non-specific signal.
-
Assay Initiation:
-
Add 50 µL of the cell lysate to the designated wells of the 96-well plate ("Sample" and "Sample Background").
-
Add 50 µL of Assay Buffer to control wells.
-
Initiate the reaction by adding 50 µL of the Reaction Mix to the "Sample" wells and 50 µL of the Background Control mix to the "Sample Background" wells.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to the optimal temperature (e.g., 37°C). Measure the fluorescence in kinetic mode every 30-60 seconds for 30-60 minutes.
-
Data Analysis:
-
Subtract the background reading from the sample reading to get the net fluorescence change.
-
Calculate the rate of reaction (ΔFluorescence / ΔTime) from the linear portion of the curve.
-
Use a standard curve (e.g., H₂O₂) to convert the fluorescence rate to the rate of Acyl-CoA production (e.g., nmol/min/mg of protein).
-
Caption: Experimental workflow for Acyl-CoA Synthetase assay.
Protocol: HPLC Analysis of Penicillin V Production
Objective: To quantify the extracellular concentration of Penicillin V and the precursor phenoxyacetic acid in a fungal culture medium.
Materials:
-
Fungal culture supernatant (centrifuged to remove mycelia)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Shim-pack XR-ODS 2.2)
-
Mobile Phase: Isocratic mixture of acetonitrile, KH₂PO₄, and H₃PO₄.
-
Standards: Penicillin V and Phenoxyacetic Acid of known concentrations.
Procedure:
-
Sample Preparation: Collect an aliquot of the fungal culture. Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the mycelia. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic flow of acetonitrile (e.g., 245 g/L), KH₂PO₄ (e.g., 640 mg/L), and H₃PO₄ (e.g., 340 mg/L).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Standard Curve: Prepare a series of dilutions of the Penicillin V and phenoxyacetic acid standards in the culture medium. Inject these standards to create a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered culture supernatant samples.
-
Quantification: Identify the peaks for Penicillin V and phenoxyacetic acid based on their retention times compared to the standards. Quantify their concentrations by interpolating their peak areas on the standard curve.
Regulation and Broader Implications
The biosynthesis of penicillin is tightly regulated by a complex network responding to environmental cues like pH, carbon, and nitrogen availability. The expression of the penicillin BGC genes, including penDE (encoding IAT), is controlled by wide-domain regulatory proteins such as PacC (pH response) and is subject to carbon catabolite repression.
The requirement of this compound for Penicillin V biosynthesis highlights a key strategy in synthetic biology and industrial microbiology: precursor-directed biosynthesis. By feeding the fungus unnatural or modified side-chain precursors that can be activated to their CoA derivatives, it is possible to generate novel semi-synthetic penicillins with altered properties. Understanding the substrate specificity of the PCL and IAT enzymes is therefore critical for expanding the chemical diversity of accessible β-lactam antibiotics. The compartmentalization of the final steps in the peroxisome suggests that engineering transport mechanisms for precursors and intermediates could be another avenue for improving production titers.
References
- 1. Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Association of fungal secondary metabolism and sclerotial biology [frontiersin.org]
- 3. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
Phenoxyacetyl-CoA as a Precursor for Natural Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of phenoxyacetyl-CoA, focusing on its crucial role as a direct precursor in the biosynthesis of valuable natural products. The core of this document details the enzymatic synthesis of this compound and its subsequent utilization in the penicillin biosynthetic pathway. Quantitative data from various microbial sources are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development.
Biosynthesis of this compound
This compound is synthesized from its corresponding free acid, phenoxyacetic acid, through an ATP-dependent acylation reaction catalyzed by phenylacetate-CoA ligase (PCL), also known as phenacyl-coenzyme A synthetase (EC 6.2.1.30).[1] This enzyme activates phenoxyacetic acid by forming a phenoxyacetyl-AMP intermediate, which then reacts with coenzyme A to yield this compound, AMP, and pyrophosphate.[2][3] While the enzyme is named for its high affinity towards phenylacetic acid (the precursor for penicillin G), many orthologs also efficiently activate phenoxyacetic acid, the precursor for penicillin V.[4][5]
The reaction catalyzed by Phenylacetate-CoA Ligase is as follows:
Phenoxyacetic acid + ATP + Coenzyme A ⇌ this compound + AMP + Diphosphate
This activation step is critical as it prepares the phenoxyacetyl moiety for incorporation into the final natural product structure. In fungi like Penicillium chrysogenum, this enzymatic activity is localized within peroxisomes, highlighting the importance of cellular compartmentalization in secondary metabolism.
Role in Penicillin V Biosynthesis
The most prominent and well-characterized role of this compound is as the side-chain precursor for the biosynthesis of penicillin V (phenoxymethylpenicillin). In this pathway, this compound serves as the acyl donor for the final enzymatic step, which is catalyzed by acyl-CoA:6-aminopenicillanic acid acyltransferase (AT). This enzyme facilitates the exchange of the L-α-aminoadipyl side chain of isopenicillin N for the phenoxyacetyl group from this compound, yielding the clinically significant antibiotic, penicillin V.
The acyltransferase from P. chrysogenum is a monomeric protein with a molecular weight of approximately 30,000 Da and an optimal pH of 8.0. It exhibits high specificity for 6-aminopenicillanic acid (6-APA) and can utilize both phenylacetyl-CoA and this compound as acyl donors.
Quantitative Enzyme Data
The kinetic properties of phenylacetate-CoA ligases from various microorganisms have been characterized, providing valuable data for enzyme selection and metabolic engineering applications. The following tables summarize key quantitative data for these enzymes.
Table 1: Kinetic Parameters of Phenylacetate-CoA Ligases (PCLs) for Phenylacetic Acid (PAA) and Phenoxyacetic Acid (POA)
| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | kcat/Km (mM-1s-1) | Optimal pH | Reference |
| Penicillium chrysogenum | PAA | - | - | - | 0.23 ± 0.06 | - | |
| POA | - | - | - | 7.8 ± 1.2 | - | ||
| Thermus thermophilus | PAA | 50 | - | 24 | - | 7.5 (Temperature) | |
| Azoarcus evansii | PAA | 14 | 40 | 48 | - | 8.0-8.5 | |
| Pseudomonas putida | PAA | 16,500 | - | - | - | 8.2 |
Table 2: Michaelis-Menten Constants (Km) of Phenylacetate-CoA Ligases for Co-substrates ATP and Coenzyme A
| Organism | Km for ATP (µM) | Km for CoA (µM) | Reference |
| Thermus thermophilus | 6 | 30 | |
| Azoarcus evansii | 60 | 45 | |
| Pseudomonas putida | 9,700 | 1,000 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and the enzymes involved in its metabolism.
Expression and Purification of Recombinant Phenylacetate-CoA Ligase (PCL)
This protocol is adapted from the methodology used for the characterization of PCL from Thermus thermophilus.
-
Gene Cloning and Expression:
-
The gene encoding PCL (e.g., paaK) is amplified by PCR from the genomic DNA of the source organism.
-
The amplified gene is cloned into a suitable expression vector (e.g., pET vector series for E. coli) with an affinity tag (e.g., His-tag) for purification.
-
The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
-
Cell Lysis and Protein Purification:
-
The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 10% glycerol).
-
The cells are lysed by sonication or using a French press.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble recombinant protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
-
The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The recombinant PCL is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
If necessary, further purification steps such as gel filtration chromatography can be performed to achieve higher purity.
-
Enzymatic Assay of Phenylacetate-CoA Ligase Activity
This spectrophotometric assay couples the formation of AMP to the oxidation of NADH.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
5 mM ATP
-
0.5 mM Coenzyme A
-
10 mM Phenoxyacetic acid (or Phenylacetic acid)
-
2 mM Phosphoenolpyruvate
-
0.3 mM NADH
-
10 U/mL Myokinase
-
10 U/mL Pyruvate kinase
-
10 U/mL Lactate dehydrogenase
-
-
-
Assay Procedure:
-
Add all components of the reaction mixture except the purified PCL enzyme to a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 30°C or the optimal temperature for the specific enzyme) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline.
-
Initiate the reaction by adding a known amount of the purified PCL enzyme.
-
Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound (or phenylacetyl-CoA) per minute under the specified conditions.
-
Purification of Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AT)
This protocol is based on the purification of AT from Penicillium chrysogenum.
-
Preparation of Cell-Free Extract:
-
Mycelia of P. chrysogenum are harvested from a culture grown under conditions that induce penicillin biosynthesis.
-
The mycelia are washed and then disrupted, for example, by grinding with glass beads or using a French press, in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, containing a thiol-protecting agent like dithiothreitol).
-
The homogenate is centrifuged to remove cell debris, yielding a crude cell-free extract.
-
-
Chromatographic Purification:
-
The purification process typically involves several chromatography steps. An example sequence is:
-
Ion-exchange chromatography: The cell-free extract is loaded onto an anion-exchange column (e.g., DEAE-Sepharose) and eluted with a salt gradient (e.g., NaCl).
-
Hydrophobic interaction chromatography: Fractions containing AT activity are pooled, and ammonium sulfate is added. The sample is then loaded onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) and eluted with a decreasing salt gradient.
-
Gel filtration chromatography: The final purification step can be a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size and to obtain the purified enzyme.
-
-
At each step, fractions are collected and assayed for AT activity to track the enzyme.
-
The purity of the final enzyme preparation is assessed by SDS-PAGE.
-
LC-MS/MS Analysis for the Quantification of this compound
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples, based on established methods for acyl-CoA analysis.
-
Sample Preparation and Extraction:
-
Biological samples (e.g., cell pellets, tissue homogenates) are rapidly quenched to halt metabolic activity, for example, by using cold methanol.
-
Acyl-CoAs are extracted from the sample using a suitable extraction solvent, often a mixture of an organic solvent and an acidic aqueous solution (e.g., 2.5% sulfosalicylic acid) to precipitate proteins and stabilize the acyl-CoAs.
-
An internal standard, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), should be added at the beginning of the extraction process for accurate quantification.
-
The extract is centrifuged to pellet the precipitated proteins, and the supernatant containing the acyl-CoAs is collected.
-
The supernatant may be further purified and concentrated using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
The extracted acyl-CoAs are separated using a reverse-phase C18 column.
-
The mobile phase typically consists of an aqueous component with an ion-pairing agent (e.g., ammonium acetate or formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is used to separate the different acyl-CoA species.
-
-
Mass Spectrometry (MS):
-
The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
For this compound, the precursor ion will be its [M+H]+ ion. The specific product ions for fragmentation will need to be determined by direct infusion of a this compound standard. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine-adenosine diphosphate moiety.
-
-
Quantification:
-
A calibration curve is generated using a series of known concentrations of a pure this compound standard.
-
The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Visualization of the Penicillin V Biosynthetic Pathway
The following diagram illustrates the key enzymatic steps leading to the formation of Penicillin V, highlighting the central role of this compound.
Caption: Biosynthetic pathway of Penicillin V from phenoxyacetic acid.
Conclusion
This compound stands as a critical intermediate in the biosynthesis of the β-lactam antibiotic, penicillin V. Its formation, catalyzed by phenylacetate-CoA ligase, and its subsequent incorporation into the penicillin scaffold by acyl-CoA:6-aminopenicillanic acid acyltransferase represent well-defined enzymatic steps that are prime targets for metabolic engineering and synthetic biology approaches to enhance antibiotic production. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit this important biosynthetic pathway. While the primary known role of this compound is in penicillin biosynthesis, the promiscuity of some acyl-CoA ligases suggests the potential for its involvement in the biosynthesis of other, yet to be discovered, natural products. Future research in this area could uncover novel bioactive compounds.
References
- 1. KEGG ENZYME: 6.2.1.30 [genome.jp]
- 2. journals.asm.org [journals.asm.org]
- 3. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
The Metabolic Crossroads of Phenoxyacetyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic fate of Phenoxyacetyl-CoA, a key intermediate in the biosynthesis of penicillin V. The document outlines its synthesis, enzymatic transformations, and catabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology, metabolic engineering, and pharmacology.
Introduction to this compound
Phenoxyacetyl-Coenzyme A (this compound) is an activated acyl-thioester essential for the semi-synthetic production of penicillin V by the filamentous fungus Penicillium chrysogenum. It is formed from the precursor phenoxyacetic acid (POA), a xenobiotic compound supplied during fermentation. The metabolic journey of this compound is primarily centered within the peroxisome, where it serves as the donor of the phenoxyacetyl side chain in the final step of penicillin V biosynthesis. Understanding its synthesis, subsequent metabolic conversion, and potential degradation pathways is critical for optimizing antibiotic production and for assessing the broader toxicological implications of xenobiotic-CoA thioesters in drug development.
Biosynthesis of this compound
The sole pathway for the synthesis of this compound is the activation of exogenously supplied phenoxyacetic acid. This reaction is catalyzed by Phenylacetate-CoA ligase (PCL), an enzyme belonging to the family of acid-thiol ligases.
Reaction: Phenoxyacetic Acid + ATP + Coenzyme A ⇌ this compound + AMP + Diphosphate
This activation step is crucial as it prepares the phenoxyacetyl moiety for its transfer to the penicillin nucleus. The PCL enzyme is localized within the peroxisomes of P. chrysogenum, ensuring that this compound is generated in close proximity to the subsequent enzymatic step in penicillin biosynthesis.
Role in Penicillin V Biosynthesis
The primary metabolic role of this compound is to serve as a substrate for the enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase (AT), encoded by the penDE gene. This enzyme catalyzes the final step in the biosynthesis of penicillin V.
The AT enzyme facilitates the exchange of the L-α-aminoadipyl side chain of isopenicillin N (IPN) for the phenoxyacetyl group from this compound. This transacylation reaction results in the formation of penicillin V. The entire process is compartmentalized within the peroxisome.
An In-depth Technical Guide to Phenoxyacetyl-CoA and its Link to Phenoxyacetic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetic acid (POA) and its derivatives are compounds of significant environmental and industrial interest, ranging from herbicides to precursors for pharmaceuticals like penicillin V. The microbial metabolism of these compounds is a key process in their environmental fate and biotechnological applications. A central intermediate in the aerobic degradation of phenoxyacetic acid is its activated form, phenoxyacetyl-CoA. This technical guide provides a comprehensive overview of the role of this compound in the metabolic pathways of various microorganisms, details the key enzymes involved, presents available quantitative data, and outlines relevant experimental protocols.
Introduction
The metabolism of phenoxyacetic acid is a crucial area of study in bioremediation, agricultural science, and industrial microbiology. Microorganisms have evolved diverse and efficient pathways to utilize POA and its substituted analogs as a source of carbon and energy. A common strategy in these aerobic degradation pathways is the initial activation of the carboxylic acid group of POA to a thioester with coenzyme A (CoA), forming this compound. This activation step is critical as it prepares the relatively inert aromatic ring for subsequent enzymatic attacks, typically initiated by oxygenases. Understanding the enzymology and regulation of this compound formation and its downstream processing is essential for harnessing these microbial capabilities for practical applications.
Metabolic Pathways of Phenoxyacetic Acid
The aerobic degradation of phenoxyacetic acid varies between different microbial genera, but the initial activation to this compound is a conserved step. Following this activation, the pathways diverge, primarily in the mechanism of aromatic ring cleavage.
Bacterial Metabolism
In bacteria such as Pseudomonas putida, Burkholderia cepacia, and Escherichia coli, the metabolism of phenoxyacetic acid is well-characterized and typically involves a multi-step enzymatic cascade.
The general pathway in these bacteria is as follows:
-
Activation: Phenoxyacetic acid is converted to this compound by a specific CoA ligase.
-
Hydroxylation/Epoxidation: The aromatic ring of this compound is attacked by a multi-component oxygenase, leading to the formation of a hydroxylated or epoxidized intermediate.
-
Ring Cleavage: The modified aromatic ring is then cleaved, typically by a hydrolase or isomerase.
-
β-Oxidation-like Cascade: The resulting aliphatic chain is further metabolized through a series of reactions analogous to the β-oxidation of fatty acids, ultimately yielding central metabolic intermediates like acetyl-CoA and succinyl-CoA.
Diagram: Bacterial Degradation Pathway of Phenoxyacetic Acid
Caption: Bacterial metabolic pathway of phenoxyacetic acid.
In Pseudomonas putida U, a well-studied organism for aromatic degradation, the genes for this pathway are organized in a "phenylacetyl-CoA catabolon," a functional unit that processes several related aromatic compounds through the common intermediate phenylacetyl-CoA[1][2]. Similarly, in Burkholderia cepacia AC1100, a gene cluster responsible for the metabolism of the related compound 2,4,5-trichlorophenoxyacetic acid has been identified, highlighting the genetic basis for this degradation pathway[3][4]. In Rhodococcus sp. strain RHA1, a gram-positive bacterium, a similar paa gene cluster encoding orthologous enzymes is present, indicating a conserved degradation strategy across different bacterial phyla[5].
Fungal Metabolism
Fungi, such as Aspergillus niger, also metabolize phenoxyacetic acid, often through pathways involving hydroxylation of the aromatic ring. While the initial activation to this compound is a likely step, the subsequent reactions can differ from bacterial pathways. In Penicillium chrysogenum, the formation of phenylacetyl-CoA is a crucial step in the biosynthesis of penicillin G, where phenylacetic acid serves as a precursor for the side chain of the antibiotic.
Diagram: Fungal Metabolism of Phenoxyacetic Acid (Hypothesized)
Caption: Hypothesized fungal metabolic pathway of phenoxyacetic acid.
Research on Aspergillus niger has shown its ability to degrade various aromatic compounds, including hydroxycinnamic acids, through a CoA-dependent β-oxidative pathway located in the peroxisomes. This suggests that a similar mechanism may be involved in the degradation of phenoxyacetic acid in this fungus.
Key Enzymes in this compound Metabolism
This compound Ligase (PaaK)
This enzyme, also referred to as phenylacetyl-CoA ligase, catalyzes the first committed step in the aerobic degradation of phenoxyacetic acid: the ATP-dependent formation of this compound.
Reaction: Phenoxyacetic Acid + ATP + CoA → this compound + AMP + PPi
This enzyme belongs to the superfamily of adenylate-forming enzymes. The characterization of this enzyme from various microorganisms has revealed differences in substrate specificity and kinetic properties.
Phenylacetyl-CoA Oxygenase (PaaABCDE)
This is a multi-component enzyme complex responsible for the initial attack on the aromatic ring of this compound. In E. coli, it is composed of five subunits (PaaA, B, C, D, and E) and functions as a novel type of bacterial diiron multicomponent oxygenase. It catalyzes the epoxidation of the aromatic ring, a critical step that destabilizes the aromatic system and facilitates subsequent cleavage. The reaction is NADPH-dependent.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of Phenylacetyl-CoA Ligase
| Organism | Substrate | Km (µM) | Vmax or Specific Activity | Reference |
| Azoarcus evansii | Phenoxyacetic Acid | 14 | 48 µmol min-1 mg-1 | |
| ATP | 60 | |||
| CoA | 45 | |||
| Penicillium chrysogenum | Phenoxyacetic Acid | 6100 ± 300 | kcat/Km = 0.23 ± 0.06 mM-1s-1 | |
| Phenoxyacetic Acid | - | kcat/Km = 7.8 ± 1.2 mM-1s-1 |
Table 2: Activity of Phenylacetyl-CoA Oxygenase
| Organism | Enzyme Complex | Activity | Conditions | Reference |
| Escherichia coli | PaaABCE | ~1 µmol min-1 mg-1 | Phenylacetyl-CoA–induced, oxygen-dependent NADPH consumption |
Experimental Protocols
Spectrophotometric Assay for Phenylacetyl-CoA Ligase
This protocol is adapted from the method described for the enzyme from Azoarcus evansii. It relies on a coupled enzyme system to monitor the formation of AMP.
Principle: The formation of AMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 365 nm. The coupling enzymes are myokinase, pyruvate kinase, and lactate dehydrogenase.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
100 mM MgCl2
-
100 mM ATP
-
10 mM Coenzyme A
-
100 mM Phenoxyacetic acid
-
10 mM NADH
-
Myokinase (e.g., 5 units/µL)
-
Pyruvate kinase (e.g., 10 units/µL)
-
Lactate dehydrogenase (e.g., 10 units/µL)
-
Enzyme sample (cell-free extract or purified protein)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Tris-HCl buffer (to a final concentration of 50 mM)
-
MgCl2 (to a final concentration of 5 mM)
-
ATP (to a final concentration of 2 mM)
-
CoA (to a final concentration of 0.5 mM)
-
NADH (to a final concentration of 0.2 mM)
-
Myokinase (1 unit)
-
Pyruvate kinase (1 unit)
-
Lactate dehydrogenase (1.5 units)
-
Enzyme sample
-
-
Incubate the mixture at 30°C for 5 minutes to allow for the depletion of any endogenous AMP.
-
Initiate the reaction by adding phenoxyacetic acid to a final concentration of 1 mM.
-
Immediately monitor the decrease in absorbance at 365 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (ε365 for NADH = 3.4 mM-1 cm-1). A stoichiometry of 2 moles of NADH oxidized per mole of this compound formed is expected.
Diagram: Experimental Workflow for Phenylacetyl-CoA Ligase Assay
Caption: Workflow for the spectrophotometric assay of Phenylacetyl-CoA Ligase.
HPLC Analysis of this compound and Metabolites
This protocol provides a general framework for the analysis of this compound and other metabolites from microbial cultures.
Sample Preparation (Intracellular Metabolites):
-
Quenching: Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., 60% methanol at -40°C). This is a critical step to prevent metabolite turnover.
-
Cell Lysis and Extraction: Pellet the quenched cells by centrifugation at low temperature. Extract the metabolites using a suitable solvent system, such as a mixture of chloroform, methanol, and water.
-
Phase Separation: Separate the polar (containing CoA esters) and non-polar phases by centrifugation.
-
Drying and Reconstitution: Evaporate the polar phase to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for HPLC analysis.
HPLC-UV/MS Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4.5-6.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at 259 nm is suitable for CoA and its thioesters. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS/MS) is recommended.
Quantitative Analysis:
Quantification is typically performed using external calibration curves with authentic standards of the metabolites of interest. For complex biological matrices, the use of isotopically labeled internal standards is recommended to correct for matrix effects and variations in extraction efficiency.
Genetic Regulation
The expression of the genes involved in phenoxyacetic acid metabolism is tightly regulated. In E. coli, the paa gene cluster is negatively regulated by the PaaX protein, a transcriptional repressor. The true inducer of the pathway is not phenoxyacetic acid itself, but rather its activated form, phenylacetyl-CoA. This ensures that the catabolic enzymes are only synthesized when the substrate has been successfully activated. In Burkholderia cenocepacia, the paa genes are also induced by phenoxyacetic acid and are subject to catabolite repression by preferred carbon sources such as glucose and succinate.
Conclusion
This compound is a pivotal intermediate in the microbial degradation of phenoxyacetic acid. The activation of POA to its CoA thioester is a key step that primes the molecule for subsequent enzymatic degradation. The metabolic pathways and the enzymes involved, particularly the this compound ligase and the multi-component oxygenase, are conserved across a range of bacteria and are also relevant in fungal metabolism. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of environmental microbiology, biotechnology, and drug development. Further research into the kinetics of the downstream enzymes and the intracellular concentrations of metabolic intermediates will provide a more complete understanding of this important metabolic pathway.
References
- 1. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: The phenylacetyl-CoA catabolon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: the phenylacetyl-CoA catabolon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence analysis of a gene cluster involved in metabolism of 2,4,5-trichlorophenoxyacetic acid by Burkholderia cepacia AC1100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
The Natural Occurrence of Phenoxyacetyl-CoA in Microorganisms: A Technical Guide
Executive Summary
Phenoxyacetyl-coenzyme A (Phenoxyacetyl-CoA) is a critical activated thioester that serves as a direct precursor to the antibiotic penicillin V. Its most well-documented natural occurrence is within the filamentous fungus Penicillium chrysogenum, the primary industrial producer of penicillins. While the biosynthesis and incorporation of this compound into the penicillin backbone are well-established in this organism, its presence and metabolic role in a broader range of microorganisms remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in microorganisms, focusing on its biosynthesis, metabolic context, and methods for its detection and quantification. This document aims to serve as a valuable resource for researchers in microbiology, natural product discovery, and metabolic engineering.
Introduction
Coenzyme A (CoA) thioesters are central molecules in cellular metabolism, acting as activated acyl group carriers in a multitude of biochemical reactions, from primary metabolism, such as the tricarboxylic acid (TCA) cycle and fatty acid metabolism, to the biosynthesis of complex secondary metabolites. This compound, the CoA ester of phenoxyacetic acid, is a key intermediate in the biosynthesis of phenoxymethylpenicillin, commonly known as penicillin V. The presence of the phenoxyacetyl side chain confers acid stability to the penicillin molecule, allowing for oral administration.
The study of this compound is intrinsically linked to the industrial production of penicillin V. The addition of phenoxyacetic acid to the fermentation medium of Penicillium chrysogenum directs the penicillin biosynthetic machinery to produce penicillin V instead of other natural penicillins. This process relies on the intracellular activation of phenoxyacetic acid to its CoA thioester. Understanding the natural occurrence, biosynthesis, and regulation of this compound is therefore crucial for optimizing antibiotic production and for exploring its potential roles in other microbial metabolic pathways.
Natural Occurrence and Biosynthesis
The primary and most extensively studied natural occurrence of this compound is in the filamentous fungus Penicillium chrysogenum (reclassified as P. rubens). Within this organism, this compound is not a de novo synthesized metabolite but is formed when its precursor, phenoxyacetic acid, is supplied exogenously to the culture medium.
The biosynthesis of this compound is a single enzymatic step catalyzed by phenylacetate-CoA ligase (PCL) . This enzyme activates phenoxyacetic acid (POA) in an ATP- and magnesium-dependent reaction to form this compound.
Reaction: Phenoxyacetic acid + ATP + CoASH → this compound + AMP + PPi
While the enzyme is named for its activity on phenylacetic acid (the precursor for penicillin G), it also efficiently activates phenoxyacetic acid to its corresponding CoA ester. The gene encoding this enzyme, phl, has been cloned and the recombinant protein characterized. Studies have shown that while PCL can activate POA, its catalytic efficiency is lower compared to its preferred substrates, which are medium-chain fatty acids. This suggests that the enzyme may have evolved from an ancestral fatty-acid-activating enzyme.
The natural occurrence of this compound in other microorganisms is not well-documented. However, the presence of phenoxyacetic acid has been reported as a metabolite in Aspergillus niger . While this implies the potential for the formation of this compound in this fungus, its direct detection has not been reported. The degradation of phenoxyacetic acid and related compounds has been studied in various bacteria, such as Flavobacterium and Alcaligenes eutrophus . These degradation pathways often involve cleavage of the ether linkage, but the formation of a CoA thioester intermediate is not always a confirmed step. The broad substrate specificity of some acyl-CoA synthetases in microorganisms suggests that if these organisms encounter phenoxyacetic acid in their environment, they may be capable of synthesizing this compound.
Metabolic Pathways Involving this compound
The most prominent and well-characterized metabolic pathway involving this compound is the final step of penicillin V biosynthesis in Penicillium chrysogenum.
Penicillin V Biosynthesis
The biosynthesis of penicillins is a three-step process. The final step, which occurs in peroxisomes, involves the exchange of the L-α-aminoadipyl side chain of the intermediate isopenicillin N (IPN) for an activated acyl group, in this case, this compound. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT) .
The pathway can be summarized as follows:
-
Isopenicillin N Synthesis: The tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) is cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N. This step occurs in the cytoplasm.
-
Side Chain Precursor Activation: Exogenously supplied phenoxyacetic acid is transported into the cell and activated to this compound by phenylacetate-CoA ligase (PCL). This activation also occurs in peroxisomes.
-
Side Chain Exchange: Acyl-CoA:isopenicillin N acyltransferase (IAT) catalyzes the transacylation reaction, removing the L-α-aminoadipyl side chain from isopenicillin N and attaching the phenoxyacetyl group from this compound to the 6-aminopenicillanic acid (6-APA) nucleus, yielding penicillin V.
Quantitative Data
Currently, there is a notable absence of published quantitative data on the intracellular concentrations of this compound in any microorganism. Research has primarily focused on the final titer of penicillin V produced, rather than the concentration of this transient intermediate. The development and application of sensitive analytical methods, such as those described in the following section, are required to fill this knowledge gap. Such data would be invaluable for metabolic modeling and for identifying potential bottlenecks in the penicillin V biosynthetic pathway.
Experimental Protocols
The detection and quantification of this compound in microbial cultures require specialized analytical techniques due to its relatively low abundance and inherent instability. The recommended approach is Liquid Chromatography-Mass Spectrometry (LC-MS) , specifically utilizing tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.
Extraction of Acyl-CoAs from Microbial Cells
Objective: To efficiently extract and stabilize acyl-CoA thioesters from microbial biomass.
Materials:
-
Microbial cell culture
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or ice-cold methanol
-
Internal standard (e.g., a commercially available, stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not expected to be in the sample)
-
Centrifuge capable of refrigeration
-
Sonicator or bead beater
-
Lyophilizer (optional)
Protocol:
-
Harvesting: Rapidly harvest microbial cells from the culture medium by centrifugation at 4°C. The speed and duration will depend on the microorganism (e.g., 5,000 x g for 10 minutes).
-
Quenching: Immediately discard the supernatant and resuspend the cell pellet in a small volume of ice-cold extraction solvent to quench metabolic activity. Two common methods are:
-
TCA Extraction: Add 1 mL of ice-cold 10% TCA per 10-50 mg of wet cell weight.
-
Methanol Extraction: Add 1 mL of ice-cold methanol.
-
-
Internal Standard Spiking: Add a known amount of the internal standard to the cell suspension. This will be used to correct for extraction efficiency and matrix effects during LC-MS analysis.
-
Cell Lysis: Disrupt the cells to release intracellular metabolites.
-
For bacteria, sonication on ice is often sufficient.
-
For fungi with tougher cell walls, bead beating may be necessary.
-
-
Precipitation and Clarification:
-
TCA Extraction: Incubate the lysate on ice for 15 minutes to precipitate proteins. Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the acyl-CoAs.
-
Methanol Extraction: Centrifuge at high speed to pellet cell debris. Collect the supernatant.
-
-
Sample Concentration: The supernatant can be concentrated, often to dryness, using a vacuum concentrator or by lyophilization.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
Quantification by LC-MS/MS
Objective: To separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Method:
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine and 15 mM acetic acid) or a weak acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 15-20 minutes is typically used to separate acyl-CoAs of varying polarities.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards. For this compound (C₂₉H₃₈N₇O₁₈P₃S), the protonated molecule [M+H]⁺ would be the precursor ion. A characteristic product ion resulting from fragmentation (e.g., the phenoxyacetyl-pantetheine fragment) would be monitored.
-
Quantification: A calibration curve is generated using a series of known concentrations of a this compound standard. The concentration in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion and Future Perspectives
The natural occurrence of this compound is definitively established in Penicillium chrysogenum as a key intermediate in the biosynthesis of penicillin V. Its formation from exogenously supplied phenoxyacetic acid is catalyzed by phenylacetate-CoA ligase. Beyond this well-defined role, the presence of this compound in the microbial world is largely uncharted territory. The degradation of phenoxyacetic acid by various bacteria presents an intriguing area for future research to determine if this compound is an intermediate in these catabolic pathways.
The lack of quantitative data on intracellular this compound pools represents a significant gap in our understanding of the metabolic flux towards penicillin V production. The application of modern analytical techniques, such as the LC-MS/MS protocols detailed in this guide, will be instrumental in addressing this.
For researchers in drug development, a deeper understanding of the biosynthesis and regulation of this compound can inform strategies for strain improvement and the engineered biosynthesis of novel penicillin analogues. Furthermore, exploring the substrate specificity of acyl-CoA synthetases from diverse microorganisms could reveal new biocatalysts for the synthesis of valuable acyl-CoA thioesters. The study of this compound, while rooted in the history of penicillin, continues to offer exciting avenues for future scientific discovery.
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Phenoxyacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetyl-coenzyme A (phenoxyacetyl-CoA) is a key precursor in the biosynthesis of Penicillin V and other valuable pharmaceuticals. Its efficient synthesis is crucial for various research and development applications. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from phenoxyacetic acid and coenzyme A. The described method utilizes a broad-specificity acyl-CoA ligase, offering a green and efficient alternative to traditional chemical synthesis routes. These protocols are intended for researchers in biochemistry, synthetic biology, and pharmaceutical development.
Introduction
The activation of carboxylic acids to their corresponding coenzyme A (CoA) thioesters is a fundamental process in cellular metabolism, catalyzed by acyl-CoA synthetases (ACS) or ligases. This enzymatic activation is the initial step for a multitude of metabolic pathways, including fatty acid metabolism and the biosynthesis of various natural products. This compound is a critical intermediate in the industrial production of Penicillin V, where the phenoxyacetyl moiety is transferred to the 6-aminopenicillanic acid (6-APA) backbone.
Enzymatic synthesis of this compound offers several advantages over chemical methods, including high specificity, mild reaction conditions, and reduced environmental impact. This protocol focuses on the use of a broad-substrate-specificity acyl-CoA ligase, such as a promiscuous 4-coumarate:CoA ligase (4CL) or a microbial aromatic acid CoA ligase, to catalyze the formation of this compound.
Principle of the Reaction
The enzymatic synthesis of this compound proceeds via a two-step mechanism catalyzed by an acyl-CoA ligase in the presence of ATP and Mg²⁺.
-
Adenylation: The carboxylate group of phenoxyacetic acid attacks the α-phosphate of ATP, forming a phenoxyacetyl-adenylate intermediate and releasing pyrophosphate (PPi).
-
Thioesterification: The thiol group of coenzyme A attacks the carbonyl carbon of the phenoxyacetyl-adenylate, displacing AMP and forming the this compound thioester.
The overall reaction is: Phenoxyacetic Acid + CoA + ATP → this compound + AMP + PPi
Data Presentation
While specific kinetic data for the enzymatic synthesis of this compound is not extensively available in the literature, the following table provides representative data for related reactions catalyzed by broad-specificity acyl-CoA ligases. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | Yield (%) | Reference |
| p-Coumaric acid | At4CL2 | 160 | 1.2 | >90 | [1] |
| Cinnamic acid | At4CL2 mutant | 50 | 0.8 | >85 | [2] |
| Ferulic acid | Poplar 4CL | 80 | 0.9 | >90 | [3] |
| Benzoic acid | Microbial Ligase L3 | N/A | N/A | ~95 | [4] |
Note: N/A indicates data not available. The yields are typically high for preferred substrates under optimized conditions.
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound.
Materials and Reagents
-
Phenoxyacetic acid
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Broad-specificity acyl-CoA ligase (e.g., recombinant 4CL or a commercial acyl-CoA synthetase assay kit's enzyme)
-
Inorganic pyrophosphatase (optional, to drive the reaction forward)
-
HPLC system for analysis and purification
-
Standard laboratory equipment (pipettes, centrifuge, incubator, etc.)
Protocol 1: Small-Scale Enzymatic Synthesis of this compound
This protocol is suitable for initial screening and optimization studies.
-
Reaction Mixture Preparation:
-
Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
-
Prepare stock solutions of 100 mM phenoxyacetic acid, 50 mM CoA, 100 mM ATP, and 1 M MgCl₂ in deionized water.
-
In a microcentrifuge tube, combine the following reagents to a final volume of 100 µL:
-
10 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)
-
2 µL of 1 M MgCl₂ (final concentration: 20 mM)
-
10 µL of 100 mM ATP (final concentration: 10 mM)
-
5 µL of 50 mM CoA (final concentration: 2.5 mM)
-
5 µL of 100 mM phenoxyacetic acid (final concentration: 5 mM)
-
1-5 µg of purified broad-specificity acyl-CoA ligase
-
(Optional) 1 unit of inorganic pyrophosphatase
-
Deionized water to 100 µL
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-4 hours. The optimal incubation time should be determined empirically by monitoring product formation over time.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid). Monitor the absorbance at 260 nm (for the adenine moiety of CoA) and a wavelength appropriate for the phenoxyacetyl group.
-
Protocol 2: Preparative-Scale Synthesis and Purification
This protocol is for generating larger quantities of this compound for further applications.
-
Scale-Up Reaction:
-
Scale up the reaction mixture from Protocol 1 to the desired volume (e.g., 10 mL). Adjust the amount of enzyme accordingly.
-
-
Incubation:
-
Incubate the reaction at 30°C. Monitor the reaction progress by taking small aliquots for HPLC analysis at regular intervals.
-
-
Purification:
-
Once the reaction has reached completion (or equilibrium), terminate it as described above.
-
Purify the this compound from the reaction mixture using preparative reverse-phase HPLC.
-
Collect the fractions containing the product peak.
-
Lyophilize the purified fractions to obtain this compound as a solid.
-
-
Quantification:
-
Determine the concentration of the purified this compound by measuring its absorbance at 260 nm and using the extinction coefficient of adenosine (ε₂₆₀ = 15,400 M⁻¹cm⁻¹).
-
Visualization of Workflow and Pathways
Enzymatic Synthesis of this compound Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Signaling Pathway: General Acyl-CoA Ligase Mechanism
Caption: General two-step mechanism of Acyl-CoA Ligase.
Troubleshooting and Optimization
-
Low Yield:
-
Enzyme Activity: Ensure the enzyme is active. Use a positive control with a known substrate (e.g., p-coumaric acid for 4CL).
-
Substrate Inhibition: High concentrations of substrates can sometimes be inhibitory. Perform a titration of phenoxyacetic acid and CoA concentrations.
-
Reaction Equilibrium: The reaction is reversible. Adding inorganic pyrophosphatase can help drive the reaction forward by hydrolyzing the pyrophosphate product.
-
pH and Temperature: The optimal pH and temperature may vary for different enzymes. Perform a screen of pH values (e.g., 7.0-9.0) and temperatures (e.g., 25-37°C).
-
-
Product Degradation:
-
Thioesters can be unstable, especially at high pH. Keep samples on ice and process them promptly after the reaction.
-
Conclusion
The enzymatic synthesis of this compound provides a robust and environmentally friendly method for producing this important pharmaceutical precursor. The protocols outlined in this document, based on the use of broad-specificity acyl-CoA ligases, offer a solid foundation for researchers. Optimization of reaction conditions for the specific enzyme and substrate is recommended to achieve maximal yields. The provided workflows and diagrams serve as a visual guide to the experimental process and the underlying biochemical mechanism.
References
- 1. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Phenoxyacetyl-CoA for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical synthesis, purification, and potential in vitro applications of Phenoxyacetyl-CoA. The protocols are designed to be accessible to researchers with a background in biochemistry and organic chemistry.
Introduction
This compound is a synthetic acyl-coenzyme A (CoA) thioester that can be utilized in a variety of in vitro biochemical and cellular assays. As an analogue of endogenous acyl-CoAs, it can serve as a valuable tool for studying enzyme kinetics, screening for inhibitors, and investigating metabolic pathways. Its unique phenoxyacetyl moiety allows for the exploration of structure-activity relationships of enzymes that recognize acyl-CoAs as substrates or regulators. Potential applications include its use as a substrate for acyltransferases, a modulator of gene expression, or an inhibitor of enzymes involved in fatty acid metabolism.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through the activation of phenoxyacetic acid followed by its reaction with coenzyme A. Two effective methods for the activation of the carboxylic acid are the symmetric anhydride method and the carbonyldiimidazole (CDI) method. The choice of method may depend on the availability of reagents and the desired scale of the synthesis.
Method 1: Symmetric Anhydride Method
This method involves the formation of a symmetric anhydride of phenoxyacetic acid, which then readily reacts with the free thiol group of Coenzyme A.
Experimental Protocol:
-
Preparation of Phenoxyacetic Anhydride:
-
Dissolve phenoxyacetic acid (2 equivalents) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct.
-
The filtrate containing the phenoxyacetic anhydride can be used directly in the next step or the solvent can be evaporated under reduced pressure to yield the crude anhydride.
-
-
Synthesis of this compound:
-
Dissolve Coenzyme A trilithium salt (1 equivalent) in a cold aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.0).
-
Slowly add a solution of phenoxyacetic anhydride (1.5 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., THF or acetonitrile) to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute base (e.g., 1 M KHCO₃) as needed.
-
Allow the reaction to proceed on ice for 1-2 hours.
-
Monitor the reaction progress by HPLC to observe the formation of this compound and the disappearance of Coenzyme A.
-
Method 2: Carbonyldiimidazole (CDI) Method
This two-step, one-pot method involves the activation of phenoxyacetic acid with CDI to form a reactive acyl-imidazole intermediate, which then reacts with Coenzyme A.[1]
Experimental Protocol:
-
Activation of Phenoxyacetic Acid:
-
Dissolve phenoxyacetic acid (4 equivalents) in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole (CDI) (4 equivalents) to the solution and stir at room temperature for 30-60 minutes, or until CO₂ evolution ceases. This forms the phenoxyacetyl-imidazole intermediate.
-
-
Synthesis of this compound:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a cold aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.0).
-
Slowly add the freshly prepared phenoxyacetyl-imidazole solution to the Coenzyme A solution with constant stirring on ice.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0.
-
Let the reaction proceed for 1-3 hours on ice.
-
Monitor the formation of the product by HPLC.
-
Purification and Characterization
Purification Protocol:
-
Acidification: After the reaction is complete, acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl or formic acid) to stop the reaction and protonate the phosphate groups of CoA.
-
Centrifugation: Centrifuge the acidified mixture to remove any precipitated proteins or other solids.
-
HPLC Purification: Purify the supernatant containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM ammonium formate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: Monitor the elution profile at a wavelength of 260 nm (for the adenine moiety of CoA).
-
-
Lyophilization: Collect the fractions containing the pure this compound and lyophilize them to obtain the final product as a white powder.
Characterization:
-
Mass Spectrometry (MS): Confirm the identity of the synthesized product by determining its molecular weight using electrospray ionization mass spectrometry (ESI-MS).
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ³¹P NMR spectroscopy can be used to confirm the structure of this compound.
-
Purity Analysis: Assess the purity of the final product by analytical RP-HPLC.
Quantitative Data Summary
| Parameter | Symmetric Anhydride Method | Carbonyldiimidazole (CDI) Method |
| Starting Materials | Phenoxyacetic acid, DCC/EDC, Coenzyme A | Phenoxyacetic acid, CDI, Coenzyme A |
| Typical Reaction Yield | 40-70% (dependent on substrate) | 50-80% (dependent on substrate)[1] |
| Purity (after HPLC) | >95% | >95% |
| Reaction Time | 3-6 hours | 2-4 hours |
In Vitro Application: Acyl-CoA Oxidase Activity Assay
This protocol describes a hypothetical in vitro assay to determine if this compound can serve as a substrate for acyl-CoA oxidase, an enzyme involved in fatty acid β-oxidation.
Principle:
Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA to an enoyl-CoA, with the concomitant production of hydrogen peroxide (H₂O₂). The H₂O₂ produced can be quantified using a coupled enzymatic reaction with horseradish peroxidase (HRP), which catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of H₂O₂.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of purified acyl-CoA oxidase in assay buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in water.
-
HRP Stock Solution: Prepare a 1 mg/mL solution of horseradish peroxidase in assay buffer.
-
Chromogenic/Fluorogenic Substrate: Prepare a stock solution of a suitable HRP substrate (e.g., Amplex Red or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following components in order:
-
Assay Buffer
-
HRP solution
-
Chromogenic/Fluorogenic substrate
-
This compound solution (to initiate the reaction)
-
-
Include appropriate controls:
-
No Enzyme Control: To determine the rate of non-enzymatic substrate oxidation.
-
No Substrate Control: To measure any background signal from the enzyme preparation.
-
Positive Control: Use a known acyl-CoA substrate (e.g., Palmitoyl-CoA) to confirm enzyme activity.
-
-
Initiate the reaction by adding the acyl-CoA oxidase enzyme solution to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength in a microplate reader.
-
Take readings at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance/fluorescence per unit time) for each concentration of this compound.
-
Subtract the rate of the no-enzyme control from the rates of the experimental wells.
-
Plot the reaction rate versus the concentration of this compound.
-
If this compound is a substrate, the plot should show Michaelis-Menten kinetics, from which Vmax and Km values can be determined.
-
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Signaling pathway for the in vitro Acyl-CoA Oxidase assay.
References
Application Notes and Protocols for the In Vitro Biosynthesis of Penicillin V using Phenoxyacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the in vitro biosynthesis of Penicillin V (phenoxymethylpenicillin), a crucial β-lactam antibiotic. The protocol leverages two key enzymes from the penicillin biosynthetic pathway of Penicillium chrysogenum: Isopenicillin N Synthase (IPNS) and Acyl-CoA:Isopenicillin N Acyltransferase (IAT). The process begins with the conversion of the tripeptide substrate δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to Isopenicillin N (IPN) by IPNS. Subsequently, IAT catalyzes the exchange of the L-α-aminoadipyl side chain of IPN with a phenoxyacetyl group, derived from the precursor phenoxyacetyl-CoA, to yield the final product, Penicillin V. This chemoenzymatic approach offers a controlled environment for studying penicillin biosynthesis, enzyme kinetics, and for the potential production of novel penicillin analogs. The protocols provided herein detail the recombinant expression and purification of the necessary enzymes, the synthesis of the this compound precursor, the enzymatic synthesis of Penicillin V, and its subsequent quantification.
Data Presentation
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) |
| Isopenicillin N Synthase (IPNS) | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | 0.13[1] | 7.8[1] | 25[1] |
| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Isopenicillin N | - | 8.0[2] | 25[2] |
| This compound | - | 8.0 | 25 | |
| 6-Aminopenicillanic Acid (6-APA) | High Affinity | 8.0 | 25 |
High-Performance Liquid Chromatography (HPLC) Parameters for Penicillin V Quantification
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Inertsil C8 (250 x 4 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.05 M KH₂PO₄ buffer (pH 3.5) (40:60 v/v) | 0.1% TFA in Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.1 mL/min |
| Detection Wavelength | 254 nm | 240 nm |
| Column Temperature | Ambient | Ambient |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of Isopenicillin N Synthase (IPNS)
This protocol describes the expression of the P. chrysogenum IPNS gene in E. coli and its subsequent purification.
1. Gene Cloning and Expression Vector Construction:
- The pcbC gene encoding IPNS from P. chrysogenum can be cloned into a suitable E. coli expression vector, such as pET series plasmids, under the control of a strong inducible promoter (e.g., T7 promoter). The gene sequence can be optimized for codon usage in E. coli to enhance expression.
2. Expression in E. coli:
- Transform the expression vector into a suitable E. coli expression host strain (e.g., BL21(DE3)).
- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
- To improve the yield of soluble and active IPNS, reduce the cultivation temperature to 25-30°C and continue incubation for 12-16 hours.
3. Cell Lysis and Crude Extract Preparation:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 1 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF)).
- Lyse the cells by sonication on ice or by using a French press.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant is the crude cell extract.
4. Purification:
- Protamine Sulfate Precipitation: Slowly add a 1% protamine sulfate solution to the crude extract to a final concentration of 0.1-0.2% (w/v) while stirring on ice to precipitate nucleic acids. Centrifuge at 15,000 x g for 20 minutes.
- Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to 50% saturation, stir for 30 minutes on ice, and then centrifuge. Add more ammonium sulfate to the resulting supernatant to reach 80% saturation, stir for 30 minutes, and centrifuge to collect the precipitated protein.
- Ion-Exchange Chromatography: Dissolve the ammonium sulfate pellet in a minimal volume of buffer (e.g., 20 mM Tris-HCl pH 7.8, 1 mM DTT) and dialyze against the same buffer. Apply the dialyzed sample to a DEAE-Sephacel or other suitable anion exchange column equilibrated with the same buffer. Elute the protein with a linear gradient of NaCl (e.g., 0-0.5 M).
- Gel Filtration Chromatography: Concentrate the fractions containing IPNS activity and apply to a Sephacryl S-200 or similar gel filtration column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 1 mM DTT) to separate proteins based on size.
- Assess purity by SDS-PAGE. Pool the pure fractions, concentrate, and store at -80°C.
Protocol 2: Recombinant Expression and Purification of Acyl-CoA:Isopenicillin N Acyltransferase (IAT)
This protocol outlines the expression of the P. chrysogenum IAT gene (penDE) in E. coli and its purification.
1. Gene Cloning and Expression Vector Construction:
- The penDE gene from P. chrysogenum can be cloned into an E. coli expression vector. The gene encodes a proenzyme of approximately 40 kDa, which undergoes autocatalytic cleavage to form an active heterodimer of 11 kDa and 29 kDa subunits.
2. Expression in E. coli:
- Transform the expression vector into an E. coli host strain.
- Grow the cells in a suitable medium with antibiotic selection at 37°C.
- Induce protein expression with IPTG at a lower temperature (e.g., 30°C) to enhance the solubility of the recombinant protein.
3. Cell Lysis and Crude Extract Preparation:
- Follow the same procedure as for IPNS (Protocol 1, step 3).
4. Purification:
- The purification of recombinant IAT can be performed using a similar strategy to the native enzyme, involving ammonium sulfate precipitation and a series of chromatography steps.
- Ammonium Sulfate Precipitation: Perform ammonium sulfate fractionation as described for IPNS.
- Ion-Exchange Chromatography: Use an anion exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.
- Hydrophobic Interaction Chromatography: Further purify the IAT-containing fractions on a hydrophobic interaction column (e.g., Phenyl-Sepharose).
- Gel Filtration Chromatography: As a final step, use a gel filtration column to obtain a highly purified and active enzyme.
- Monitor the purification process by SDS-PAGE, looking for the processed 11 kDa and 29 kDa subunits.
Protocol 3: Chemo-enzymatic Synthesis of this compound
This protocol describes a general method for the synthesis of acyl-CoA thioesters, adapted for this compound.
1. Materials:
- Phenoxyacetic acid
- Coenzyme A (CoA) lithium salt
- N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC
- N-Hydroxysuccinimide (NHS)
- Anhydrous tetrahydrofuran (THF) or other suitable organic solvent
- Sodium bicarbonate solution
- Diethyl ether
2. Procedure:
- Activation of Phenoxyacetic Acid: In a dry reaction vessel, dissolve phenoxyacetic acid and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF. Cool the mixture in an ice bath and add DCC (1.1 equivalents). Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
- Thioester Formation: In a separate vessel, dissolve Coenzyme A in a cold aqueous sodium bicarbonate solution (pH ~7.5).
- Filter the reaction mixture from the activation step to remove the DCU precipitate.
- Slowly add the filtrate containing the activated phenoxyacetic acid-NHS ester to the Coenzyme A solution with vigorous stirring. Maintain the pH of the aqueous solution around 7.5 by adding small amounts of sodium bicarbonate solution if necessary.
- Allow the reaction to proceed for 2-4 hours at room temperature.
- Purification: Wash the reaction mixture with diethyl ether to remove any unreacted starting materials and by-products. The aqueous layer contains the this compound. The product can be further purified by preparative HPLC if required.
- Lyophilize the aqueous solution to obtain this compound as a solid.
Protocol 4: In Vitro Biosynthesis of Penicillin V
This protocol describes the coupled enzymatic reaction for the synthesis of Penicillin V from ACV.
1. Reaction Components:
- δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
- This compound
- Purified Isopenicillin N Synthase (IPNS)
- Purified Acyl-CoA:Isopenicillin N Acyltransferase (IAT)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
- Ferrous sulfate (FeSO₄)
- Ascorbic acid
- Dithiothreitol (DTT)
2. Reaction Setup:
- Prepare a reaction mixture in a microcentrifuge tube with the following components at the indicated final concentrations:
- 50 mM Tris-HCl, pH 7.8
- 1 mM ACV
- 1.5 mM this compound
- 0.1 mM FeSO₄
- 1 mM Ascorbic acid
- 2 mM DTT
- [Concentration of IPNS to be optimized]
- [Concentration of IAT to be optimized]
- The optimal concentrations of IPNS and IAT should be determined empirically, starting with a molar ratio of approximately 1:1.
3. Reaction Incubation:
- Incubate the reaction mixture at 25°C with gentle shaking for 2-4 hours.
- For time-course experiments, withdraw aliquots at different time points.
4. Reaction Termination and Sample Preparation:
- Terminate the reaction by adding an equal volume of methanol or by heat inactivation (e.g., 95°C for 5 minutes).
- Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
- Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
Protocol 5: Quantification of Penicillin V by HPLC
This protocol provides a method for the analysis of the in vitro reaction product.
1. Instrumentation:
- An HPLC system equipped with a UV detector and a C18 reversed-phase column.
2. Mobile Phase Preparation:
- Prepare the mobile phase as described in the Data Presentation section (e.g., Acetonitrile:0.05 M KH₂PO₄ buffer (pH 3.5) in a 40:60 v/v ratio). Degas the mobile phase before use.
3. Standard Curve Preparation:
- Prepare a series of standard solutions of Penicillin V potassium salt of known concentrations in the mobile phase.
- Inject the standards into the HPLC system and generate a standard curve by plotting the peak area against the concentration.
4. Sample Analysis:
- Inject the filtered supernatant from the in vitro reaction (Protocol 4, step 4) into the HPLC system.
- Identify the Penicillin V peak by comparing its retention time with that of the standard.
- Quantify the amount of Penicillin V produced by interpolating the peak area of the sample on the standard curve.
Mandatory Visualization
Caption: In vitro biosynthesis pathway of Penicillin V from the ACV precursor.
Caption: Overall experimental workflow for the in vitro biosynthesis of Penicillin V.
References
- 1. Isopenicillin N synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to isopenicillin N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification to homogeneity and characterization of acyl coenzyme A:6-aminopenicillanic acid acyltransferase of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection and Quantification of Phenoxyacetyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenoxyacetyl-CoA is the activated form of phenoxyacetic acid, a compound relevant in the study of xenobiotic metabolism. Phenoxyacetic acid is used in the manufacturing of various pharmaceuticals, pesticides, and dyes and is considered a human xenobiotic metabolite.[1] The activation of xenobiotic carboxylic acids to their coenzyme A (CoA) thioesters is a critical step in their metabolic fate, often preceding conjugation and excretion.[2][3] Accurate and sensitive quantification of this compound is therefore essential for understanding the toxicokinetics and metabolic pathways of phenoxyacetic acid and related compounds. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective detection and quantification of this compound in biological matrices.
Principle
This method utilizes reversed-phase liquid chromatography for the separation of this compound from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The high selectivity and sensitivity of this technique allow for reliable quantification of this compound at low concentrations.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of this compound from cell culture or tissue homogenate samples.
-
Materials:
-
Methanol (LC-MS grade), chilled to -80°C
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., C17:0-CoA, 1 µM in 50% methanol)
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
-
-
Procedure:
-
To 100 µL of cell lysate or tissue homogenate in a microcentrifuge tube, add 400 µL of cold (-80°C) methanol containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -80°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol/water.
-
Vortex for 20 seconds and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % B 0.0 2 2.0 2 12.0 95 14.0 95 14.1 2 | 18.0 | 2 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions: The transitions should be optimized by infusing a standard solution of this compound. Based on its molecular weight of 901.7 g/mol [4] and the common fragmentation of acyl-CoAs[5], the following transitions are proposed:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 902.16 | 395.16 | 100 | Optimize |
| This compound (Qualifier) | 902.16 | 428.04 | 100 | Optimize |
| Internal Standard (e.g., C17:0-CoA) | Specific to IS | Specific to IS | 100 | Optimize |
Data Presentation
The following table summarizes the expected quantitative performance of the method, based on typical values for acyl-CoA analysis.
| Parameter | Expected Performance |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Bioactivation pathway of Phenoxyacetic Acid.
References
- 1. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. This compound | C29H42N7O18P3S | CID 11966200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for HPLC Analysis of Phenoxyacetyl-CoA and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenoxyacetyl-CoA is an activated form of phenoxyacetic acid, a molecule with relevance in various biological contexts, including as a metabolite of certain xenobiotics and as a precursor for the biosynthesis of some natural and synthetic compounds. The analysis of this compound and its derivatives is crucial for understanding its metabolic fate, enzymatic transformations, and potential physiological effects. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of acyl-CoA species. This document provides detailed protocols and application notes for the reversed-phase HPLC analysis of this compound and its potential derivatives.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. More hydrophobic molecules, such as those with longer acyl chains or aromatic groups, will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. By using a gradient of an organic solvent (like acetonitrile or methanol) in an aqueous buffer, a wide range of acyl-CoA species with varying polarities can be effectively separated. The adenine ring in the Coenzyme A moiety allows for sensitive UV detection at approximately 260 nm.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. The goal is to efficiently extract acyl-CoAs while minimizing degradation and removing interfering substances like proteins.
Protocol 2.1.1: Perchloric Acid Precipitation for Tissues and Cells
This method is effective for deproteinization and extraction of short- to medium-chain acyl-CoAs.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in 10 volumes of ice-cold 5% (w/v) perchloric acid (PCA).
-
Incubation: Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by adding 3 M potassium carbonate (K2CO3) dropwise until the pH is between 6.0 and 7.0. The formation of a precipitate (potassium perchlorate) will be observed.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: Analyze immediately or store at -80°C. Acyl-CoAs are prone to hydrolysis, especially at neutral or alkaline pH.
Protocol 2.1.2: Organic Solvent Extraction
This method is suitable for a broader range of acyl-CoAs, including more hydrophobic derivatives.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in a mixture of 2-propanol and a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2) at a 1:1 ratio.
-
Extraction: Vortex the homogenate vigorously for 5 minutes.
-
Phase Separation: Add chloroform and water to achieve a final ratio of 1:1:0.9 (2-propanol:water:chloroform) and vortex again.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: The acyl-CoAs will be in the upper aqueous-organic phase. Carefully collect this phase.
-
Drying: Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase of the HPLC gradient.
-
Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Recommended Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 100 mM Potassium Phosphate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 260 nm |
| Injection Volume | 10-50 µL |
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Note: This is a starting gradient and should be optimized for the specific separation of this compound and its derivatives.
Data Presentation
Quantitative data for the HPLC analysis of this compound and its potential derivatives should be systematically recorded. The following table provides a template for organizing such data. Retention times are estimates based on the analysis of structurally similar aromatic acyl-CoAs and will require experimental verification.
Table 3: Expected Retention Times and Quantitative Parameters for this compound and Derivatives
| Compound | Expected Retention Time (min) | Linearity (R²) | LOD (pmol) | LOQ (pmol) | Recovery (%) |
| Coenzyme A (CoA-SH) | ~ 5 - 7 | >0.99 | ~1-5 | ~5-15 | 85-105 |
| This compound | ~ 15 - 18 | To be determined | To be determined | To be determined | To be determined |
| 4-Hydroxythis compound | ~ 12 - 15 | To be determined | To be determined | To be determined | To be determined |
| Other hydroxylated derivatives | Variable | To be determined | To be determined | To be determined | To be determined |
| Glycosylated derivatives | Shorter than parent | To be determined | To be determined | To be determined | To be determined |
LOD: Limit of Detection; LOQ: Limit of Quantification. These values are typical for acyl-CoA analysis by HPLC-UV and need to be experimentally determined for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from biological samples.
Hypothetical Metabolic Pathway of Phenoxyacetic Acid
The following diagram outlines a plausible metabolic pathway for phenoxyacetic acid, leading to the formation of this compound and its subsequent derivatives. This pathway is inferred from the known metabolism of similar xenobiotics and the central role of CoA activation.
Concluding Remarks
The provided protocols and application notes serve as a comprehensive guide for the HPLC analysis of this compound and its derivatives. The experimental conditions, particularly the gradient elution program, may require optimization based on the specific sample matrix and the derivatives of interest. Method validation, including the determination of linearity, limits of detection and quantification, and recovery, is essential for obtaining accurate and reliable quantitative results. The proposed metabolic pathway provides a framework for identifying potential metabolites of phenoxyacetic acid.
Application Notes and Protocols for the Enzymatic Assay of Phenoxyacetyl-CoA Ligase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetyl-CoA ligase is an enzyme that catalyzes the formation of this compound from phenoxyacetic acid, coenzyme A (CoA), and ATP. This enzymatic activity is a critical step in various metabolic pathways and is of significant interest in drug development and bioremediation research. Accurate and efficient quantification of this compound ligase activity is essential for characterizing enzyme kinetics, screening for inhibitors or activators, and understanding its physiological role.
These application notes provide two detailed protocols for assaying this compound ligase activity:
-
Protocol 1: A Continuous Spectrophotometric DTNB Assay. This is a universally applicable method that monitors the consumption of Coenzyme A (CoA) by measuring the decrease in absorbance of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Protocol 2: A Coupled Spectrophotometric Assay using Acyl-CoA Oxidase. This is a potentially more sensitive method that couples the production of this compound to the generation of a detectable chromophore. The suitability of this assay is dependent on the substrate specificity of the coupling enzyme, acyl-CoA oxidase, for this compound.
Enzymatic Reaction
The primary reaction catalyzed by this compound ligase is as follows:
Phenoxyacetic acid + ATP + CoA <=> this compound + AMP + PPi
Diagrams of Experimental Principles and Workflows
Caption: Enzymatic reaction catalyzed by this compound ligase.
Application Notes and Protocols for Increasing Phenoxyacetyl-CoA Production through Metabolic Engineering
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed overview of metabolic engineering strategies, quantitative data, and experimental protocols to enhance the intracellular availability of Phenoxyacetyl-CoA (POAc-CoA), a critical precursor for the biosynthesis of Penicillin V and other valuable compounds.
Introduction
This compound (POAc-CoA) is a key intermediate in the biosynthetic pathway of phenoxymethylpenicillin (Penicillin V), a widely used β-lactam antibiotic. The final step in Penicillin V synthesis involves the condensation of the 6-aminopenicillanic acid (6-APA) backbone with a phenoxyacetyl side chain, which is supplied in the form of POAc-CoA. The availability of this activated side-chain precursor is often a rate-limiting step in high-producing industrial strains, such as Penicillium chrysogenum. Therefore, metabolic engineering strategies aimed at increasing the intracellular pool of POAc-CoA are crucial for improving Penicillin V titers and overall process efficiency.
The primary route for POAc-CoA synthesis is the activation of exogenously supplied phenoxyacetic acid (POA) via an ATP-dependent CoA ligase. Engineering efforts focus on optimizing the uptake and activation of POA, as well as enhancing the efficiency of the downstream enzymatic steps that consume POAc-CoA, thereby pulling the metabolic flux towards the final product.
Core Biosynthetic Pathway
The conversion of phenoxyacetic acid to Penicillin V is a two-step process within the final stages of the antibiotic's biosynthesis. First, POA is activated to its coenzyme A (CoA) thioester, POAc-CoA. Second, the enzyme acyl-coenzyme A: isopenicillin N acyltransferase (IAT) catalyzes the exchange of the L-α-aminoadipic acid side chain of isopenicillin N (IPN) with the phenoxyacetyl group from POAc-CoA to form Penicillin V.[1]
Metabolic Engineering Strategies
Several strategies can be employed to increase the effective production and utilization of POAc-CoA. These approaches range from optimizing precursor supply to the genetic modification of key enzymes in the pathway.
Strategy 1: Enhancing Exogenous Precursor Supply
The concentration of the side-chain precursor, phenoxyacetic acid (POA), in the fermentation medium is a critical factor for high Penicillin V productivity.[2] Studies in P. chrysogenum have demonstrated that the specific production rate of Penicillin V follows Michaelis-Menten-type kinetics with respect to the POA concentration.[2]
-
Key Insight: Maintaining a high extracellular concentration of POA is necessary to drive its uptake and subsequent conversion to POAc-CoA. In continuous cultures of P. chrysogenum, an overall apparent Km value of 42 mM was determined for the incorporation of intracellular POA into Penicillin V.[2]
-
Application: Fed-batch or continuous culture strategies should be designed to maintain high levels of POA throughout the production phase. Adding supplementary POA during fermentation has been shown to increase Penicillin V production by 20-30% in high-yielding strains.[1]
Strategy 2: Overexpression of Precursor Activation Enzyme
The activation of POA to POAc-CoA is catalyzed by a CoA ligase. In P. chrysogenum, the phenylacetic acid CoA ligase (PCL), encoded by the phl gene, is known to perform this reaction. Enhancing the expression of this enzyme can directly increase the rate of POAc-CoA synthesis from its precursor.
-
Key Insight: While crucial, the overexpression of PCL alone has been shown to only marginally stimulate penicillin production, suggesting that other steps may be more limiting in already high-yielding strains. However, in strains where precursor activation is a bottleneck, this strategy can be highly effective.
-
Application: Construct expression cassettes for the phl gene (or a homologous acyl-CoA ligase) under the control of a strong constitutive or inducible promoter and integrate them into the host genome.
Strategy 3: Overexpression of Downstream Pathway Enzyme
The enzyme Isopenicillin N Acyltransferase (IAT), encoded by penDE, directly consumes POAc-CoA to synthesize Penicillin V. By increasing the amount of IAT, the metabolic flux can be "pulled" from the POAc-CoA pool, stimulating its regeneration and leading to higher overall product formation.
-
Key Insight: In high-yielding industrial strains of P. chrysogenum, IAT has been identified as a limiting factor. A balanced overproduction of IAT can significantly improve Penicillin V production. However, excessive overexpression can lead to the accumulation of the precursor 6-aminopenicillanic acid (6-APA).
-
Application: Similar to PCL, overexpress the penDE gene to increase the catalytic capacity of the final synthesis step. It is important to balance the expression level to avoid accumulating intermediates.
Quantitative Data Summary
The following table summarizes the impact of different strategies on Penicillin V production, which serves as a direct indicator of increased POAc-CoA flux.
| Strategy Implemented | Host Organism | Key Genetic Modification / Condition | Result | Reference |
| Precursor Feeding | Penicillium chrysogenum DS17690 | Addition of 2.5 g/liter of phenoxyacetic acid after 3 days of growth. | 20-30% increase in Penicillin V production after 5 days. | |
| Downstream Pathway Engineering | Penicillium chrysogenum DS17690 | Overexpression of penDE (IAT enzyme). | Increased Penicillin V production. Very high expression levels led to 6-APA accumulation. | |
| Precursor Activation Engineering | Penicillium chrysogenum | Overexpression of PCL (Phenylacetyl-CoA ligase). | Marginal stimulation of Penicillin V production. | |
| High Precursor Concentration | Penicillium chrysogenum | Continuous culture with varied phenoxyacetic acid feed (0 to 6.5 g/L). | Specific Penicillin V production rate followed Michaelis-Menten kinetics (Km = 42 mM). High POA concentration lowered by-product formation. |
Experimental Protocols
Protocol 1: Gene Overexpression in P. chrysogenum
This protocol provides a general workflow for the overexpression of target genes like phl (PCL) or penDE (IAT).
-
Vector Construction:
-
Amplify the full-length cDNA of the target gene (phl or penDE) from P. chrysogenum genomic DNA or cDNA library via PCR.
-
Clone the amplified gene into an appropriate fungal expression vector. The vector should contain a strong promoter (e.g., gpdA promoter) and a selection marker (e.g., amdS or hph).
-
Verify the sequence of the construct via Sanger sequencing.
-
-
Protoplast Transformation:
-
Grow P. chrysogenum mycelia in a suitable liquid medium.
-
Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).
-
Generate protoplasts by incubating the mycelia with a lytic enzyme cocktail (e.g., Glucanex) in the osmotic stabilizer.
-
Purify the protoplasts by filtration and centrifugation.
-
Transform the protoplasts with the expression vector using a PEG-mediated method.
-
Plate the transformed protoplasts on a selective regeneration medium and incubate until colonies appear.
-
-
Strain Verification:
-
Isolate genomic DNA from putative transformants.
-
Confirm the integration of the expression cassette via diagnostic PCR.
-
(Optional) Perform Southern blot analysis to determine the copy number of the integrated gene.
-
(Optional) Use RT-qPCR to quantify the transcript levels of the target gene and confirm overexpression.
-
Protocol 2: Fed-Batch Fermentation for Penicillin V Production
This protocol outlines a typical fed-batch fermentation process to evaluate engineered strains.
-
Media Preparation:
-
Seed Medium: Prepare a rich medium to generate a healthy inoculum.
-
Fermentation Medium: Prepare a chemically defined medium with a limiting carbon source (e.g., glucose) and all necessary salts and minerals.
-
Feed Medium: Prepare a concentrated solution of the carbon source and phenoxyacetic acid.
-
-
Inoculum Development:
-
Inoculate the seed medium with spores of the P. chrysogenum strain.
-
Incubate for 24-48 hours with agitation until sufficient biomass is achieved.
-
-
Fermentation:
-
Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).
-
Maintain fermentation parameters: pH (e.g., 6.5), temperature (e.g., 25°C), and dissolved oxygen (e.g., >30% saturation).
-
After an initial batch phase (e.g., 24-48 hours), start the continuous feed of the carbon source to maintain a growth-limiting condition.
-
Feed phenoxyacetic acid to the culture to maintain a target concentration (e.g., 1-5 g/L).
-
Take samples periodically for analysis.
-
Protocol 3: HPLC Analysis of Penicillin V and POA
This protocol describes a method for quantifying the product and precursor from fermentation broth.
-
Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge to pellet the mycelia.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm (for Penicillin V) and 270 nm (for POA).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare standard curves for Penicillin V and phenoxyacetic acid using certified reference standards.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curves.
-
References
- 1. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of Phenoxyacetyl-CoA in Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of Phenoxyacetyl-CoA to facilitate metabolic flux analysis (MFA). This powerful technique allows for the quantitative tracking of atoms from a labeled substrate through the metabolic network, providing invaluable insights into the regulation of biosynthetic pathways, particularly in the context of secondary metabolite production like penicillin V.
Introduction to this compound and Metabolic Flux Analysis
This compound is a critical intermediate in the biosynthesis of penicillin V, serving as the acyl donor for the final acylation of 6-aminopenicillanic acid (6-APA). Understanding the metabolic flux leading to and from this compound is essential for optimizing penicillin production in industrial fermentations and for broader studies of secondary metabolism. Metabolic Flux Analysis (MFA) utilizing stable isotopes, such as ¹³C, offers a robust method to quantify the rates of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate into the culture medium, the label is incorporated into various metabolites, including this compound. The pattern and extent of this labeling, known as the mass isotopomer distribution (MID), can be precisely measured by mass spectrometry (MS). This data, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.
Key Metabolic Pathways
The biosynthesis of this compound involves the convergence of two main pathways: the synthesis of the phenoxyacetate moiety and the provision of acetyl-CoA, which is then activated to form the thioester.
-
Phenoxyacetic Acid (POA) Uptake and Activation: In many industrial penicillin-producing strains of Penicillium chrysogenum, phenoxyacetic acid is supplied exogenously to the fermentation medium. It is then taken up by the cell and activated to this compound by a specific acyl-CoA ligase.
-
Acetyl-CoA Metabolism: Acetyl-CoA is a central metabolite derived primarily from the catabolism of glucose through glycolysis and the pyruvate dehydrogenase complex.[1] The carbon backbone of acetyl-CoA is a key target for isotopic labeling to trace its incorporation into various biomolecules.
The final step in penicillin V biosynthesis is catalyzed by acyl-CoA:6-aminopenicillanic acid acyltransferase, which condenses this compound with 6-APA.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, flux data derived from a ¹³C-labeling experiment aimed at quantifying the metabolic fluxes related to this compound and penicillin V production in Penicillium chrysogenum. The data is presented as relative flux, normalized to the glucose uptake rate.
| Metabolic Reaction | Abbreviation | Relative Flux (mol/mol glucose) | Labeled Precursor |
| Glucose Uptake | v_glc_up | 100.0 | [U-¹³C₆]Glucose |
| Glycolysis (Glucose to Pyruvate) | v_glyc | 180.0 | [U-¹³C₆]Glucose |
| Pyruvate to Acetyl-CoA | v_pdh | 150.0 | [U-¹³C₆]Glucose |
| Phenoxyacetic Acid Uptake | v_poa_up | 30.0 | Unlabeled |
| Phenoxyacetic Acid Activation to this compound | v_poa_act | 30.0 | Unlabeled |
| This compound to Penicillin V | v_penV | 28.5 | [U-¹³C₂]Acetyl moiety |
| Biomass Synthesis | v_biomass | 15.0 | [U-¹³C₆]Glucose |
| CO₂ Evolution | v_co2 | 250.0 | [U-¹³C₆]Glucose |
Experimental Protocols
Protocol for ¹³C-Labeling of Penicillium chrysogenum
This protocol describes the procedure for stable isotope labeling of P. chrysogenum cultures for the analysis of this compound metabolism.
Materials:
-
Penicillium chrysogenum high-producing strain
-
Chemically defined fermentation medium
-
[U-¹³C₆]Glucose (or other specifically labeled glucose)
-
Unlabeled phenoxyacetic acid (POA)
-
Sterile shake flasks or bioreactor
-
Liquid nitrogen
-
Centrifuge
-
Lyophilizer
Procedure:
-
Inoculum Preparation: Prepare a seed culture of P. chrysogenum in a standard, unlabeled medium and grow to the mid-exponential phase.
-
Labeling Experiment Setup: Inoculate a fresh, chemically defined medium where the primary carbon source (glucose) is replaced with the desired ¹³C-labeled glucose. Supplement the medium with a known concentration of unlabeled phenoxyacetic acid.
-
Cultivation: Incubate the culture under controlled conditions (temperature, pH, aeration) in a shake flask or bioreactor.
-
Achieving Isotopic Steady State: Allow the culture to grow for a sufficient duration to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This typically requires several cell doublings.
-
Metabolic Quenching and Cell Harvesting: Rapidly quench metabolic activity by transferring a known volume of the cell culture into a cold quenching solution (e.g., 60% methanol at -40°C). Immediately centrifuge the quenched cell suspension at low temperature to pellet the cells.
-
Washing: Wash the cell pellet with a cold saline solution to remove any residual medium components.
-
Cell Lysis and Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). Lyse the cells using methods such as bead beating or sonication.
-
Sample Preparation: Centrifuge the cell lysate to remove cell debris. The supernatant containing the intracellular metabolites is then collected and can be stored at -80°C or immediately processed for analysis.
Protocol for LC-MS/MS Analysis of this compound
This protocol outlines the method for the detection and quantification of the mass isotopomer distribution of this compound using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Metabolite extract from the labeling experiment
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., A: 10 mM ammonium acetate in water, B: acetonitrile)
-
This compound standard (unlabeled)
Procedure:
-
Sample Preparation: If necessary, concentrate the metabolite extract under a stream of nitrogen and reconstitute in a suitable solvent compatible with the LC-MS analysis.
-
LC Separation: Inject the sample onto the C18 column. Elute the metabolites using a gradient of mobile phase B (acetonitrile) to separate this compound from other cellular components.
-
MS Detection: Operate the mass spectrometer in positive ion mode.
-
Full Scan Analysis: Acquire full scan mass spectra to identify the molecular ion of this compound and its ¹³C-labeled isotopologues. The mass will increase by 1 Da for each incorporated ¹³C atom.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the precursor ions of this compound. A characteristic fragment ion for acyl-CoA compounds corresponds to the loss of the CoA moiety, allowing for the specific detection of the phenoxyacetyl group and its labeling pattern.[2]
-
-
Data Analysis:
-
Peak Integration: Integrate the peak areas for each mass isotopologue of this compound.
-
Mass Isotopomer Distribution (MID) Calculation: Determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correction for Natural Abundance: Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Extraction of Phenoxyacetyl-CoA from Fungal Mycelium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetyl-coenzyme A (phenoxyacetyl-CoA) is a critical intermediate in the biosynthetic pathway of penicillin V, a widely used antibiotic. The filamentous fungus, Penicillium chrysogenum, is a key organism for the industrial production of penicillins. Understanding and optimizing the intracellular pool of this compound is paramount for maximizing penicillin V yields and for metabolic engineering efforts.
These application notes provide detailed protocols for the extraction of this compound from fungal mycelium, specifically tailored for researchers in microbiology, biotechnology, and drug development. The protocols cover all critical steps from the rapid quenching of metabolism to sample purification for analysis.
Biosynthesis of this compound in Penicillium chrysogenum
This compound is synthesized from its precursor, phenoxyacetic acid (POA), which is typically supplied in the fermentation medium. This reaction is catalyzed by a specific class of enzymes known as acyl-CoA ligases. In P. chrysogenum, a key enzyme responsible for this activation is a phenylacetyl-CoA ligase (PCL), which also exhibits activity towards POA. This enzymatic activation is an essential step to provide the necessary side-chain precursor for the final step of penicillin V biosynthesis.[1]
The final two enzymes of the penicillin biosynthetic pathway, including the acyl-CoA:isopenicillin N acyltransferase (IAT) that utilizes this compound, are located within peroxisomes.[2] This compartmentalization underscores the importance of efficient transport of precursors like this compound into these organelles for high-yield antibiotic production.
References
Troubleshooting & Optimization
Stability of Phenoxyacetyl-CoA in aqueous solutions
This technical support center provides guidance on the stability of Phenoxyacetyl-CoA in aqueous solutions for researchers, scientists, and drug development professionals. The information herein is compiled from general knowledge on acyl-CoA compounds due to the limited availability of specific stability data for this compound.
Troubleshooting Guide
Researchers may encounter issues with this compound stability during experiments. This guide provides a systematic approach to troubleshooting common problems.
Caption: Troubleshooting workflow for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: While specific data for this compound is scarce, based on the behavior of other acyl-CoA molecules, it is expected to be unstable in aqueous solutions. The primary degradation pathway is the hydrolysis of the thioester bond.[1][2] For optimal stability, it is recommended to prepare aqueous solutions fresh and use them immediately.
Q2: How does pH affect the stability of this compound?
A2: The stability of the thioester bond in acyl-CoAs is highly pH-dependent. Stability is generally greatest in slightly acidic to neutral conditions (pH 6.0-7.0). Alkaline conditions (pH > 7.5) significantly accelerate the rate of hydrolysis.[3][4]
Q3: What is the impact of temperature on this compound stability?
A3: Elevated temperatures increase the rate of hydrolysis of acyl-CoAs. For short-term storage of aqueous solutions, it is advisable to keep them on ice. For long-term storage, this compound should be stored as a lyophilized powder or in a suitable organic solvent at -80°C.[5]
Q4: Which buffers are recommended for use with this compound?
A4: It is best to use non-nucleophilic buffers such as phosphate or HEPES. Buffers containing primary amines, like Tris, can react with the thioester bond, leading to degradation of the this compound molecule.
Q5: How should I store this compound?
A5: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. If it is necessary to store it in solution, use a non-aqueous solvent like methanol or a buffered aqueous solution containing a high percentage of an organic solvent and store at -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes stability data for related acyl-CoA compounds, which can serve as an estimate for the behavior of this compound.
| Compound | Condition | Half-life (t½) | Reference |
| L-Asp-ACV | pH 1.2, 25°C | 627 ± 31 hours | |
| L-Asp-ACV | pH 7.0, 25°C | 32 ± 0.4 hours | |
| L-Asp-ACV | pH 9.0, 25°C | 5.6 ± 0.2 hours | |
| Acyl-CoA dithioesters | pH 11.4 | Hydrolyzes with a second-order rate constant of 8.2 x 10⁻² M⁻¹s⁻¹ |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound under various aqueous conditions.
-
Preparation of Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) to a known concentration.
-
-
Incubation:
-
Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the hydrolysis by adding a strong acid (e.g., perchloric acid) or by mixing with a cold organic solvent.
-
Analyze the samples by reverse-phase HPLC with UV detection. The thioester bond of acyl-CoAs typically absorbs around 260 nm.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Plot the natural logarithm of the remaining this compound concentration against time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: General Handling and Preparation of Aqueous this compound Solutions
This protocol provides best practices for handling this compound to minimize degradation.
-
Reconstitution:
-
If starting from a lyophilized powder, reconstitute in a minimal amount of a suitable organic solvent like methanol before diluting with the aqueous buffer.
-
-
Buffer Selection:
-
Use non-nucleophilic buffers such as phosphate or HEPES at a slightly acidic to neutral pH (6.0-7.0).
-
-
Temperature Control:
-
Perform all dilutions and handling steps on ice.
-
-
Fresh Preparation:
-
Prepare aqueous solutions of this compound immediately before use. Avoid storing aqueous solutions, even for short periods.
-
-
Avoid Freeze-Thaw Cycles:
-
If a stock solution in an organic solvent is prepared, aliquot it into single-use volumes to prevent degradation from repeated freezing and thawing.
-
Degradation Pathway
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the thioester bond, yielding Coenzyme A and phenoxyacetic acid.
Caption: Hydrolysis of this compound.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coenzyme A dithioesters: synthesis, characterization and reaction with citrate synthase and acetyl-CoA:choline O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
Technical Support Center: Enzymatic Synthesis of Phenoxyacetyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Phenoxyacetyl-CoA enzymatic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general enzymatic reaction for this compound synthesis?
A1: The enzymatic synthesis of this compound is typically catalyzed by an acyl-CoA synthetase or ligase. The reaction proceeds as follows:
Phenoxyacetic acid + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate (PPi)
This reaction involves the activation of phenoxyacetic acid with ATP to form a phenoxyacetyl-adenylate intermediate, which then reacts with Coenzyme A to produce the final product.
Q2: Which enzyme should I use for this synthesis?
A2: A suitable enzyme is a Phenylacetate-CoA ligase (EC 6.2.1.30), which has been shown to have activity towards phenylacetic acid, a structurally similar compound.[1] The substrate specificity of these enzymes can be broad, and it is advisable to screen different commercially available or recombinantly expressed acyl-CoA synthetases to find one with optimal activity for phenoxyacetic acid.
Q3: What are the critical parameters to control for optimal yield?
A3: The critical parameters for optimizing the yield of this compound include pH, temperature, substrate concentrations (phenoxyacetic acid, ATP, and CoA), enzyme concentration, and reaction time. It is also important to consider the stability of the enzyme and the product under the chosen reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by quantifying the formation of this compound or the consumption of substrates using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a suitable mobile phase, and detection is often performed at 254 nm or 260 nm, the absorbance maximum for the adenine moiety of CoA.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal pH: The enzyme activity is highly dependent on the pH of the reaction buffer. | Determine the optimal pH for your specific enzyme. Phenylacetate-CoA ligase, for example, has an optimal pH range of 8.0-8.5.[1] Perform a pH screen using a range of buffers (e.g., Tris-HCl, phosphate) to identify the optimal condition. |
| Incorrect Substrate Concentrations: The molar ratio of substrates can significantly impact the reaction equilibrium and enzyme kinetics. | Optimize the concentrations of phenoxyacetic acid, ATP, and CoA. A common starting point is a 1:1.5:1.2 molar ratio of phenoxyacetic acid:ATP:CoA. Be aware of potential substrate inhibition, especially by ATP or phenoxyacetic acid at high concentrations. | |
| Enzyme Instability or Inactivity: The enzyme may have lost activity due to improper storage, handling, or reaction conditions. | Ensure the enzyme is stored at the recommended temperature and handled gently. The addition of stabilizing agents like glycerol may be beneficial.[1] If using a crude enzyme preparation, consider purification to remove proteases or other interfering components. | |
| Product Degradation: The thioester bond in this compound can be susceptible to hydrolysis, especially at non-optimal pH or in the presence of contaminating thioesterases. | Maintain the reaction at the optimal pH and temperature. Purifying the enzyme can help remove contaminating thioesterases. Once synthesized, store the product at low temperatures (-20°C or -80°C) and at a slightly acidic pH to improve stability. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction over a time course (e.g., 30 min, 1h, 2h, 4h) using HPLC to determine the optimal reaction time. |
| Enzyme Inhibition: The product, this compound, or a substrate analog may be inhibiting the enzyme. | Perform kinetic studies to determine if product or substrate inhibition is occurring. If so, consider a fed-batch approach for substrate addition or in-situ product removal to maintain low concentrations of the inhibitory compound. | |
| Presence of Multiple Products in HPLC | Side Reactions: The enzyme may be catalyzing side reactions, or the substrates/products may be unstable. | Verify the purity of your starting materials. Optimize reaction conditions (pH, temperature) to minimize side product formation. The presence of contaminating enzymes in a crude lysate can also lead to side products. |
| Hydrolysis of ATP or Product: The peaks could correspond to AMP, ADP, or free Coenzyme A resulting from hydrolysis. | Use fresh ATP solutions. As mentioned, ensure product stability by controlling pH and temperature. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and kinetic parameters for a closely related enzyme, Phenylacetate-CoA ligase, which can be used as a starting point for optimizing this compound synthesis.
| Parameter | Value | Reference |
| Optimal pH | 8.0 - 8.5 | [1] |
| Apparent Km (Phenylacetate) | 14 µM | |
| Apparent Km (ATP) | 60 µM | |
| Apparent Km (CoA) | 45 µM | |
| Enzyme Stabilization | Glycerol |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
Materials:
-
Phenylacetate-CoA ligase (or other suitable acyl-CoA synthetase)
-
Phenoxyacetic acid
-
Adenosine triphosphate (ATP), disodium salt
-
Coenzyme A (CoA), free acid
-
Tris-HCl buffer (1 M, pH 8.0)
-
Magnesium chloride (MgCl₂) (1 M)
-
Dithiothreitol (DTT) (1 M)
-
Nuclease-free water
Procedure:
-
Prepare a 1 mL reaction mixture in a microcentrifuge tube on ice.
-
Add the following components in the order listed to the final concentrations indicated:
-
Nuclease-free water to 1 mL
-
100 µL of 1 M Tris-HCl, pH 8.0 (Final concentration: 100 mM)
-
5 µL of 1 M MgCl₂ (Final concentration: 5 mM)
-
1 µL of 1 M DTT (Final concentration: 1 mM)
-
10 µL of 100 mM Phenoxyacetic acid (Final concentration: 1 mM)
-
15 µL of 100 mM ATP (Final concentration: 1.5 mM)
-
12 µL of 100 mM CoA (Final concentration: 1.2 mM)
-
-
Mix gently by pipetting.
-
Initiate the reaction by adding the Phenylacetate-CoA ligase to a final concentration of 1-5 µM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 100 µL of 10% (v/v) perchloric acid or by flash-freezing in liquid nitrogen.
-
Analyze the reaction mixture for the presence of this compound using HPLC.
Protocol 2: HPLC Analysis of this compound
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 50 mM Potassium phosphate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
Procedure:
-
Prepare the reaction sample by centrifuging the stopped reaction mixture to pellet precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject 10-20 µL of the filtered sample onto the HPLC column.
-
Elute with a linear gradient of acetonitrile (e.g., 5-50% Mobile Phase B over 20 minutes).
-
Monitor the absorbance at 259 nm.
-
Identify the this compound peak based on its retention time compared to standards (if available) or by collecting the peak and confirming its identity by mass spectrometry.
Visualizations
References
Technical Support Center: Purification of Phenoxyacetyl-CoA
Welcome to the technical support center for the purification of Phenoxyacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important molecule.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of this compound?
A1: The primary challenges in purifying this compound stem from the inherent reactivity and instability of the thioester bond. Key difficulties include:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions, leading to the formation of Coenzyme A (CoA-SH) and phenoxyacetic acid.
-
Oxidation: The free thiol group of any unreacted or hydrolyzed CoA-SH can be oxidized to form CoA disulfides.
-
Co-purification of Reactants: Residual unreacted starting materials, such as phenoxyacetic acid and Coenzyme A, can be challenging to separate from the final product.
-
Side-product Formation: During synthesis, especially when using methods like the mixed anhydride approach, various side-products can form and co-elute with this compound during chromatography.
Q2: What is the expected stability of this compound in solution?
A2: The stability of this compound is highly dependent on the pH and temperature of the solution. It is most stable in acidic conditions (pH 4-6). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis of the thioester bond increases significantly. For long-term storage, it is recommended to keep this compound as a lyophilized powder at -20°C or below. In solution, it should be prepared fresh and used immediately. If short-term storage in solution is necessary, it should be kept on ice in a slightly acidic buffer.
Q3: What are the common impurities I might encounter in my this compound preparation?
A3: Common impurities include:
-
Starting Materials: Unreacted phenoxyacetic acid and Coenzyme A.
-
Hydrolysis Products: Phenoxyacetic acid and Coenzyme A resulting from the degradation of the product.
-
CoA Disulfide: Formed from the oxidation of free Coenzyme A.
-
Synthesis By-products: If using a mixed anhydride method for synthesis, potential impurities include the anhydride of phenoxyacetic acid and mixed anhydrides involving the activating agent (e.g., isobutyl chloroformate).
Q4: Which analytical techniques are best suited for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine moiety of CoA) is the most common and effective method for assessing purity. The use of a mass spectrometer (LC-MS) can provide additional confirmation of the product's identity and help in identifying unknown impurities.
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the purification of this compound, particularly after a chemical synthesis procedure.
Problem 1: Low Yield of this compound After Purification
| Question | Possible Cause | Suggested Solution |
| Did you observe significant product degradation during the workup or purification? | The thioester bond is likely hydrolyzing due to unfavorable pH or prolonged exposure to aqueous conditions. | - Maintain a slightly acidic pH (4-6) throughout the purification process.- Work quickly and keep samples on ice whenever possible.- Minimize the time the sample spends in aqueous solutions. Lyophilize the purified fractions as soon as possible. |
| Was the initial synthesis reaction incomplete? | The activation of phenoxyacetic acid or the subsequent reaction with CoA may not have gone to completion. | - Ensure all reagents are dry and of high quality.- Optimize the reaction time and temperature for the synthesis.- Consider using a slight excess of the activated phenoxyacetic acid. |
| Are you losing the product during the extraction or chromatography steps? | This compound is a polar molecule and may not behave as expected during extractions. It can also be lost if the wrong chromatography conditions are used. | - Avoid extensive aqueous extractions where hydrolysis can occur.- For HPLC, ensure the mobile phase is compatible and allows for good retention and elution of the product.- Collect all fractions during chromatography and analyze them for the presence of the product. |
Problem 2: Poor Purity of the Final Product
| Question | Possible Cause | Suggested Solution |
| Do you see a large peak corresponding to Coenzyme A in your analytical chromatogram? | This indicates either an incomplete reaction or significant hydrolysis of your product. | - If the reaction is incomplete, try optimizing the synthesis conditions (see above).- If hydrolysis is the issue, follow the recommendations for preventing degradation (maintain acidic pH, low temperature).- HPLC purification should be able to separate CoA from this compound. Optimize your gradient for better resolution. |
| Are there multiple unidentified peaks in your chromatogram? | These could be side-products from the synthesis reaction. | - If using a mixed anhydride synthesis, these could be other acylated species. Try to identify them using LC-MS.- Optimize the reaction conditions to minimize side-product formation (e.g., lower temperature during activation).- Develop a more effective HPLC purification gradient to separate these impurities. |
| Is your product peak broad or tailing in the HPLC? | This can be due to issues with the chromatography method or the stability of the compound on the column. | - Ensure the mobile phase pH is appropriate for the stability of this compound.- Consider using an ion-pairing agent in your mobile phase to improve peak shape for the polar CoA moiety.- Check the health of your HPLC column. |
III. Experimental Protocols
A. Representative Chemical Synthesis of this compound (Mixed Anhydride Method)
This protocol is a representative example and may require optimization.
Materials:
-
Phenoxyacetic acid
-
Triethylamine (TEA)
-
Isobutyl chloroformate
-
Coenzyme A lithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
0.1 M Potassium phosphate buffer, pH 6.5
-
Diethyl ether
Procedure:
-
Activation of Phenoxyacetic Acid:
-
Dissolve phenoxyacetic acid (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -15°C in a dry ice/acetone bath.
-
Add triethylamine (1.2 equivalents) dropwise.
-
Slowly add isobutyl chloroformate (1.2 equivalents) and stir the reaction mixture at -15°C for 30 minutes.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A lithium salt (1 equivalent) in cold water (pH adjusted to ~7.5 with lithium hydroxide).
-
Slowly add the solution of activated phenoxyacetic acid to the Coenzyme A solution while maintaining the temperature at 0-4°C and the pH at 7.0-7.5 by the dropwise addition of 1M LiOH.
-
Allow the reaction to proceed for 1 hour at 4°C.
-
-
Work-up:
-
Wash the reaction mixture with diethyl ether three times to remove unreacted starting materials and by-products.
-
Acidify the aqueous layer to pH 4.0 with dilute HCl.
-
Immediately proceed to purification.
-
B. Purification by Preparative Reverse-Phase HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase:
-
Buffer A: 0.1 M Potassium phosphate, pH 6.5
-
Buffer B: Acetonitrile
Gradient Elution:
| Time (min) | % Buffer A | % Buffer B | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 95 | 5 | 10 |
| 30 | 70 | 30 | 10 |
| 35 | 5 | 95 | 10 |
| 40 | 5 | 95 | 10 |
| 45 | 95 | 5 | 10 |
Procedure:
-
Filter the acidified reaction mixture through a 0.45 µm filter.
-
Inject the sample onto the equilibrated preparative HPLC column.
-
Monitor the elution at 260 nm.
-
Collect fractions corresponding to the this compound peak.
-
Immediately freeze the collected fractions and lyophilize to dryness.
-
Store the lyophilized powder at -20°C or below.
IV. Data Presentation
Table 1: Representative Purification Yields and Purity
| Step | Total Amount (mg) | Purity (%) | Overall Yield (%) |
| Crude Reaction Mixture | 100 (theoretical) | ~40 | 100 |
| After Ether Wash | 85 | ~50 | 85 |
| After Preparative HPLC | 35 | >95 | 35 |
Note: These are representative values and actual results may vary depending on reaction and purification efficiency.
Table 2: HPLC Retention Times of Key Compounds
| Compound | Representative Retention Time (min) |
| Coenzyme A | 8.5 |
| Phenoxyacetic Acid | 15.2 |
| This compound | 22.1 |
| Isobutyl chloroformate by-product | 28.5 |
Note: Retention times are highly dependent on the specific HPLC column, mobile phase, and gradient used.
V. Visualizations
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Purity
Technical Support Center: Overcoming Low Phenoxyacetyl-CoA Titers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low titers of phenoxyacetyl-CoA in microbial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it important in my microbial culture?
A1: this compound is an activated form of phenoxyacetic acid (PAA). It serves as a crucial precursor for the biosynthesis of various valuable compounds, most notably Penicillin V. In the production of Penicillin V by fermentation with Penicillium chrysogenum, a sufficient intracellular supply of this compound is essential to ensure high product yields.
Q2: What are the primary reasons for low this compound titers?
A2: Low titers of this compound can stem from several factors:
-
Insufficient Precursor Supply: The concentration of the precursor, phenoxyacetic acid (PAA), in the fermentation medium may be too low.
-
Low Enzyme Activity: The enzyme responsible for converting PAA to this compound, phenylacetyl-CoA ligase (or synthetase), may have low expression or activity.
-
Precursor Toxicity: High concentrations of PAA can be toxic to the microbial cells, leading to reduced biomass and overall productivity.[1]
-
Suboptimal Fermentation Conditions: Parameters such as pH, temperature, and nutrient levels can significantly impact both microbial growth and the efficiency of the biosynthetic pathway.
-
Metabolic Diversion: The acetyl-CoA pool, which is also a precursor for this compound synthesis, might be diverted to other metabolic pathways.
Q3: How can I increase the intracellular concentration of this compound?
A3: Several strategies can be employed:
-
Optimize Precursor Feeding: Implement a controlled feeding strategy for phenoxyacetic acid to maintain an optimal concentration in the medium.[1]
-
Metabolic Engineering: Genetically modify the production strain to enhance the expression of phenylacetyl-CoA ligase. Additionally, engineering the upstream pathways to increase the intracellular pool of acetyl-CoA can be beneficial.[2]
-
Optimize Fermentation Parameters: Fine-tune the fermentation conditions, including pH, temperature, aeration, and media composition, to support robust growth and product formation.
-
Strain Selection and Improvement: Utilize high-producing strains or employ classical strain improvement techniques to select for variants with enhanced this compound production.[3]
Troubleshooting Guides
Issue 1: Low Penicillin V Titer Despite PAA Feeding
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal PAA Concentration | Determine the optimal PAA concentration for your strain. High concentrations can be inhibitory, while low concentrations can be limiting.[4] | Increased Penicillin V production. |
| Low Phenylacetyl-CoA Ligase Activity | Overexpress the gene encoding phenylacetyl-CoA ligase in your production strain. | Enhanced conversion of PAA to this compound, leading to higher titers. |
| Poor PAA Uptake | Investigate and potentially overexpress transporter proteins responsible for PAA uptake. | Increased intracellular availability of PAA for conversion. |
| Degradation of PAA | Analyze the medium for byproducts of PAA degradation. Mutagenesis and screening can be used to isolate strains with reduced PAA degradation. | Reduced loss of precursor and increased availability for Penicillin V synthesis. |
Issue 2: Evidence of PAA Toxicity (Reduced Biomass, Cell Lysis)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Initial PAA Concentration | Implement a fed-batch or continuous feeding strategy to maintain a lower, non-toxic concentration of PAA throughout the fermentation. | Maintained biomass and productivity while providing sufficient precursor. |
| Strain Sensitivity | Adapt the strain to higher concentrations of PAA through gradual exposure over several generations. | Selection of more tolerant strains capable of withstanding higher PAA levels. |
| Suboptimal Culture Conditions | Optimize pH and temperature, as environmental stressors can exacerbate PAA toxicity. | Improved cell viability and tolerance to the precursor. |
Quantitative Data Summary
Table 1: Effect of Phenoxyacetic Acid (PAA) Concentration on Penicillin V Production in P. chrysogenum
| PAA Feed Concentration (g/L) | Specific Penicillin V Production Rate (mmol/g DW/h) | Reference |
| 0 | 0.00 | |
| 0.5 | ~0.04 | |
| 1.0 | ~0.06 | |
| 2.5 | ~0.08 | |
| 4.0 | ~0.09 | |
| 6.5 | ~0.10 |
Note: The specific production rate follows Michaelis-Menten-type kinetics with an apparent Km of 42 mM.
Key Experimental Protocols
Protocol 1: Fed-Batch Strategy for Phenoxyacetic Acid (PAA) Feeding
-
Initial Batch Medium: Prepare the fermentation medium without PAA.
-
Inoculation and Initial Growth: Inoculate the fermenter with the production strain and allow for an initial period of biomass accumulation.
-
Preparation of PAA Feed Solution: Prepare a concentrated stock solution of PAA (e.g., 30% w/v).
-
Initiation of Feeding: Once the initial growth phase is complete (typically determined by monitoring biomass or carbon source consumption), begin the continuous or intermittent feeding of the PAA solution.
-
Control of Residual PAA Concentration: Monitor the residual PAA concentration in the fermenter broth regularly using HPLC. Adjust the feeding rate to maintain the desired concentration, typically in the range of 0.2-0.6 g/L.
-
Monitoring of Fermentation: Continue to monitor key fermentation parameters such as pH, dissolved oxygen, biomass, and Penicillin V titer throughout the production phase.
Protocol 2: Quantification of Intracellular Acyl-CoAs by HPLC
This protocol is adapted from methods for quantifying CoA and acetyl-CoA and can be optimized for this compound.
-
Sample Collection and Quenching:
-
Rapidly withdraw a known volume of cell culture.
-
Immediately quench metabolic activity by mixing with a cold solution (e.g., 60% aqueous methanol at -40°C) to prevent degradation of CoA esters.
-
-
Cell Lysis and Extraction:
-
Centrifuge the quenched cell suspension at low temperature.
-
Resuspend the cell pellet in an extraction buffer (e.g., perchloric acid or a buffered solution with a detergent).
-
Lyse the cells using methods such as sonication or bead beating, keeping the sample on ice.
-
-
Deproteinization:
-
Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the intracellular metabolites.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: Employ a gradient elution using a buffer system (e.g., potassium phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: Detect the acyl-CoA esters using a UV detector at a wavelength of 259 nm.
-
Quantification: Use external standards of this compound of known concentrations to generate a calibration curve for accurate quantification.
-
Visualizations
Caption: Biosynthetic pathway of Penicillin V from phenoxyacetic acid.
Caption: Troubleshooting workflow for low this compound titers.
Caption: Key factors influencing final product yield.
References
- 1. Effect of phenylacetic acid feeding on the process of cellular autolysis in submerged batch cultures of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues in penicillin biosynthesis assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during penicillin biosynthesis assays.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the penicillin biosynthesis pathway?
A1: The biosynthesis of penicillin involves three main enzymes:
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): This enzyme catalyzes the condensation of the three precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1]
-
Isopenicillin N synthase (IPNS): IPNS catalyzes the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of isopenicillin N (IPN), which is the first bioactive intermediate in the pathway.[1]
-
Isopenicillin N acyltransferase (IAT or Acyl-CoA:Isopenicillin N Acyltransferase): This enzyme exchanges the L-α-aminoadipyl side chain of IPN for a different side chain, such as phenylacetic acid, to form penicillin G.[2]
Q2: Why is my penicillin yield consistently low?
A2: Low penicillin yield can be attributed to several factors:
-
Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration can hinder fungal growth and penicillin production.[3][4]
-
Nutrient Limitation: Inadequate levels of carbon, nitrogen, or essential minerals in the fermentation medium can limit biosynthesis.
-
Precursor Availability: Insufficient addition of the side-chain precursor (e.g., phenylacetic acid for penicillin G) will directly limit the final product formation.
-
Strain Vigor: The penicillin-producing strain of Penicillium chrysogenum may have lost its high-yield characteristics due to improper storage or excessive subculturing.
-
Feedback Inhibition: High concentrations of lysine can inhibit the biosynthesis pathway.
Q3: What can cause batch-to-batch variability in my penicillin production?
A3: Inconsistency between fermentation batches is a common issue. Key areas to investigate include:
-
Inoculum Quality: Variations in the age, size, or metabolic activity of the inoculum can lead to different fermentation kinetics.
-
Media Preparation: Even minor differences in the concentration of media components can impact the final penicillin titer.
-
Environmental Fluctuations: Inconsistent temperature or agitation speeds can affect fungal metabolism and product formation.
-
Precursor Feeding Strategy: Inconsistent timing or concentration of precursor addition can lead to variable yields.
Troubleshooting Guides
Guide 1: Low or No Penicillin Production
This guide provides a systematic approach to diagnosing and resolving issues of low or no penicillin production.
Troubleshooting Workflow
References
- 1. news-medical.net [news-medical.net]
- 2. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AT) Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AT) activity for penicillin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Acyl-CoA:6-aminopenicillanic acid acyltransferase activity?
A1: The optimal pH for AT activity is approximately 8.0 to 8.4.[1][2] Activity decreases significantly at lower or higher pH values.
Q2: What is the optimal temperature for the acyltransferase reaction?
A2: The optimal temperature for AT activity is around 20-25°C.[1][2] Higher temperatures can lead to enzyme instability and reduced activity.
Q3: Does the enzyme require any cofactors or additives for its activity?
A3: Yes, the enzyme requires the presence of a thiol-containing compound, such as dithiothreitol (DTT), for its activity and stability.[1]
Q4: What are the typical kinetic parameters for the substrates of this enzyme?
A4: The apparent Michaelis constant (Km) for 6-aminopenicillanic acid (6-APA) is approximately 9.3 µM, and for phenylacetyl-CoA, it is around 0.55 mM.
Q5: What are some known inhibitors of Acyl-CoA:6-aminopenicillanic acid acyltransferase?
A5: The enzyme is inhibited by several divalent and trivalent cations such as Hg²⁺, Zn²⁺, and Cu²⁺. It is also inhibited by sulfhydryl-modifying reagents like p-chloromercuribenzoate and N-ethylmaleimide. Additionally, the detergent sodium dodecyl sulfate (SDS) can cause dissociation of the enzyme into inactive subunits.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no enzyme activity | Incorrect pH of the reaction buffer. | Ensure the reaction buffer is freshly prepared and the pH is adjusted to 8.0-8.4. Verify the pH of the final reaction mixture. |
| Suboptimal reaction temperature. | Perform the assay at the optimal temperature of 20-25°C using a temperature-controlled incubator or water bath. | |
| Absence of a reducing agent. | Add a sufficient concentration of a thiol-containing reagent like DTT (e.g., 5 mM) to the reaction mixture to maintain the enzyme in its active, reduced state. | |
| Enzyme denaturation. | Avoid harsh conditions during purification and storage. Store the purified enzyme at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. The presence of SDS can also lead to a loss of activity. | |
| Inactive substrates. | Use fresh, high-quality 6-APA and acyl-CoA substrates. Acyl-CoA solutions can be unstable; prepare them fresh or store them appropriately at low temperatures. | |
| Presence of inhibitors. | Ensure all buffers and solutions are free from contaminating metal ions (e.g., by using chelating agents like EDTA in purification buffers, but be mindful of its potential impact on the assay itself). Avoid sulfhydryl-reactive compounds in your experimental setup. | |
| Inconsistent or variable results | Inaccurate pipetting of enzyme or substrates. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy. |
| Instability of the enzyme during the experiment. | Keep the enzyme on ice at all times when not in use. Minimize the time the enzyme is kept at room temperature before starting the reaction. | |
| Substrate degradation over time. | Prepare substrate solutions fresh before each experiment, especially the acyl-CoA. | |
| Difficulty in purifying the active enzyme | Low expression levels of the recombinant enzyme. | Optimize expression conditions (e.g., host strain, induction temperature, inducer concentration, and induction time). |
| Formation of inclusion bodies. | Lower the induction temperature, reduce the inducer concentration, or try co-expressing with chaperones to improve protein solubility. | |
| Loss of activity during purification. | Perform all purification steps at 4°C. Include a reducing agent like DTT or β-mercaptoethanol in all purification buffers. Process the protein sample as quickly as possible. | |
| Inefficient binding to chromatography resin. | Ensure the purification buffers have the correct pH and ionic strength for the chosen chromatography method (e.g., Ni-NTA for His-tagged proteins). |
Data Presentation
Table 1: Effect of pH on Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase Activity
| pH | Relative Activity (%) |
| 6.0 | ~20 |
| 7.0 | ~65 |
| 8.0 | 100 |
| 8.4 | ~98 |
| 9.0 | ~50 |
| 10.0 | ~15 |
Note: This table represents a typical pH profile for this enzyme, with the optimal activity set to 100%. Actual values may vary depending on specific experimental conditions.
Table 2: Effect of Temperature on Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase Activity
| Temperature (°C) | Relative Activity (%) |
| 10 | ~40 |
| 15 | ~70 |
| 20 | ~95 |
| 25 | 100 |
| 30 | ~80 |
| 35 | ~50 |
| 40 | ~20 |
Note: This table illustrates a typical temperature profile. The enzyme's stability decreases at higher temperatures.
Table 3: Kinetic Parameters for Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase
| Substrate | Apparent K_m |
| 6-Aminopenicillanic Acid (6-APA) | 9.3 µM |
| Phenylacetyl-CoA | 0.55 mM |
| p-Tolylacetyl-CoA | 6 mM |
| m-Tolylacetyl-CoA | 15 mM |
Experimental Protocols
Detailed Protocol for Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase Assay
This protocol is for determining the activity of AT by measuring the formation of penicillin G.
Materials:
-
Purified or partially purified Acyl-CoA:6-aminopenicillanic acid acyltransferase
-
Phenylacetyl-CoA
-
6-Aminopenicillanic acid (6-APA)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Deionized water
-
Microcentrifuge tubes
-
Incubator or water bath at 25°C
-
HPLC system with a C18 column for product quantification (or other suitable analytical method)
-
Penicillin G standard for HPLC calibration
Procedure:
-
Preparation of Reaction Buffer: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM DTT.
-
Preparation of Substrate Solutions:
-
Prepare a 2 mM stock solution of phenylacetyl-CoA in deionized water.
-
Prepare a 2 mM stock solution of 6-APA in deionized water.
-
-
Enzyme Preparation: Dilute the enzyme sample to a suitable concentration in the reaction buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Reaction Setup:
-
In a microcentrifuge tube, add the following components to a final volume of 200 µL:
-
100 µL of 100 mM Tris-HCl (pH 8.0) with 5 mM DTT
-
20 µL of 2 mM phenylacetyl-CoA (final concentration 0.2 mM)
-
20 µL of 2 mM 6-APA (final concentration 0.2 mM)
-
X µL of enzyme solution
-
(60 - X) µL of deionized water
-
-
Prepare a control reaction without the enzyme to account for any non-enzymatic product formation.
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture at 25°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation (e.g., 95°C for 5 minutes). Centrifuge to pellet any precipitated protein.
-
Product Quantification:
-
Analyze the supernatant by HPLC to quantify the amount of penicillin G formed.
-
Use a standard curve of known penicillin G concentrations to determine the product concentration in the samples.
-
-
Calculation of Enzyme Activity: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
General Protocol for Purification of Recombinant His-tagged Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase
This protocol provides a general workflow for the purification of a His-tagged version of the enzyme expressed in E. coli.
Materials:
-
E. coli cell pellet expressing the His-tagged AT
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF (add fresh)
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT
-
Ni-NTA affinity chromatography resin
-
Chromatography column
-
Sonication equipment or high-pressure homogenizer
-
Centrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice or by passing through a high-pressure homogenizer.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified cell lysate onto the equilibrated resin.
-
Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
-
Buffer Exchange (Optional):
-
If necessary, exchange the buffer of the eluted protein fraction to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
-
Purity Analysis:
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
-
Storage:
-
Store the purified enzyme in aliquots at -80°C.
-
Visualizations
Caption: Simplified pathway of Penicillin G biosynthesis.
Caption: Workflow for optimizing enzyme activity.
References
- 1. Purification to homogeneity and characterization of acyl coenzyme A:6-aminopenicillanic acid acyltransferase of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct evaluation of phenylacetyl-CoA: 6-aminopenicillanic acid acyltransferase of Penicillium chrysogenum by bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing degradation products of Phenoxyacetyl-CoA
Welcome to the Technical Support Center for Phenoxyacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize degradation products during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the storage, handling, and use of this compound.
Problem 1: Inconsistent or lower-than-expected results in enzymatic assays.
Possible Cause: Degradation of this compound stock solution. The thioester bond in this compound is susceptible to hydrolysis, which can be accelerated by inappropriate storage conditions, such as non-optimal pH and elevated temperatures.
Solution:
-
Verify Stock Solution Integrity:
-
Analyze your this compound stock solution by reverse-phase high-performance liquid chromatography (RP-HPLC). Compare the chromatogram to a freshly prepared standard or a previous, reliable batch.
-
Look for the appearance of new peaks corresponding to degradation products, primarily phenoxyacetic acid and Coenzyme A (CoA).
-
-
Optimize Storage Conditions:
-
pH: Thioesters are generally more stable at a slightly acidic pH. Aqueous solutions should be stored frozen in aliquots at a pH between 4 and 6. Avoid basic conditions, as they significantly accelerate hydrolysis.
-
Temperature: Store this compound as a dry powder at -20°C or below for long-term stability. For aqueous stock solutions, prepare small, single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Solvent: If preparing a stock solution, use a buffer at a slightly acidic pH. Methanol has been shown to be a suitable solvent for reconstituting some acyl-CoAs, offering better stability than purely aqueous solutions for short-term storage.
-
-
Implement Proper Handling Procedures:
-
Always use high-purity solvents and reagents to prepare solutions.
-
When preparing aqueous solutions, use buffers that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen, which can contribute to oxidative degradation.
-
Problem 2: Appearance of unknown peaks in analytical chromatograms (HPLC/LC-MS).
Possible Cause: Formation of degradation products due to hydrolysis or oxidation.
Solution:
-
Identify Potential Degradation Products:
-
Hydrolysis Products: The primary hydrolysis products are phenoxyacetic acid and Coenzyme A. You can confirm their presence by comparing their retention times with those of commercially available standards.
-
Oxidative Products: Oxidative stress can lead to the formation of various byproducts. While specific oxidative degradation products for this compound are not extensively documented in readily available literature, potential modifications could occur on the phenoxy ring (hydroxylation) or the adenine moiety of Coenzyme A. LC-MS/MS analysis is the most effective technique for identifying these unknown peaks by examining their mass-to-charge ratio (m/z) and fragmentation patterns. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate fragment.
-
-
Perform Forced Degradation Studies:
-
To confirm that the unknown peaks are indeed degradation products, you can perform a forced degradation study on a sample of pure this compound. This involves subjecting the compound to harsh conditions to accelerate degradation.
-
Acid/Base Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature for a defined period.
-
Oxidation: Treat a solution with a mild oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Analyze the stressed samples by HPLC or LC-MS/MS and compare the resulting chromatograms to those of your experimental samples.
-
Problem 3: Gradual loss of compound purity over time, even when stored as a solid.
Possible Cause: Hygroscopicity and slow hydrolysis/oxidation.
Solution:
-
Ensure Proper Storage of Solid Compound:
-
Store the solid this compound in a tightly sealed container in a desiccator at -20°C or below.
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
-
Regularly Check Purity:
-
For long-term studies, it is advisable to periodically check the purity of your stock material by HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The most common degradation products are formed through the hydrolysis of the thioester bond, resulting in phenoxyacetic acid and Coenzyme A (CoA) . Oxidative degradation can also occur, potentially leading to hydroxylated derivatives of the phenoxy ring or modifications to the CoA moiety.
Q2: What is the optimal pH for storing this compound in solution?
A2: Thioesters are most stable in slightly acidic conditions. To minimize hydrolysis, it is recommended to store aqueous solutions of this compound at a pH between 4 and 6 . Basic conditions (pH > 7) should be strictly avoided as they catalyze rapid hydrolysis of the thioester bond.
Q3: How should I prepare and store stock solutions of this compound?
A3: For long-term storage, it is best to store this compound as a solid powder at -20°C or colder, protected from moisture. For working solutions, prepare small, single-use aliquots in a slightly acidic buffer (pH 4-6) and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: While specific studies on the use of antioxidants with this compound are not widely published, the general principle of using antioxidants to prevent oxidative degradation of sensitive molecules is sound. If oxidation is a suspected issue, you could consider adding a small amount of a compatible antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your buffer. However, be aware that some of these reagents can also participate in thioester exchange reactions, so their compatibility with your specific experimental setup should be verified.
Q5: What analytical methods are suitable for monitoring the purity of this compound and detecting its degradation products?
A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically around 260 nm for the adenine ring of CoA) is a robust method for assessing the purity of this compound and quantifying the formation of phenoxyacetic acid. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a more sensitive and specific technique that can be used for the definitive identification of both hydrolysis and oxidative degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.
Data Presentation
Table 1: Influence of pH on the Hydrolytic Stability of a Generic Acyl-CoA Thioester (Illustrative Data)
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 4.0 | 25 | > 100 |
| 6.0 | 25 | ~72 |
| 7.4 | 25 | ~24 |
| 8.5 | 25 | < 6 |
Note: This table provides illustrative data based on the general behavior of thioesters. Actual degradation rates for this compound may vary.
Table 2: Common Degradation Products of this compound and their Method of Detection
| Degradation Product | Parent Compound | Degradation Pathway | Recommended Analytical Method |
| Phenoxyacetic Acid | This compound | Hydrolysis | RP-HPLC, LC-MS/MS |
| Coenzyme A | This compound | Hydrolysis | RP-HPLC, LC-MS/MS |
| Hydroxylated this compound | This compound | Oxidation | LC-MS/MS |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for an RP-HPLC method to separate this compound from its primary hydrolysis product, phenoxyacetic acid.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized to achieve baseline separation between this compound, phenoxyacetic acid, and CoA.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection:
-
UV at 260 nm
-
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase composition.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a procedure to intentionally degrade this compound to identify potential degradation products.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (pH ~6).
-
-
Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution.
-
Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution.
-
Control: Add an equal volume of the buffer to the stock solution.
-
-
Incubation:
-
Incubate all solutions at room temperature or a slightly elevated temperature (e.g., 40°C) for a predetermined time (e.g., 2, 6, 24 hours).
-
-
Neutralization and Analysis:
-
For the acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all samples by the stability-indicating HPLC method (Protocol 1) or by LC-MS/MS.
-
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow to minimize this compound degradation.
Technical Support Center: Analysis of Phenoxyacetyl-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the mass spectrometry analysis of Phenoxyacetyl-CoA.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.
Q1: I am observing a prominent peak with a neutral loss of 507 Da from my parent ion. Is this an artifact?
A1: No, this is not an artifact but rather a characteristic fragmentation pattern for acyl-CoA compounds, including this compound.[1][2][3] This neutral loss corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety and is a key indicator for the presence of your compound of interest.[1][4] In fact, this fragmentation is often utilized in multiple reaction monitoring (MRM) methods to selectively detect acyl-CoAs.
Q2: My spectrum shows a significant peak at m/z 428. What does this correspond to?
A2: The ion at m/z 428 is a common fragment of Coenzyme A and its derivatives, representing the CoA moiety itself. Its presence is a strong confirmation of the identity of your acyl-CoA compound.
Q3: I am seeing unexpected peaks in my spectrum that I cannot identify. Could these be artifacts?
A3: Yes, several types of artifacts can arise during the analysis of this compound. These can include:
-
In-source fragments: Even with soft ionization techniques like electrospray ionization (ESI), some fragmentation can occur in the ion source. This can lead to the appearance of fragments that are not generated through collision-induced dissociation. To mitigate this, optimization of the in-source fragmentation energy is crucial.
-
Adducts: this compound can form adducts with various ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). It is important to recognize these common adducts to avoid misinterpretation of your data.
-
Dephosphorylation: Acyl-CoAs can undergo dephosphorylation to form acyl-dephospho-CoAs. This results in a mass difference of 80 Da. If you observe a peak corresponding to [M-80+H]⁺, it may indicate the presence of the dephosphorylated form of this compound.
Q4: How can I prevent the degradation of my this compound sample during preparation and analysis?
A4: this compound, like other acyl-CoAs, can be unstable. To minimize degradation, consider the following precautions:
-
Temperature: Keep samples cold at all times during extraction and preparation. Store dried samples at -80°C until analysis.
-
pH: Maintain an acidic pH to improve stability. For example, resuspending the sample in 10% trichloroacetic acid (TCA) in water can help preserve the compound.
-
Solvents: Use high-purity solvents and avoid those that can react with your analyte.
-
Vials: Using glass vials instead of plastic can decrease signal loss and improve sample stability.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.
Q5: What are the best practices for sample preparation to avoid artifacts?
A5: A robust sample preparation protocol is key to obtaining high-quality data. Here are some recommendations:
-
Solid-Phase Extraction (SPE): For complex matrices, using a solid-phase extraction method can help to clean up the sample and remove interfering substances.
-
Solvent Choice: Dissolve the dried sample in a solvent compatible with your LC-MS system, such as a mixture of acetonitrile and ammonium formate solution.
-
Filtration: If any precipitate is present after reconstitution, it must be filtered to prevent blockages in the LC system.
-
Concentration: Aim for an appropriate analyte concentration to avoid detector saturation and ion suppression effects.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for common ions and adducts that may be observed during the mass spectrometry analysis of this compound.
| Ion Type | Description | Positive Ion Mode (m/z) | Negative Ion Mode (m/z) |
| Protonated Molecule | [M+H]⁺ | 884.16 | - |
| Deprotonated Molecule | [M-H]⁻ | - | 882.14 |
| Sodium Adduct | [M+Na]⁺ | 906.14 | - |
| Potassium Adduct | [M+K]⁺ | 922.11 | - |
| Ammonium Adduct | [M+NH₄]⁺ | 901.19 | - |
| Characteristic Fragment | Coenzyme A moiety | 428.04 | - |
| Characteristic Neutral Loss | Loss of 3'-phosphoadenosine 5'-diphosphate | [M+H-507]⁺ | - |
| Dephosphorylated Ion | Loss of a phosphate group | [M+H-80]⁺ | [M-H-80]⁻ |
Note: The exact m/z values are calculated based on the monoisotopic mass of this compound (C₂₉H₄₁N₇O₁₈P₃S) and may vary slightly depending on the instrument calibration.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
This protocol provides a general guideline for the extraction and preparation of this compound from biological samples for LC-MS/MS analysis.
-
Extraction:
-
Homogenize the tissue or cell sample in a cold extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).
-
Centrifuge the homogenate at a high speed to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional, for complex samples):
-
Pre-activate and equilibrate a C18 SPE cartridge with methanol followed by the extraction buffer.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with the extraction buffer to remove unbound impurities.
-
Elute the acyl-CoAs using a series of methanol/ammonium formate solutions of increasing methanol concentration.
-
-
Drying and Reconstitution:
-
Dry the collected eluent under a stream of nitrogen gas.
-
Store the dried sample at -80°C until analysis.
-
Prior to analysis, reconstitute the dried sample in the initial mobile phase (e.g., 2% acetonitrile in 100 mM ammonium formate, pH 5.0).
-
Centrifuge the reconstituted sample to remove any undissolved material.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient of mobile phase A (e.g., 100 mM ammonium formate, pH 5.0) and mobile phase B (e.g., acetonitrile).
-
Detect the analytes using a mass spectrometer operating in positive ion mode, monitoring for the characteristic transitions of this compound.
-
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Troubleshooting decision tree for identifying unexpected peaks.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation for Phenoxyacetyl-CoA Accumulation
Welcome to the technical support center for optimizing fermentation conditions for enhanced Phenoxyacetyl-CoA (PO-CoA) accumulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PO-CoA) and why is its accumulation important?
This compound (PO-CoA) is an activated form of phenoxyacetic acid (POA). It serves as a crucial precursor in the biosynthesis of Penicillin V. The enzymatic activation of POA to PO-CoA is a critical step, and enhancing its intracellular accumulation is a key strategy for improving the overall yield of Penicillin V in fermentation processes using microorganisms like Penicillium chrysogenum.
Q2: Which microorganism is typically used for PO-CoA-dependent production?
The filamentous fungus Penicillium chrysogenum (also reclassified as P. rubens) is the primary industrial microorganism used for the production of penicillin, including Penicillin V, which requires PO-CoA.
Q3: What is the core principle behind enhancing PO-CoA accumulation?
The primary strategy is precursor feeding, which involves supplementing the fermentation medium with phenoxyacetic acid (POA).[1] This external addition increases the substrate pool for the enzyme Phenylacetate-CoA ligase (PCL), which catalyzes the formation of PO-CoA.
Q4: Are there any toxic effects associated with the precursor, phenoxyacetic acid (POA)?
Yes, high concentrations of POA can be toxic to Penicillium chrysogenum. This toxicity can lead to reduced biomass, lower penicillin production, and increased cellular autolysis.[2] Therefore, optimizing the feeding strategy is crucial to maintain a balance between precursor availability and cell viability.
Troubleshooting Guide
Issue 1: Low Yield of Final Product (e.g., Penicillin V) Despite Precursor Feeding
Possible Causes:
-
Limitation in Key Enzymes: The activity of Phenylacetate-CoA ligase (PCL) or Acyl-CoA:isopenicillin N acyltransferase (IAT) may be a bottleneck. Even with sufficient precursor, the enzymatic conversion to PO-CoA and its subsequent incorporation into the final product can be limiting. In high-yielding strains, IAT has been identified as a potential limiting factor.[3]
-
Suboptimal Precursor Concentration: The concentration of phenoxyacetic acid (POA) in the medium might not be optimal. The specific production rate of Penicillin V often follows Michaelis-Menten-type kinetics with respect to POA concentration.[1]
-
Poor Precursor Uptake: The cells may not be efficiently taking up the POA from the medium.
-
Suboptimal Fermentation Conditions: Parameters such as pH, temperature, and dissolved oxygen may not be at their optimal levels for PO-CoA synthesis and subsequent product formation. Low dissolved oxygen, for example, can significantly reduce penicillin production.[4]
Troubleshooting Steps:
-
Optimize Precursor Feeding: Conduct a dose-response experiment to determine the optimal POA concentration for your strain and fermentation conditions. A fed-batch strategy is often employed to maintain a stable, optimal concentration without reaching toxic levels.
-
Genetic Engineering: Consider metabolic engineering strategies to overexpress the genes encoding for PCL (phl) and/or IAT (penDE). A balanced overexpression of IAT has been shown to improve penicillin production.
-
Monitor By-products: Analyze the fermentation broth for the accumulation of intermediates like 6-aminopenicillanic acid (6-APA) or isopenicillin N. Accumulation of these compounds can indicate a bottleneck in the final steps of the biosynthetic pathway.
-
Control Fermentation Parameters: Ensure that pH, temperature, and dissolved oxygen are tightly controlled at their optimal setpoints. For P. chrysogenum, a pH of around 6.5 and a temperature of 25°C are commonly used.
Issue 2: High Levels of By-products and Low PO-CoA Incorporation
Possible Causes:
-
Imbalance in Enzyme Levels: An excess of IAT activity without a corresponding increase in the upstream pathway can lead to the accumulation of 6-APA due to the hydrolase activity of IAT on penicillin V or isopenicillin N.
-
Precursor Degradation: The precursor, POA, can be metabolized by the cell through alternative pathways, reducing its availability for PO-CoA synthesis.
-
Feedback Inhibition: High concentrations of the final product or intermediates may cause feedback inhibition of the biosynthetic enzymes.
Troubleshooting Steps:
-
Strain Improvement: Use a high-yielding industrial strain of P. chrysogenum, as they have often been selected for reduced precursor catabolism.
-
Balanced Gene Expression: If using metabolic engineering, ensure a balanced overexpression of the pathway genes to avoid the accumulation of intermediates.
-
In-situ Product Removal: Explore techniques for the continuous removal of the final product from the fermentation broth to alleviate potential feedback inhibition.
Data Presentation
Table 1: Influence of Phenoxyacetic Acid (POA) Concentration on Penicillin V Production
| POA Concentration (g/L) | Specific Penicillin V Production Rate (relative units) | Observations |
| 0 | Baseline | No Penicillin V production without precursor. |
| 0.01 - 1.0 | Increasing | Little effect on biomass and autolysis compared to control. |
| 0.4 | Optimal (in one study for Penicillin G) | Recommended concentration for addition during the seed stage to enhance production. |
| >1.0 | Plateau/Decreasing | High concentrations can be toxic, reducing biomass and penicillin production, and increasing autolysis. |
Table 2: Key Fermentation Parameters for P. chrysogenum
| Parameter | Optimal Range/Value | Reference |
| Temperature | 25°C | |
| pH | 6.5 | |
| Dissolved Oxygen (DO) | >0.025 mmol/L |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of PO-CoA. Specific parameters may need to be optimized for your instrument and sample matrix.
-
Sample Preparation (Cell Extraction):
-
Rapidly harvest a known quantity of mycelium by filtration.
-
Immediately quench metabolism by freezing the mycelium in liquid nitrogen.
-
Lyophilize the frozen mycelium.
-
Extract the acyl-CoAs from the lyophilized biomass using a suitable extraction solvent (e.g., 2.5% sulfosalicylic acid).
-
Centrifuge the extract to pellet cell debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and a weak acid (e.g., acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the PO-CoA.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transition for PO-CoA. A second transition can be used for qualitative confirmation.
-
-
Quantification:
-
Generate a standard curve using a purified PO-CoA standard of known concentrations.
-
Calculate the concentration of PO-CoA in the samples by comparing their peak areas to the standard curve.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of Penicillin V from Phenoxyacetic Acid in P. chrysogenum.
Experimental Workflow for Optimizing PO-CoA Accumulation
Caption: A systematic workflow for enhancing this compound accumulation.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in fermentation.
References
- 1. High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of phenylacetic acid feeding on the process of cellular autolysis in submerged batch cultures of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of oxygen concentration on the metabolism of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Phenoxyacetic Acid Cellular Uptake and Conversion to Phenoxyacetyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the cellular uptake of phenoxyacetic acid and its subsequent conversion to Phenoxyacetyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the cellular uptake of phenoxyacetic acid?
A1: The primary mechanisms for phenoxyacetic acid uptake vary between cell types. In plant cells, uptake is largely mediated by PIN-FORMED (PIN) auxin transporters, which recognize phenoxyacetic acid and its derivatives as analogs of the natural plant hormone auxin. In mammalian cells, such as the Caco-2 human colon adenocarcinoma cell line, uptake is facilitated by proton-linked monocarboxylic acid transporters (MCTs).
Q2: Which enzyme is responsible for converting phenoxyacetic acid to this compound?
A2: The conversion of phenoxyacetic acid to this compound is catalyzed by an acyl-CoA synthetase. While a specific "this compound synthetase" is not extensively characterized in all organisms, this activity is analogous to that of phenylacetyl-CoA ligase, an enzyme involved in the biosynthesis of penicillin V in Penicillium chrysogenum.[1] This enzyme activates phenylacetic acid, a structurally similar molecule, by ligating it to Coenzyme A (CoA). It is highly probable that a similar acyl-CoA synthetase with specificity for phenoxyacetic acid exists in other organisms or that an existing acyl-CoA synthetase has broad substrate specificity that includes phenoxyacetic acid.
Q3: Where in the cell is phenoxyacetic acid likely converted to this compound?
A3: The conversion of xenobiotic carboxylic acids to their CoA esters often occurs in peroxisomes.[2] This compartmentalization is crucial for the further metabolism of these compounds, such as through β-oxidation. Therefore, it is likely that the activation of phenoxyacetic acid to this compound also takes place in the peroxisomes.
Q4: What are the key strategies to enhance the cellular uptake of phenoxyacetic acid?
A4: Several strategies can be employed to improve the cellular uptake of phenoxyacetic acid:
-
Chemical Modification (Prodrugs): Increasing the lipophilicity of phenoxyacetic acid through the creation of ester or amide derivatives can enhance its ability to passively diffuse across the cell membrane.
-
Nanoparticle-Based Delivery: Encapsulating phenoxyacetic acid in nanoparticles, such as those made from polymers like PLGA, can facilitate its entry into cells through endocytosis.[3]
-
Targeted Delivery: Functionalizing nanoparticles with ligands that bind to specific cell surface receptors can increase the specificity and efficiency of uptake into target cells.
-
pH Optimization: For uptake mediated by MCTs, which are proton-coupled, optimizing the extracellular pH to be slightly acidic can enhance transport.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of Phenoxyacetic Acid
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low expression of transporters (e.g., MCTs) | - Verify transporter expression in your cell line using qPCR or Western blotting.- Consider using a cell line known to have high expression of relevant transporters. | The efficiency of carrier-mediated transport is directly dependent on the number of transporter proteins on the cell surface. |
| Suboptimal pH of the extracellular medium | - For MCT-mediated uptake, ensure the medium pH is slightly acidic (e.g., pH 6.0-6.5). | MCTs are proton-coupled transporters, and an acidic extracellular environment provides the necessary proton gradient to drive uptake. |
| Low lipophilicity of phenoxyacetic acid | - Synthesize and test ester or other lipophilic derivatives of phenoxyacetic acid. | Increased lipophilicity can enhance passive diffusion across the cell membrane. |
| Efflux pump activity | - Treat cells with a general efflux pump inhibitor (e.g., verapamil) to see if uptake increases. | Some cells actively pump out xenobiotics, reducing their intracellular concentration. |
| Cell viability issues | - Perform a cell viability assay (e.g., MTT assay) to ensure that the concentrations of phenoxyacetic acid used are not cytotoxic.[4][5] | High concentrations of the compound may be toxic to cells, leading to compromised membrane integrity and reduced uptake. |
Issue 2: Inefficient Conversion of Phenoxyacetic Acid to this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low acyl-CoA synthetase activity | - Prepare cell lysates and perform an in vitro enzyme assay with phenoxyacetic acid, CoA, and ATP to measure activity.- Overexpress a candidate acyl-CoA synthetase gene. | The rate of conversion is dependent on the amount and activity of the responsible enzyme. |
| Limited availability of co-factors (CoA and ATP) | - Ensure the cell culture medium is supplemented with precursors for CoA (e.g., pantothenic acid) and that cells are metabolically active to maintain ATP levels. | Acyl-CoA synthetases require Coenzyme A and ATP as co-substrates for the ligation reaction. |
| Substrate inhibition | - Titrate the concentration of phenoxyacetic acid in your experiments to identify the optimal concentration for conversion. | High concentrations of phenoxyacetic acid may inhibit the activity of the acyl-CoA synthetase. |
| Compartmentalization issues | - Investigate the subcellular localization of the relevant acyl-CoA synthetase.- Ensure phenoxyacetic acid can reach the cellular compartment where the enzyme is located (e.g., peroxisomes). | The substrate and enzyme must be in the same subcellular location for the reaction to occur. |
Experimental Protocols
Protocol 1: Cellular Uptake Assay for Radiolabeled Phenoxyacetic Acid
This protocol describes a method to quantify the cellular uptake of phenoxyacetic acid using a radiolabeled version (e.g., [¹⁴C]-phenoxyacetic acid).
Materials:
-
Cell line of interest cultured in appropriate multi-well plates
-
Radiolabeled phenoxyacetic acid (e.g., [¹⁴C]-phenoxyacetic acid)
-
Unlabeled phenoxyacetic acid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH adjusted as needed)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Assay Solutions: Prepare assay solutions containing a fixed concentration of radiolabeled phenoxyacetic acid in assay buffer. For competition experiments to determine specific uptake, prepare solutions with the same concentration of radiolabeled compound plus a high concentration (e.g., 100-fold excess) of unlabeled phenoxyacetic acid.
-
Uptake Initiation: Aspirate the culture medium from the cells and wash twice with warm assay buffer. Add the prepared assay solutions to the wells.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Termination of Uptake: To stop the uptake, aspirate the assay solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use the remaining lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis:
-
Calculate the amount of phenoxyacetic acid taken up per well.
-
Normalize the uptake to the total protein concentration in each well.
-
Specific uptake can be calculated by subtracting the uptake in the presence of excess unlabeled compound from the total uptake.
-
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from cell samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture samples
-
Ice-cold methanol
-
Internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar acyl-CoA)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Quenching:
-
Quickly aspirate the culture medium.
-
Immediately add ice-cold methanol to the cells to quench metabolic activity.
-
Scrape the cells in the methanol and transfer the suspension to a microcentrifuge tube.
-
-
Extraction:
-
Add the internal standard to the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the metabolites using a suitable LC column (e.g., a C18 reversed-phase column).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer. The specific precursor and product ion transitions for this compound will need to be determined.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and the initial cell number or protein content.
-
Visualizations
Caption: Cellular uptake and conversion of Phenoxyacetic Acid.
Caption: Workflow for analyzing uptake and conversion.
Caption: Troubleshooting logic for low product yield.
References
- 1. Peroxisomes Are Required for Efficient Penicillin Biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism in peroxisomes: involvement of peroxisomal beta-oxidation system in the oxidative chain-shortening of xenobiotic acyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Phenoxyacetyl-CoA and Phenylacetyl-CoA as Substrates in Penicillin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Phenoxyacetyl-CoA and Phenylacetyl-CoA as precursor substrates for the enzymatic synthesis of penicillin antibiotics. The objective is to offer a comprehensive overview of their respective performance, supported by experimental data, to inform research and development in penicillin production and synthetic biology.
Introduction
The final step in the biosynthesis of penicillins in Penicillium chrysogenum involves the exchange of the L-α-aminoadipyl side chain of isopenicillin N (IPN) with an activated acyl group. This crucial reaction is catalyzed by the enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase (AT), also known as isopenicillin N acyltransferase (IAT). The choice of the acyl-CoA substrate dictates the type of penicillin produced. Phenylacetyl-CoA is the precursor for penicillin G (benzylpenicillin), while this compound leads to the formation of penicillin V (phenoxymethylpenicillin). Understanding the efficiency and preference of the acyltransferase for these two substrates is vital for optimizing penicillin production processes.
Data Presentation: Substrate Performance Comparison
While direct, side-by-side in vitro kinetic data for both substrates is not extensively reported in publicly available literature, a combination of in vivo studies and in vitro enzymatic characterization provides a clear indication of substrate preference.
| Parameter | Phenylacetyl-CoA (for Penicillin G) | This compound (for Penicillin V) | References |
| Enzyme Affinity (Km) | 0.55 mM | Not explicitly reported, but in vivo data suggests a lower affinity compared to Phenylacetyl-CoA. | [1][2] |
| In Vivo Precursor Preference | Highly preferred. Its presence blocks the utilization of phenoxyacetic acid. | Not utilized when phenylacetic acid is present in the culture medium. | |
| Product Formation | Penicillin G | Penicillin V | |
| Enzyme | Acyl-CoA:6-aminopenicillanic acid acyltransferase (AT) | Acyl-CoA:6-aminopenicillanic acid acyltransferase (AT) | [1][2] |
Key Findings from Experimental Data:
-
Substrate Acceptance: The acyl-CoA:6-aminopenicillanic acid acyltransferase of P. chrysogenum has been shown to accept both Phenylacetyl-CoA and this compound as substrates for the acylation of 6-aminopenicillanic acid (6-APA) to form the corresponding penicillins.
-
In Vivo Competition: Studies conducted in shake flask cultures of P. chrysogenum have demonstrated a distinct preference for the phenylacetic acid (PA) precursor over phenoxyacetic acid (POA). When both precursors are supplied simultaneously, the fungus exclusively produces penicillin G, and the formation of penicillin V is inhibited. The utilization of POA only commences after the depletion of PA from the medium. This strongly suggests that Phenylacetyl-CoA is the favored substrate under in vivo conditions.
Experimental Protocols
In Vitro Acyl-CoA:6-APA Acyltransferase Activity Assay
This protocol outlines a method for determining the activity of purified acyl-CoA:6-APA acyltransferase with different acyl-CoA substrates.
a. Enzyme Purification: The acyl-CoA:6-APA acyltransferase is purified to homogeneity from cell-free extracts of P. chrysogenum using a multi-step chromatography process as described in the literature.
b. Reaction Mixture: The standard reaction mixture (final volume of 100 µL) contains:
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 mM Dithiothreitol (DTT)
-
1 mM 6-aminopenicillanic acid (6-APA)
-
0.1-1.0 mM of either Phenylacetyl-CoA or this compound
-
Purified acyl-CoA:6-APA acyltransferase (appropriate concentration to ensure linearity of the reaction rate)
c. Incubation: The reaction is initiated by the addition of the enzyme and incubated at 25°C for a defined period (e.g., 10-30 minutes).
d. Reaction Termination and Analysis: The reaction is stopped by adding an equal volume of methanol or by heat inactivation. The amount of penicillin G or penicillin V formed is quantified by High-Performance Liquid Chromatography (HPLC).
e. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer) at a specific pH.
-
Detection: UV detector at a wavelength of 220-254 nm.
-
Quantification: The concentration of the produced penicillin is determined by comparing the peak area to a standard curve of authentic penicillin G or penicillin V.
In Vivo Penicillin Production in Shake Flask Culture
This protocol describes a method for comparing the production of penicillin G and penicillin V in P. chrysogenum cultures fed with the respective precursors.
a. Fungal Strain and Inoculum Preparation: A high-yielding strain of P. chrysogenum is used. Spores are harvested from agar plates and used to inoculate a seed culture medium.
b. Fermentation Medium: A defined production medium containing a carbon source (e.g., lactose), a nitrogen source, salts, and the respective precursor (phenylacetic acid or phenoxyacetic acid) at a specific concentration is prepared and sterilized.
c. Fermentation Conditions:
-
The production medium is inoculated with the seed culture.
-
For the competition experiment, both phenylacetic acid and phenoxyacetic acid are added to the medium.
-
Cultures are incubated in an orbital shaker at a controlled temperature (e.g., 25°C) and agitation speed for several days.
d. Sampling and Analysis:
-
Samples of the culture broth are taken at regular intervals.
-
The mycelium is separated from the broth by filtration or centrifugation.
-
The concentrations of the penicillins and the precursor molecules in the supernatant are determined by HPLC as described in the in vitro assay protocol. The intracellular concentrations of precursors can also be analyzed after cell lysis.
Mandatory Visualization
Caption: Final stages of Penicillin G and V biosynthesis in P. chrysogenum.
References
- 1. In vivo kinetic analysis of the penicillin biosynthesis pathway using PAA stimulus response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The isopenicillin-N acyltransferase of Penicillium chrysogenum has isopenicillin-N amidohydrolase, 6-aminopenicillanic acid acyltransferase and penicillin amidase activities, all of which are encoded by the single penDE gene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for the Accurate Quantification of Phenoxyacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acyl-CoA thioesters is paramount for understanding cellular metabolism and the mechanism of action of various drugs. Phenoxyacetyl-CoA, an important intermediate, requires a robust and sensitive analytical method for its precise measurement in biological matrices. This guide provides a detailed comparison of a novel, proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound quantification against alternative analytical techniques, supported by established experimental data for similar analytes.
Comparison of Analytical Methods
LC-MS/MS has emerged as the gold standard for the quantification of acyl-CoA species due to its superior sensitivity and specificity.[1] The following table summarizes the key performance parameters of the proposed LC-MS/MS method compared to traditional HPLC with fluorescence detection and enzymatic assays.
| Parameter | Proposed LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 2–133 nM[2][3] | ~120 pmol (with derivatization)[1] | ~50 fmol |
| Limit of Quantification (LOQ) | 2–133 nM[2] | ~1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (%RSD) | <15% | <15% | <20% |
| Specificity | High (based on mass-to-charge ratio and fragmentation pattern) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Sample Preparation | Simple extraction, no derivatization required | Derivatization often required for sensitivity | Specific buffer conditions, potential for interference |
Experimental Protocols
Proposed LC-MS/MS Method for this compound
This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.
1. Sample Preparation (based on a simplified acyl-CoA extraction protocol)
-
Homogenize the tissue or cell sample in a cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
The use of 5-sulfosalicylic acid for deproteinization can eliminate the need for solid-phase extraction (SPE), thus improving the recovery of more polar acyl-CoAs.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating this compound from other cellular components.
-
Mobile Phase A: An aqueous solution with an ion-pairing agent, such as 10 mM tributylamine and 15 mM acetic acid, to improve retention and peak shape of the polar acyl-CoA.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute this compound.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as acyl-CoAs are efficiently ionized under these conditions.
-
Multiple Reaction Monitoring (MRM): This highly specific and sensitive technique is used for quantification.
-
Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound (C₂₉H₄₂N₇O₁₈P₃S), with a monoisotopic mass of 901.14 g/mol , will be selected. The precursor ion to monitor will be m/z 902.1.
-
Product Ions (Q3): Based on the characteristic fragmentation of acyl-CoAs, two main transitions will be monitored:
-
Quantitative Transition: A neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) results in a product ion of [M+H-507]⁺. For this compound, this would be m/z 395.1.
-
Qualitative Transition: A fragment corresponding to the adenosine 3',5'-diphosphate moiety at m/z 428.0.
-
-
-
Collision Energy: This will be optimized specifically for this compound to achieve the most abundant fragmentation.
Alternative Method 1: HPLC with Fluorescence Detection
This method requires derivatization of the thiol group of coenzyme A for sensitive fluorescence detection.
-
Derivatization: React the sample with a thiol-specific fluorescent labeling agent such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) or N-(9-Acridinyl)maleimide (NAM).
-
HPLC:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent like acetonitrile.
-
Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Alternative Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of this compound, leading to a measurable change in absorbance or fluorescence.
-
Reaction Mixture: Prepare a reaction buffer containing a specific enzyme that utilizes this compound as a substrate and coupling enzymes to produce a detectable product (e.g., NADH or a fluorescent compound).
-
Incubation: Mix the sample with the reaction mixture and incubate for a specific time at a controlled temperature.
-
Detection: Measure the increase in absorbance (e.g., at 340 nm for NADH) or fluorescence using a plate reader or spectrophotometer.
Visualizations
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Caption: General overview of the Coenzyme A biosynthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acyltransferase Efficiency with Phenoxyacetyl-CoA Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic efficiency of various acyltransferases with substrates containing a phenoxyacetyl moiety, a key component in the synthesis of penicillin V and other pharmaceutical compounds. Understanding the kinetic properties of these enzymes is crucial for optimizing biocatalytic processes in drug development and manufacturing. This document summarizes key performance data, details experimental methodologies for enzyme characterization, and provides visual representations of the enzymatic reaction and experimental workflow.
Quantitative Comparison of Acyltransferase Efficiency
The following table summarizes the kinetic parameters of several Penicillin V Acylases (PVAs) and a related acylase for the hydrolysis of penicillin V, which possesses a phenoxyacetyl side chain. The catalytic efficiency (kcat/Km) is a critical metric for comparing enzyme performance.
| Enzyme Source Organism | Enzyme Name | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Reference |
| Streptomyces lavendulae | Penicillin V Acylase | Penicillin V | 4.9 | 0.47 (µmol·min⁻¹·mg⁻¹) | ~0.096 (µmol·min⁻¹·mg⁻¹·mM⁻¹) | [1] |
| Streptomyces mobaraensis | Penicillin V Acylase | Penicillin V | - | Highest reported k_cat_ | - | [2] |
| Actinoplanes utahensis | Aculeacin A Acylase | Penicillin V | - | - | - | [3] |
| Actinoplanes utahensis | N-acylhomoserine lactone acylase (AuAHLA) | Penicillin V | - | - | Higher than for C₁₂-HSL | [4] |
| Pectobacterium atrosepticum | Penicillin V Acylase | Penicillin V | - | - | - | [5] |
| Agrobacterium tumefaciens | Penicillin V Acylase | Penicillin V | - | - | - |
Note: The k_cat_ for Streptomyces lavendulae PVA was reported in µmol·min⁻¹·mg⁻¹; a direct conversion to s⁻¹ is not possible without the enzyme's molecular weight and purity. The catalytic efficiency is therefore also presented in the reported units. Data for some enzymes were not fully available in the reviewed literature.
Experimental Protocols
The determination of the kinetic parameters for acyltransferases typically involves monitoring the rate of hydrolysis of a substrate containing the phenoxyacetyl moiety, such as penicillin V or a chromogenic analog.
General Assay for Acyltransferase Activity
This protocol describes a common method for determining the kinetic parameters of acyltransferases.
Materials:
-
Purified acyltransferase
-
Substrate stock solution (e.g., Penicillin V potassium salt)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Temperature-controlled incubation chamber
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified acyltransferase in a suitable buffer and determine its concentration.
-
Substrate Solutions: Prepare a series of substrate solutions of varying concentrations in the assay buffer.
-
Enzymatic Reaction:
-
Pre-warm the substrate solutions and the enzyme solution to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme solution to the substrate solution. The final enzyme concentration should be in the nanomolar range to ensure initial rate conditions.
-
The total reaction volume is typically 100 µL to 1 mL.
-
-
Monitoring the Reaction:
-
Spectrophotometric Method: If a chromogenic substrate is used (e.g., 2-nitro-5-phenoxyacetamido benzoic acid - NIPOAB), the release of the chromogenic product can be monitored continuously by measuring the change in absorbance at a specific wavelength.
-
HPLC Method: For non-chromogenic substrates like penicillin V, the reaction is quenched at different time points by adding an acid (e.g., trifluoroacetic acid) or an organic solvent. The samples are then analyzed by HPLC to quantify the amount of product formed (e.g., 6-aminopenicillanic acid) or the remaining substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v₀ = (V_max_ * [S]) / (K_m_ + [S])) using non-linear regression analysis to determine the Michaelis constant (K_m_) and the maximum velocity (V_max_).
-
Calculate the catalytic constant (k_cat_) from the equation k_cat_ = V_max_ / [E]t, where [E]t is the total enzyme concentration.
-
The catalytic efficiency is then determined as the ratio k_cat_/K_m_.
-
Visualizing the Process
To better understand the enzymatic reaction and the experimental approach, the following diagrams are provided.
Caption: Enzymatic hydrolysis of a phenoxyacetyl-containing substrate.
Caption: General experimental workflow for kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning and characterization of penicillin V acylase from Streptomyces mobaraensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural analysis of a penicillin V acylase from Pectobacterium atrosepticum confirms the importance of two Trp residues for activity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-Acyl-CoA Antibody Cross-Reactivity with Phenoxyacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of commercially available antibodies raised against various acyl-Coenzyme A (acyl-CoA) species with phenoxyacetyl-CoA. Understanding the specificity of these antibodies is crucial for the accurate detection and quantification of specific acyl-CoAs in complex biological samples, which is of paramount importance in metabolic research and drug development. Due to the limited availability of direct comparative studies in published literature, this guide presents a summary based on extrapolated data and highlights the methodologies required to perform such a comparison.
Data Summary
The following table summarizes the hypothetical cross-reactivity profiles of several antibodies raised against different acyl-CoAs. The percentage of cross-reactivity is determined relative to the antibody's binding to its target antigen.
| Antibody Specificity | Target Acyl-CoA | Cross-Reactivity with this compound (%) | Cross-Reactivity with other Acyl-CoAs (%) |
| Anti-Acetyl-CoA | Acetyl-CoA | < 1% | Butyryl-CoA (5%), Propionyl-CoA (2%) |
| Anti-Propionyl-CoA | Propionyl-CoA | < 2% | Acetyl-CoA (8%), Butyryl-CoA (15%) |
| Anti-Butyryl-CoA | Butyryl-CoA | < 5% | Propionyl-CoA (20%), Valeryl-CoA (10%) |
| Anti-Succinyl-CoA | Succinyl-CoA | < 0.5% | Malonyl-CoA (1%), Glutaryl-CoA (0.8%) |
| Anti-HMG-CoA | HMG-CoA | < 1% | Glutaryl-CoA (3%), Acetyl-CoA (<0.5%) |
Experimental Protocols
Accurate determination of antibody cross-reactivity is essential. The following are standard protocols for assessing the specificity of antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method for quantifying antibody specificity.[1][2] This technique relies on the competition between the target antigen (acyl-CoA) coated on the plate and the test antigen (this compound) in solution for binding to a limited amount of antibody.
Materials:
-
ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1-5% BSA)[3]
-
Primary antibody against a specific acyl-CoA
-
Target acyl-CoA standard
-
This compound and other acyl-CoA standards
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1N HCl)[3]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Coating: Dilute the target acyl-CoA in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[3]
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Prepare serial dilutions of the this compound and other acyl-CoA standards. In separate tubes, mix the primary antibody with each dilution of the standards. Also, prepare a standard curve using the target acyl-CoA.
-
Incubation: Add 100 µL of the antibody-antigen mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competing antigen in the sample.
Western Blotting (Immunoblotting)
Western blotting can be used to assess cross-reactivity by observing if an antibody binds to unintended protein-acyl-CoA conjugates.
Materials:
-
Protein samples (one with the target acyl-CoA modification, others with different acyl-CoA modifications including this compound)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues treated to induce specific acyl-CoA modifications.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The presence and intensity of bands will indicate the degree of antibody binding.
Visualizations
Fatty Acid Beta-Oxidation Pathway
References
A Comparative Guide to Differentiating Phenoxyacetyl-CoA from its Structural Isomers using Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of molecules is paramount. Structural isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different biological activities. This guide provides a comprehensive comparison of Phenoxyacetyl-CoA and its structural isomers, Mandeloyl-CoA and Methoxybenzoyl-CoA, focusing on their differentiation using tandem mass spectrometry (MS/MS).
Introduction to the Challenge
This compound and its isomers share the same nominal mass, making them indistinguishable by conventional mass spectrometry. However, the subtle differences in their chemical structures lead to distinct fragmentation patterns upon collision-induced dissociation (CID) in a tandem mass spectrometer. By analyzing these unique "fingerprints," researchers can unambiguously identify each isomer.
Data Presentation: Comparative Fragmentation Patterns
The key to differentiating these isomers lies in the analysis of their product ion spectra obtained through MS/MS. While all three compounds will exhibit characteristic fragments from the Coenzyme A (CoA) moiety, the fragments originating from the acyl group will be unique.
All acyl-CoA compounds typically show two prominent features in their positive ion MS/MS spectra: a neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate portion, and a product ion at m/z 428.0365, representing the phosphoadenosine part of CoA.[1][2] The differentiation of isomers, therefore, relies on the unique fragmentation of the acyl portion of the molecule.
The table below summarizes the expected key differentiating fragment ions for this compound, Mandeloyl-CoA, and Methoxybenzoyl-CoA. The data for this compound is based on experimental findings, while the fragmentation for the isomers is predicted based on known chemical principles and fragmentation of similar structures.
| Precursor Ion (m/z) | Compound | Key Differentiating Fragment Ion (m/z) | Proposed Structure of Fragment |
| 902.1593 | This compound | 135.0446 | [C8H7O2]+ |
| 902.1593 | This compound | 94.0419 | [C6H5O+H]+ (Phenol) |
| 902.1593 | Mandeloyl-CoA (predicted) | 107.0497 | [C7H7O]+ (Tropylium ion derivative) |
| 902.1593 | Mandeloyl-CoA (predicted) | 135.0446 | [C8H7O2]+ |
| 902.1593 | o,m,p-Methoxybenzoyl-CoA (predicted) | 135.0446 | [C8H7O2]+ |
| 902.1593 | o,m,p-Methoxybenzoyl-CoA (predicted) | 107.0497 | [C7H7O]+ (Loss of CO from methoxybenzoyl) |
Note: The predicted fragmentation patterns for Mandeloyl-CoA and Methoxybenzoyl-CoA are based on the analysis of their parent acids and general fragmentation rules. Experimental verification is recommended.
Experimental Workflow
The differentiation of this compound and its isomers is typically achieved through a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.
Experimental Protocols
A detailed methodology for the differentiation of this compound and its structural isomers is provided below.
1. Sample Preparation: Solid-Phase Extraction (SPE) of Acyl-CoAs
-
Objective: To isolate and concentrate acyl-CoA species from the sample matrix.
-
Materials: Oasis HLB SPE cartridges, methanol, water, ammonium hydroxide, formic acid.
-
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove unbound contaminants.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.5% ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
2. Liquid Chromatography Separation
-
Objective: To chromatographically separate the isomers before they enter the mass spectrometer. While isomers may co-elute, chromatography helps to reduce matrix effects.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Tandem Mass Spectrometry (MS/MS) Analysis
-
Objective: To generate and detect the fragment ions of the precursor ions.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for the precursor ion of this compound and its isomers at m/z 902.1593.
-
MS2 Scan (Product Ion Scan):
-
Select the precursor ion at m/z 902.1593.
-
Apply collision-induced dissociation (CID) with an appropriate collision energy (this may need to be optimized, but a starting point of 20-30 eV is common).
-
Scan for the resulting product ions in a range of m/z 50-950.
-
-
Key Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Signaling Pathways and Logical Relationships
The differentiation process relies on the fundamental principles of mass spectrometry and the specific chemical structures of the isomers.
Conclusion
Tandem mass spectrometry is a powerful technique for the differentiation of structural isomers like this compound, Mandeloyl-CoA, and Methoxybenzoyl-CoA. By carefully analyzing the unique fragmentation patterns generated in the gas phase, researchers can confidently identify these compounds, which is a critical step in various scientific and developmental disciplines. The combination of chromatographic separation and high-resolution mass analysis provides the specificity needed to tackle the challenges posed by isomeric molecules.
References
A Comparative Guide to the Absolute Quantification of Phenoxyacetyl-CoA: Isotope Dilution Mass Spectrometry and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate absolute quantification of Phenoxyacetyl-CoA, a key intermediate in various metabolic pathways and potentially in the metabolism of xenobiotics, is crucial for advancing research in cellular metabolism and drug development. This guide provides a comprehensive comparison of Isotope Dilution Mass Spectrometry (IDMS), the gold standard for absolute quantification, with alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and fluorometric assays. This guide includes supporting data from analogous compounds, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.
Comparison of Quantitative Methods
Isotope Dilution Mass Spectrometry (IDMS) stands out for its superior sensitivity, specificity, and accuracy in the absolute quantification of molecules like this compound. By using a stable isotope-labeled internal standard, IDMS effectively corrects for variations in sample preparation and matrix effects, leading to highly reliable data. Alternative methods, while more accessible in some laboratory settings, often present limitations in sensitivity and specificity.
The following table summarizes the expected performance characteristics for the quantification of this compound based on data from analogous short-chain acyl-CoAs.
| Parameter | Isotope Dilution Mass Spectrometry (LC-MS/MS) | HPLC-UV | Fluorometric Assay |
| Limit of Detection (LOD) | 1–10 fmol[1] | ~120 pmol (with derivatization) | ~0.1 - 0.4 µM[2][3] |
| Limit of Quantification (LOQ) | 5–50 fmol | ~1.3 nmol | 10 - 1000 pmol[3] |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (%RSD) | <15% | <15% | <20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | Moderate to High (enzyme-specific) |
| Throughput | High | Moderate | High |
| Matrix Effect | Minimized with internal standard | Can be significant | Can be significant |
Experimental Protocols
A detailed experimental protocol for the absolute quantification of this compound using IDMS is provided below. This protocol is based on established methods for other acyl-CoAs and can be adapted for this compound.[4]
Isotope Dilution Mass Spectrometry (IDMS) Protocol
1. Synthesis of Isotopically Labeled Internal Standard
The cornerstone of the IDMS method is the availability of a stable isotope-labeled internal standard of this compound (e.g., [¹³C₂]-Phenoxyacetyl-CoA). This can be synthesized by reacting commercially available [¹³C₂]-phenoxyacetic acid with Coenzyme A. The synthesis of labeled phenoxyacetic acid can be achieved through various organic synthesis routes.
2. Sample Preparation
-
Cell or Tissue Lysis: Homogenize cell pellets or tissues in a cold extraction solution (e.g., 80:20 methanol:water or 10% trichloroacetic acid).
-
Spiking of Internal Standard: Add a known amount of the isotopically labeled this compound internal standard to the lysate.
-
Protein Precipitation: Precipitate proteins by centrifugation.
-
Solid-Phase Extraction (SPE): Clean up the supernatant using a C18 SPE cartridge to remove salts and other interferences.
-
Condition the cartridge with methanol, followed by water.
-
Load the sample.
-
Wash with a low percentage of organic solvent (e.g., 5% methanol in water).
-
Elute this compound and its internal standard with methanol.
-
-
Sample Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 5% 5-sulfosalicylic acid in water).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate this compound from other matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native and isotopically labeled this compound.
-
This compound (C₂₉H₄₂N₇O₁₈P₃S, MW: 901.7 g/mol ):
-
Precursor ion ([M+H]⁺): m/z 902.16
-
Product ion: A common fragment for acyl-CoAs is the neutral loss of 507, corresponding to the 3'-phosphoadenosine diphosphate moiety. Therefore, a likely product ion would be m/z 395.1. Another common fragment is at m/z 428.
-
-
[¹³C₂]-Phenoxyacetyl-CoA:
-
Precursor ion ([M+2+H]⁺): m/z 904.16
-
Product ion: m/z 397.1
-
-
-
4. Data Analysis and Quantification
-
Integrate the peak areas for both the native and the isotopically labeled this compound MRM transitions.
-
Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
-
Determine the absolute concentration of this compound in the sample using a calibration curve prepared with known concentrations of the native standard and a fixed concentration of the internal standard.
Alternative Method 1: HPLC-UV
This method is less sensitive and specific than LC-MS/MS but can be used for relative quantification or for samples with higher concentrations of this compound.
-
Sample Preparation: Similar to the IDMS protocol, but without the addition of an internal standard.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set to a wavelength where this compound absorbs, typically around 260 nm due to the adenine moiety of Coenzyme A.
-
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Alternative Method 2: Fluorometric Assay
Commercial fluorometric assay kits are available for the quantification of total acyl-CoAs or specific species like acetyl-CoA. A specific kit for this compound is not commercially available, but a general acyl-CoA assay could potentially be adapted. These assays are based on enzymatic reactions that produce a fluorescent product.
-
Sample Preparation: As per the kit manufacturer's instructions.
-
Assay Procedure: The assay typically involves the enzymatic conversion of the acyl-CoA to generate NADH, which then reacts with a probe to produce a fluorescent signal.
-
Detection: A fluorescence microplate reader is used to measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm).
-
Quantification: The concentration is determined by comparing the sample's fluorescence with a standard curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the IDMS workflow and the fragmentation of this compound.
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. topigen.com [topigen.com]
- 3. apexbt.com [apexbt.com]
- 4. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HPLC and UPLC for Phenoxyacetyl-CoA Separation
For researchers and professionals in drug development, the precise separation and quantification of intermediates like Phenoxyacetyl-CoA are critical. High-Performance Liquid Chromatography (HPLC) has long been the industry standard for its robustness and reliability.[1] However, Ultra-Performance Liquid Chromatography (UPLC), a significant advancement in liquid chromatography, offers substantial improvements in speed, resolution, and sensitivity.[2][3] This guide provides an objective, data-driven comparison of these two technologies for the analysis of this compound and similar acyl-CoA compounds, enabling laboratories to make informed decisions based on their analytical needs.
The fundamental principles of separation are the same for both techniques, involving a mobile phase passing through a stationary phase packed in a column.[1][3] The primary distinction lies in the technology: UPLC utilizes stationary phase particles smaller than 2 µm (sub-2 µm) and operates at much higher pressures (up to 15,000 psi or 1,000 bar) compared to the 3-5 µm particles and lower pressures of conventional HPLC systems. This innovation leads to dramatic differences in performance.
Quantitative Performance Comparison
The shift from HPLC to UPLC brings about significant enhancements in analytical performance. UPLC systems can deliver results up to ten times faster than traditional HPLC, with superior resolution and sensitivity. These improvements stem from the increased efficiency provided by the sub-2 µm particles. The table below summarizes the key performance differences.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Key Advantages of UPLC |
| Analysis Time | 20–45 minutes | 2–5 minutes | Up to 9-10x faster, enabling higher throughput. |
| Resolution/Peak Capacity | Good; sufficient for many applications. | Superior; sharper, narrower peaks for better separation of complex mixtures. | Crucial for resolving closely eluting impurities or metabolites. |
| Sensitivity | Standard | Enhanced; narrower peaks lead to greater peak height and improved detection limits. | Ideal for trace-level analysis and low-concentration analytes. |
| System Backpressure | Up to 400 bar (approx. 6,000 psi). | Up to 1,000 bar (approx. 15,000 psi). | A direct result of smaller particles and higher flow rates. |
| Solvent Consumption | Higher (e.g., 0.5–2.0 mL/min). | 70-80% lower (e.g., 0.2–0.5 mL/min). | Reduces operational costs and improves environmental footprint. |
| Column Dimensions (L x ID) | 150–250 mm x 4.6 mm. | 30–100 mm x 2.1 mm. | Shorter columns facilitate faster run times. |
| Stationary Phase Particle Size | 3–5 µm. | < 2 µm (typically 1.7-1.8 µm). | The core innovation that increases efficiency and resolution. |
Experimental Workflow and Protocols
The successful separation of acyl-CoA species like this compound requires careful method development. Due to the polar phosphate groups in the CoA moiety, ion-pairing chromatography or careful pH control is often necessary to achieve good peak shape and retention on reverse-phase columns.
Caption: Workflow for comparing HPLC and UPLC analysis of this compound.
Protocol 1: HPLC Method for this compound
This protocol is a representative method for the separation of acyl-CoA compounds using a traditional HPLC system.
-
Instrumentation: Agilent 1100 Series HPLC system or equivalent.
-
Column: Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm.
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.
-
Gradient Program:
-
0 min: 20% B
-
15 min: 100% B
-
22.5 min: 100% B
-
22.6 min: 20% B
-
30 min: 20% B
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Detection: UV at 259 nm.
Protocol 2: UPLC Method for this compound
This protocol is adapted for a high-pressure UPLC system to achieve faster and more efficient separation.
-
Instrumentation: Waters ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.
-
Gradient Program:
-
0 min: 20% B
-
2.8 min: 45% B
-
3.0 min: 25% B
-
4.0 min: 65% B
-
4.5 min: 20% B
-
5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Detection: UV at 259 nm.
Conclusion and Recommendations
The choice between HPLC and UPLC for the separation of this compound depends on the specific laboratory needs.
UPLC is the superior choice for:
-
High-throughput screening: The dramatically reduced analysis time allows for a significantly higher number of samples to be processed.
-
Complex sample analysis: Superior resolution is essential for separating the target analyte from a complex matrix containing structurally similar impurities or metabolites.
-
Trace-level quantification: Enhanced sensitivity enables the detection and quantification of low-abundance species.
HPLC remains a viable and robust option for:
-
Established quality control methods: Its reliability and widespread use in pharmacopeial monographs make it a trusted technique for validated release testing.
-
Laboratories with budget constraints: HPLC systems have a lower initial acquisition cost.
-
Applications where extreme speed and resolution are not primary concerns.
For new method development in a research or drug discovery setting, UPLC is the recommended platform. The benefits of faster analysis, reduced solvent consumption, and improved data quality provide a significant return on investment, accelerating research and development timelines. While the initial cost is higher and method transfer from HPLC requires careful revalidation, the performance gains make UPLC an indispensable tool for modern analytical science.
References
A Comparative Guide to the Biological Effects of Phenoxyacetyl-CoA and Other Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Phenoxyacetyl-CoA and a range of other phenoxyacetic acid derivatives. The information is presented to facilitate objective analysis, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.
Introduction to Phenoxyacetic Acid Derivatives
Phenoxyacetic acid and its derivatives are a versatile class of organic compounds characterized by a phenoxy group linked to an acetic acid moiety. This core structure is found in a wide array of biologically active molecules, from herbicides to pharmaceuticals.[1][2] The biological effects of these derivatives are diverse and are largely determined by the nature and position of substituents on the phenyl ring. While many synthetic phenoxyacetic acid derivatives have been extensively studied for their therapeutic potential, the biological profile of this compound is primarily understood in the context of its role as a biosynthetic intermediate.
Comparative Biological Activities
The biological activities of phenoxyacetic acid derivatives span a wide spectrum, including antimicrobial, anti-inflammatory, anticancer, herbicidal, and anticonvulsant effects. This section provides a comparative overview of these activities, with quantitative data presented for direct comparison.
Antimicrobial Activity
Several phenoxyacetic acid derivatives have demonstrated significant antimicrobial properties. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Phenoxyacetic Acid Derivatives against Various Bacterial and Fungal Strains
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | Mycobacterium smegmatis | 9.66 ± 0.57 | (Subahlaxmi et al.)[3] |
| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 | (Ashref et al.)[3] |
| 4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acid | Pseudomonas aeruginosa | 0.69 (MBC) | (As cited in a research article)[3] |
| 2-chloro-N-(2-{2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide | Staphylococcus aureus | 0.62 (MBC) | (As cited in a research article) |
| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | 30 mm (inhibition zone) | (Nisha et al., 2023) |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | 20 mm (inhibition zone) | (Monta et al.) |
Note: Some studies report activity using the disc diffusion method, where a larger inhibition zone diameter indicates higher antibacterial activity. MBC stands for Minimum Bactericidal Concentration.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
A key mechanism of antibacterial action for some phenoxyacetic acid derivatives, most notably penicillin V (phenoxymethylpenicillin), is the inhibition of bacterial cell wall synthesis. Penicillins are β-lactam antibiotics that target penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By acylating the active site of PBPs, these antibiotics disrupt cell wall integrity, leading to cell lysis and bacterial death.
Caption: Mechanism of action of Penicillin V.
Anti-inflammatory Activity
Certain phenoxyacetic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Table 2: In Vitro COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives
| Compound | COX-2 IC₅₀ (µM) | Reference |
| Compound 5d | 0.08 | (El-Gohary et al., 2024) |
| Compound 5f | 0.06 | (El-Gohary et al., 2024) |
| Compound 7b | 0.07 | (El-Gohary et al., 2024) |
| Compound 10c | 0.09 | (El-Gohary et al., 2024) |
| Celecoxib (Reference) | 0.05 | (El-Gohary et al., 2024) |
Mechanism of Action: COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Caption: Inhibition of the COX-2 pathway.
Anticancer Activity
Several phenoxyacetic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their anticancer activity is often quantified by the half-maximal inhibitory concentration (IC₅₀).
Table 3: In Vitro Cytotoxicity of Selected Phenoxyacetic Acid Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Breast Cancer Cells | 4.8 ± 0.35 | (As cited in a review) |
| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 ± 0.09 µg/ml | (Terenteva et al.) |
| Compound I | HepG2 (Liver Cancer) | Not specified, but potent | (Al-Warhi et al., 2022) |
| 5,6-Dimethylxanthenone-4-acetic acid | HECPP (Murine Endothelial Cells) | Dose-dependent apoptosis | (Ching et al., 2002) |
Mechanism of Action: Induction of Apoptosis
One of the key mechanisms by which phenoxyacetic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be triggered through various cellular pathways, leading to the activation of caspases and subsequent dismantling of the cancer cell. For example, some derivatives have been shown to cause cell cycle arrest and increase the population of cells undergoing both early and late apoptosis.
Caption: Induction of apoptosis in cancer cells.
Herbicidal Activity
Phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as selective herbicides for the control of broadleaf weeds.
Mechanism of Action: Synthetic Auxin Mimicry
These herbicides act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized cell growth and division, ultimately causing the death of susceptible plants.
Caption: Herbicidal mechanism of action.
Anticonvulsant Activity
Recent studies have explored the potential of certain phenoxyacetic acid derivatives as anticonvulsant agents.
Table 4: Anticonvulsant Activity of Selected Phenoxyacetic Acid Derivatives in the PTZ-induced Seizure Model
| Compound | Protection (%) | Mortality (%) | Reference |
| Compound 7b | 100 | 0 | (El-Gohary et al., 2024) |
| Compound 5f | 90 | 10 | (El-Gohary et al., 2024) |
| Compound 5e | 80 | 10 | (El-Gohary et al., 2024) |
| Compound 10c | 80 | 20 | (El-Gohary et al., 2024) |
| Valproic Acid (Reference) | 60 | 30 | (El-Gohary et al., 2024) |
Mechanism of Action: GABA Receptor Modulation
The exact mechanisms for the anticonvulsant activity of these specific phenoxyacetic acid derivatives are still under investigation. However, many anticonvulsant drugs act by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. Antagonists of the GABA-A receptor, such as pentylenetetrazole (PTZ), are known to induce seizures. It is hypothesized that some phenoxyacetic acid derivatives may enhance GABAergic inhibition, thereby raising the seizure threshold.
References
A Comparative Analysis of Enzyme Kinetics: Phenoxyacetyl-CoA and Other Acyl-CoA Substrates
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme kinetics is paramount for predicting substrate preference and designing novel therapeutics. This guide provides an objective comparison of the enzymatic activation of phenoxyacetic acid to Phenoxyacetyl-CoA relative to other acyl-CoA substrates, supported by experimental data.
A key enzyme in the biosynthesis of penicillin V, phenylacetate-CoA ligase (PCL) from Penicillium chrysogenum, demonstrates broad substrate specificity, activating not only its primary substrates but also a range of other carboxylic acids. This promiscuity allows for a direct comparison of kinetic parameters for various acyl-CoA precursors under identical enzymatic conditions.
Quantitative Comparison of Substrate Activation
The catalytic efficiency of PCL from Penicillium chrysogenum has been evaluated for several substrates, including phenoxyacetic acid (POA), phenylacetic acid (PAA), trans-cinnamic acid, and various medium-chain fatty acids. The kinetic parameters, summarized in the table below, reveal a clear preference for certain substrates over others.
| Substrate | Acyl-CoA Product | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| Phenoxyacetic Acid (POA) | This compound | Data not available | Data not available | 7.8 ± 1.2[1][2][3][4] |
| Phenylacetic Acid (PAA) | Phenylacetyl-CoA | 6.1 ± 0.3[2] | Data not available | 0.23 ± 0.06 |
| trans-Cinnamic Acid | trans-Cinnamoyl-CoA | Data not available | Data not available | 310 ± 40 |
| Hexanoic Acid | Hexanoyl-CoA | Data not available | Data not available | High |
| Octanoic Acid | Octanoyl-CoA | Data not available | Data not available | High |
Note: The enzyme showed a high preference for medium-chain fatty acids like hexanoic and octanoic acid, which are precursors for natural penicillins F and K. While specific kinetic values were not provided in the abstract, they were identified as the most efficiently converted substrates. The catalytic efficiency for phenoxyacetic acid is notably higher than for phenylacetic acid, the precursor for penicillin G. Surprisingly, the enzyme is most efficient in converting trans-cinnamic acid.
Experimental Protocols
The following methodologies were employed for the kinetic analysis of phenylacetate-CoA ligase from Penicillium chrysogenum.
Enzyme Expression and Purification
The gene encoding phenylacetate-CoA ligase (PCL) from Penicillium chrysogenum was cloned and expressed in Escherichia coli as a fusion protein with maltose-binding protein to enhance stability and facilitate purification.
Phenylacetate-CoA Ligase Activity Assay
The enzymatic activity of the purified PCL was determined by monitoring the formation of the corresponding acyl-CoA thioesters. The standard assay mixture for determining PCL activity would typically include:
-
Buffer: A suitable buffer to maintain optimal pH (e.g., Tris-HCl).
-
Substrate: The carboxylic acid to be tested (e.g., phenoxyacetic acid, phenylacetic acid).
-
Coenzyme A (CoA)
-
ATP
-
Magnesium Chloride (MgCl₂): As a cofactor for ATP-dependent reactions.
-
Purified PCL enzyme
The reaction is initiated by the addition of the enzyme. The formation of the acyl-CoA product can be monitored continuously using a spectrophotometer by coupling the release of pyrophosphate (PPi) to the oxidation of NADH through coupling enzymes. Alternatively, endpoint assays can be performed where the reaction is stopped after a specific time, and the amount of acyl-CoA formed is quantified by High-Performance Liquid Chromatography (HPLC).
Determination of Kinetic Parameters
To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), the initial reaction rates were measured at varying concentrations of the carboxylic acid substrate while keeping the concentrations of CoA and ATP constant and saturating. The resulting data were then fitted to the Michaelis-Menten equation using non-linear regression analysis. The catalytic efficiency (kcat/Km) was calculated from these parameters.
Penicillin Biosynthesis Pathway
The activation of phenoxyacetic acid to this compound is a crucial step in the biosynthesis of penicillin V. The generated this compound serves as the acyl donor for the final enzymatic step, where the α-aminoadipyl side chain of isopenicillin N is exchanged for the phenoxyacetyl group. This reaction is catalyzed by isopenicillin N acyltransferase.
Caption: Enzymatic activation of phenoxyacetic acid and its role in Penicillin V biosynthesis.
This guide highlights the substrate promiscuity of Phenylacetate-CoA ligase from P. chrysogenum and provides a basis for comparing the activation of various carboxylic acids to their respective acyl-CoA thioesters. Such comparative kinetic data is invaluable for metabolic engineering efforts and for understanding the molecular basis of enzyme-substrate recognition.
References
Safety Operating Guide
Proper Disposal of Phenoxyacetyl-CoA: A Step-by-Step Guide for Laboratory Professionals
The safe and effective disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with Phenoxyacetyl-CoA, a thioester compound, adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides immediate, operational, and logistical information for the proper handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local safety guidelines. This compound, as a thioester, and its potential hydrolysis byproducts, such as thiols, require careful handling to avoid exposure and release of malodorous compounds.
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or holes before use.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.
Chemical Deactivation and Disposal Workflow
The recommended procedure for the disposal of this compound involves chemical deactivation through alkaline hydrolysis. This process breaks the thioester bond, converting the compound into phenoxyacetate and coenzyme A.[1][2][3] The resulting thiol group from coenzyme A can then be oxidized to reduce its odor before final disposal.
Caption: Workflow for the safe deactivation and disposal of this compound.
Quantitative Data Summary
The following table summarizes key properties of this compound and its primary hydrolysis products. This data is essential for understanding the chemical transformation during the deactivation process.
| Compound | Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C29H42N7O18P3S | 901.7 | A thioester of coenzyme A and phenoxyacetic acid.[4] |
| Phenoxyacetic Acid | C8H8O3 | 152.15 | A hydrolysis product. May cause skin and eye irritation.[5] Handled as standard chemical waste. |
| Coenzyme A (CoA) | C21H36N7O16P3S | 767.5 | A hydrolysis product. A biological molecule that degrades into smaller components. The free thiol group can be malodorous. |
| Sodium Hydroxide | NaOH | 40.00 | Caustic base used for hydrolysis. Corrosive. |
| Sodium Hypochlorite | NaOCl | 74.44 | Oxidizing agent (active ingredient in bleach) used to neutralize thiol odors. |
Detailed Protocol for Deactivation and Disposal
This protocol provides a step-by-step method for neutralizing small quantities of this compound waste typically generated in a research laboratory setting.
Materials:
-
This compound waste solution (aqueous)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Commercial bleach solution (e.g., 5-6% sodium hypochlorite)
-
pH indicator strips or a calibrated pH meter
-
Glass stir bar and magnetic stir plate
-
Appropriately sized glass beaker or flask
-
Labeled hazardous waste container
Procedure:
-
Preparation:
-
Ensure all personal protective equipment is worn correctly.
-
Perform all steps in a certified chemical fume hood.
-
Place the beaker or flask containing the this compound waste solution on a magnetic stir plate and add a stir bar.
-
-
Alkaline Hydrolysis:
-
While stirring, slowly add an equal volume of 1 M NaOH solution to the this compound waste. This will raise the pH and initiate hydrolysis of the thioester bond.
-
Allow the mixture to stir at room temperature for a minimum of 2-4 hours to ensure the hydrolysis reaction is complete. This reaction cleaves the thioester, yielding sodium phenoxyacetate and coenzyme A.
-
-
Odor Neutralization (Optional but Recommended):
-
The hydrolysis of this compound releases coenzyme A, which contains a free thiol group that can be odorous.
-
To neutralize the odor, slowly add a small amount of commercial bleach solution (approximately 1/10th of the total volume) to the reaction mixture while stirring. The sodium hypochlorite in the bleach will oxidize the thiol to a less odorous sulfonate compound.
-
Stir for an additional 15-20 minutes.
-
-
Neutralization of the Final Solution:
-
After the deactivation is complete, the solution will be basic. It must be neutralized before final disposal.
-
Slowly add 1 M HCl to the solution while continuing to stir. Periodically check the pH of the solution using pH paper or a pH meter.
-
Continue adding HCl dropwise until the pH is in the neutral range (pH 6-8). Be cautious, as the neutralization reaction can be exothermic.
-
-
Final Waste Collection:
-
Once neutralized, carefully transfer the solution into a designated hazardous waste container.
-
Ensure the container is clearly labeled with its contents (e.g., "Neutralized this compound waste, containing sodium phenoxyacetate and oxidized coenzyme A degradation products in aqueous solution").
-
Store the sealed container in a designated secondary containment area while awaiting pickup.
-
-
Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not pour the solution down the drain.
-
By following these procedures, laboratory professionals can safely manage and dispose of this compound waste, protecting themselves, their colleagues, and the environment.
References
Comprehensive Safety Protocols for Handling Phenoxyacetyl-CoA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. Phenoxyacetyl-CoA, an acyl-CoA derivative, requires specific handling and disposal procedures to mitigate potential risks. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
A risk assessment is crucial for determining the appropriate level of PPE.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Splash Potential |
| Eye and Face Protection | Safety glasses with side shields[2] | Chemical safety goggles or a face shield[2][3] |
| Hand Protection | Disposable nitrile gloves[2] | Double-gloving or wearing thicker, chemical-resistant gloves (e.g., neoprene) |
| Body Protection | Laboratory coat | Chemical-resistant apron or gown |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use in a certified chemical fume hood is strongly recommended. If aerosols may be generated, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots may be required in case of large spills. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Work Area:
-
Conduct all work with this compound in a well-ventilated chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare a designated waste container for all materials contaminated with this compound.
-
-
Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes.
-
After handling, wash hands thoroughly with soap and water.
-
-
In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a 10% sodium hypochlorite (bleach) solution, allowing for a contact time of at least one hour.
-
Collect all decontamination materials for disposal as hazardous waste.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and pipette tips should be placed in a separate, sealed hazardous waste bag or container.
-
Glassware Decontamination:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol) to remove the bulk of the thioester. Collect this rinse as hazardous waste.
-
Soak the glassware in a 10% bleach solution for at least 24 hours to oxidize the residual thiol group.
-
After soaking, rinse the glassware thoroughly with water before standard cleaning procedures.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before beginning any work with this chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
